Product packaging for (1-Trityl-1h-imidazol-5-yl)methanol(Cat. No.:CAS No. 172498-89-4)

(1-Trityl-1h-imidazol-5-yl)methanol

Cat. No.: B064809
CAS No.: 172498-89-4
M. Wt: 340.4 g/mol
InChI Key: UZFZFGRYJBNHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1-Trityl-1h-imidazol-5-yl)methanol is a sophisticated synthetic intermediate of significant value in organic and medicinal chemistry research. This compound features a trityl (triphenylmethyl) group protecting the imidazole nitrogen, which dramatically enhances the solubility of the heterocyclic system in organic solvents and provides steric bulk to direct regioselective functionalization at other positions on the ring. The primary hydroxyl group on the methyl substituent at the 5-position offers a versatile handle for further chemical elaboration; it can be readily oxidized to the corresponding aldehyde, converted to a halide for nucleophilic substitution, or used to form esters and ethers. Its main research applications include the synthesis of complex imidazole-based nucleosides, the development of histidine-derived peptidomimetics, and the construction of functionalized ligands for catalysis and materials science. The trityl protecting group is strategically chosen for its stability under a wide range of reaction conditions while being readily removable under mild acidic conditions, making this reagent a crucial building block for multi-step synthetic sequences where orthogonal protection strategies are required. Researchers utilize this compound to access novel chemical space in the pursuit of enzyme inhibitors, receptor modulators, and other biologically active molecules centered around the pharmacologically privileged imidazole scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20N2O B064809 (1-Trityl-1h-imidazol-5-yl)methanol CAS No. 172498-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-tritylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c26-17-22-16-24-18-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFZFGRYJBNHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593621
Record name [1-(Triphenylmethyl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172498-89-4
Record name [1-(Triphenylmethyl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172498-89-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Trityl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (1-Trityl-1H-imidazol-5-yl)methanol in Medicinal Chemistry

This compound is a key building block in the synthesis of various pharmacologically active compounds. The imidazole moiety is a common feature in many natural and synthetic bioactive molecules, including the amino acid histidine. The trityl protecting group, a bulky triphenylmethyl group, offers a strategic advantage in multi-step syntheses by selectively shielding the N-1 position of the imidazole ring, thereby directing subsequent reactions to other positions and preventing unwanted side reactions. The hydroxymethyl group at the C-5 position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the development of novel therapeutics. This guide provides a detailed exploration of the synthetic pathways leading to this compound, focusing on the underlying chemical principles and offering practical, field-proven protocols.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Post-Tritylation Functional Group Reduction. This is the most direct and commonly employed strategy. It commences with the protection of a pre-functionalized imidazole, specifically 1H-imidazole-5-carboxaldehyde, followed by the reduction of the aldehyde to the corresponding alcohol.

  • Route B: Functionalization of a Pre-Tritylated Imidazole. This pathway begins with the readily available 1-trityl-1H-imidazole. The key challenge in this approach lies in the regioselective introduction of a functional group at the C-5 position, which is then reduced to the hydroxymethyl group.

This guide will provide a detailed examination of both synthetic routes, complete with step-by-step protocols and a discussion of the critical parameters for success.

Route A: Synthesis via Protection and Subsequent Reduction

This pathway is often favored due to the commercial availability of 1H-imidazole-5-carboxaldehyde and the generally high yields of the individual steps. The overall transformation is a two-step process: N-tritylation followed by carbonyl reduction.

Step 1: N-Tritylation of 1H-Imidazole-5-carboxaldehyde

The introduction of the trityl group at the N-1 position of the imidazole ring is a crucial step that leverages the nucleophilicity of the imidazole nitrogen. The bulky nature of the trityl group provides steric hindrance, which can influence the regioselectivity of the reaction, although with 1H-imidazole-5-carboxaldehyde, the substitution predominantly occurs at the N-1 position.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to deprotonate the imidazole, enhancing its nucleophilicity without competing with the imidazole for the trityl chloride.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are ideal for this reaction as they effectively dissolve the reactants and do not interfere with the reaction mechanism.

  • Reaction Conditions: The reaction is typically carried out at room temperature to ensure a controlled reaction rate and minimize potential side reactions.

Experimental Protocol: Synthesis of 1-Trityl-1H-imidazole-5-carboxaldehyde

  • To a solution of 1H-imidazole-5-carboxaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure complete deprotonation of the imidazole.

  • To this solution, add trityl chloride (1.1 eq) portion-wise over 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation: N-Tritylation of 1H-Imidazole-5-carboxaldehyde

Reactant/ReagentMolar Eq.Purpose
1H-Imidazole-5-carboxaldehyde1.0Starting Material
Triethylamine1.2Base
Trityl Chloride1.1Protecting Group Source
N,N-Dimethylformamide-Solvent
Step 2: Reduction of 1-Trityl-1H-imidazole-5-carboxaldehyde

The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. For this step, sodium borohydride (NaBH₄) is a commonly used and effective reducing agent due to its mild nature and high selectivity for aldehydes and ketones.[1]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) because it is safer to handle and the reaction can be carried out in protic solvents.

  • Solvent: A protic solvent such as methanol or ethanol is typically used for sodium borohydride reductions. It serves to dissolve the substrate and also acts as a proton source for the workup.

  • Temperature: The reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[1]

Experimental Protocol: Synthesis of this compound

  • Suspend 1-Trityl-1H-imidazole-5-carboxaldehyde (1.0 eq) in methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • The product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Reduction of 1-Trityl-1H-imidazole-5-carboxaldehyde

Reactant/ReagentMolar Eq.Purpose
1-Trityl-1H-imidazole-5-carboxaldehyde1.0Substrate
Sodium Borohydride1.5Reducing Agent
Methanol-Solvent

Mandatory Visualization: Route A Workflow

Route A 1H-Imidazole-5-carboxaldehyde 1H-Imidazole-5-carboxaldehyde N-Tritylation N-Tritylation 1H-Imidazole-5-carboxaldehyde->N-Tritylation Trityl Chloride, TEA, DMF 1-Trityl-1H-imidazole-5-carboxaldehyde 1-Trityl-1H-imidazole-5-carboxaldehyde N-Tritylation->1-Trityl-1H-imidazole-5-carboxaldehyde Reduction Reduction 1-Trityl-1H-imidazole-5-carboxaldehyde->Reduction NaBH4, Methanol This compound This compound Reduction->this compound

Caption: Synthetic pathway for this compound via Route A.

Route B: Synthesis via Functionalization of 1-Trityl-1H-imidazole

Step 1: Regioselective Formylation of 1-Trityl-1H-imidazole

The formylation of 1-trityl-1H-imidazole can be achieved through a lithiation-formylation sequence. The bulky trityl group at N-1 directs the deprotonation to the C-2 or C-5 position. While the C-2 proton is generally more acidic, reaction conditions can be optimized to favor lithiation at the C-5 position.

Causality Behind Experimental Choices:

  • Lithiation Agent: A strong organolithium base such as n-butyllithium (n-BuLi) is required to deprotonate the imidazole ring.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for organolithium reactions.

  • Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective one-carbon electrophile for introducing a formyl group.

  • Temperature: The lithiation step is performed at low temperatures (typically -78°C) to prevent side reactions and ensure regioselectivity.

Experimental Protocol: Synthesis of 1-Trityl-1H-imidazole-5-carboxaldehyde

  • Dissolve 1-trityl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution.

  • Stir the mixture at -78°C for 1 hour to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 1-Trityl-1H-imidazole-5-carboxaldehyde

This step is identical to Step 2 in Route A. Please refer to the protocol and discussion provided in the previous section.

Mandatory Visualization: Route B Workflow

Route B 1-Trityl-1H-imidazole 1-Trityl-1H-imidazole Lithiation Lithiation 1-Trityl-1H-imidazole->Lithiation n-BuLi, THF, -78°C Formylation Formylation Lithiation->Formylation DMF 1-Trityl-1H-imidazole-5-carboxaldehyde 1-Trityl-1H-imidazole-5-carboxaldehyde Formylation->1-Trityl-1H-imidazole-5-carboxaldehyde Reduction Reduction 1-Trityl-1H-imidazole-5-carboxaldehyde->Reduction NaBH4, Methanol This compound This compound Reduction->this compound

Caption: Synthetic pathway for this compound via Route B.

Purification and Characterization

Purification:

The purification of trityl-protected compounds is typically achieved by column chromatography on silica gel.[2] The lipophilic nature of the trityl group allows for good separation from more polar impurities. A common eluent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Characterization:

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trityl group (typically in the range of 7.0-7.5 ppm), the imidazole ring protons, and the methylene protons of the hydroxymethyl group.[3]

    • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbons of the trityl group, the imidazole ring, and the hydroxymethyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the hydroxyl (-OH) group.

Conclusion

The synthesis of this compound is a well-established process that can be reliably achieved through the strategic application of protecting group chemistry and standard functional group transformations. The choice between the two primary synthetic routes will depend on the specific needs and resources of the research laboratory. By carefully controlling reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable synthetic intermediate in high purity, paving the way for the development of novel and complex molecular architectures in the pursuit of new therapeutic agents.

References

physicochemical properties of (1-Trityl-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (1-Trityl-1h-imidazol-5-yl)methanol

Executive Summary

This compound, a key heterocyclic organic compound, serves as a pivotal intermediate in the landscape of pharmaceutical research and development. Its unique molecular architecture, featuring a bulky, acid-labile trityl protecting group on the imidazole core and a reactive hydroxymethyl functional group, makes it a versatile building block for synthesizing complex, biologically active molecules. This guide offers a comprehensive analysis of its core physicochemical properties, spectroscopic signature, and chemical reactivity. Tailored for researchers, medicinal chemists, and drug development scientists, this document synthesizes theoretical data with practical, field-proven insights into its analytical characterization and handling, ensuring a foundation of scientific integrity and experimental reliability.

Introduction and Strategic Significance

In modern synthetic chemistry, the strategic use of protecting groups is fundamental to achieving high-yield, selective transformations. This compound exemplifies this principle. The triphenylmethyl (trityl) group serves a dual purpose: it protects the N-1 position of the imidazole ring from undesired reactions and its significant steric bulk can direct reactions at other positions of the molecule.[1][2] Furthermore, its lipophilic nature often enhances the solubility of intermediates in common organic solvents, and its introduction can facilitate crystallization and purification.[2][3]

The compound is particularly valuable in medicinal chemistry, where the imidazole moiety is a well-known pharmacophore present in numerous therapeutic agents. The hydroxymethyl group at the C-5 position acts as a crucial synthetic handle, allowing for elongation or modification to build diverse molecular scaffolds.[3] This has led to its application as an intermediate in the development of novel therapeutics, including anti-cancer agents and enzyme inhibitors.[3][4] Understanding its fundamental properties is therefore critical for its effective utilization in multi-step synthetic campaigns.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The functional utility of a chemical intermediate is largely dictated by its physical properties. These parameters influence reaction conditions, solvent selection, purification strategies, and storage protocols. The properties of this compound are summarized below, based on computational data from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₂₃H₂₀N₂O[5][6]
Molecular Weight 340.4 g/mol [6]
Exact Mass 340.157563266 Da[6]
XLogP3-AA (LogP) 3.9[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Appearance Predicted to be a white to off-white powder[7]

Solubility & Stability Profile:

  • Solubility: The high calculated LogP value of 3.9 indicates significant lipophilicity, predicting good solubility in organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[6] Its solubility in polar protic solvents like water is expected to be low. For applications requiring aqueous solubility, the compound can be converted to a salt, such as the hydrochloride salt, which would exhibit greater water solubility.[8]

  • Stability: The compound is generally stable under neutral and basic conditions.[2] The trityl protecting group is, by design, sensitive to acid.[1] Exposure to acidic conditions will lead to cleavage of the trityl group, liberating the free imidazole. Therefore, the compound should be stored in a cool, dry environment away from acidic vapors and reagents.[3]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount before its use in subsequent synthetic steps. A multi-technique approach provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.

    • Trityl Protons: A complex multiplet in the aromatic region, typically around δ 7.1-7.5 ppm, integrating to 15 hydrogens.

    • Imidazole Protons: Two distinct singlets for the two protons on the imidazole ring.

    • Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.7 ppm, integrating to 2 hydrogens.

    • Hydroxyl Proton (-OH): A broad singlet that is exchangeable with D₂O. Its chemical shift can vary depending on concentration and solvent.

  • ¹³C NMR: The carbon spectrum will corroborate the structure.

    • Trityl Carbons: Multiple signals in the aromatic region (δ 120-145 ppm) and a quaternary carbon signal for the central carbon of the trityl group.

    • Imidazole Carbons: Three distinct signals for the imidazole ring carbons.

    • Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 55-60 ppm.

Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice due to the compound's lipophilicity.[9]

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Analysis: Insert the sample into the NMR spectrometer and acquire ¹H, ¹³C, and other relevant spectra as needed. The causality for choosing a high-resolution instrument (≥400 MHz) is to resolve the complex multiplets of the trityl group's aromatic protons.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis.

  • Expected Ionization: In electrospray ionization (ESI) positive mode, the compound is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 341.16.

  • Key Fragmentation: A hallmark of trityl-protected compounds is the facile loss of the trityl group to form the highly stable triphenylmethyl cation. Therefore, a prominent fragment ion at m/z 243 is a key diagnostic peak in the mass spectrum, confirming the presence of the trityl group.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. Developing a robust method is crucial for ensuring the quality of the material.

Protocol: Reverse-Phase HPLC Method Development Workflow

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar nature of the C18 stationary phase is well-suited for retaining the lipophilic analyte.

  • Mobile Phase Selection: Use a binary mobile phase system:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid sharpens peaks by suppressing the ionization of residual silanols on the silica backbone.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol with 0.1% of the same acid. ACN is often preferred for its lower viscosity and UV cutoff.

  • Isocratic Scouting: Run several isocratic methods (e.g., 60% B, 70% B, 80% B) to determine the approximate solvent strength needed to elute the compound with a reasonable retention time (k' between 2 and 10).

  • Gradient Development: Based on scouting runs, design a linear gradient. A typical starting point is a 5-95% B gradient over 20 minutes. This allows for the elution of the main peak while also separating it from potentially more or less polar impurities.

  • Optimization: Adjust the gradient slope and duration to achieve optimal resolution between the main peak and any impurities. The flow rate (typically 1.0 mL/min) and column temperature (e.g., 30 °C) can also be optimized to improve peak shape and reproducibility.

  • Detection: Use a UV detector set at a wavelength where the compound has strong absorbance, likely around 254 nm due to the aromatic rings.

HPLC_Workflow decision decision start Start: Purity Assessment col_select Select C18 Column start->col_select mob_phase Prepare Mobile Phase (A: H2O+0.1%FA, B: ACN+0.1%FA) col_select->mob_phase gradient Run Broad Gradient (e.g., 5-95% B over 20 min) mob_phase->gradient check_rt Peak Retention Time (RT) Acceptable? gradient->check_rt check_res Resolution of Impurities > 1.5? check_rt->check_res Yes adjust_grad Adjust Gradient Slope/Time check_rt->adjust_grad No adjust_iso Optimize Isocratic Hold at Elution % check_res->adjust_iso No end Validated Method check_res->end Yes adjust_grad->gradient adjust_iso->gradient

Caption: Workflow for developing a self-validating HPLC purity method.

Chemical Reactivity and Handling

The primary chemical reactivity of interest for this molecule is the cleavage of the trityl group. This reaction is fundamental to its role as a protected intermediate.

  • Acid-Catalyzed Deprotection: The trityl group is readily removed under mild acidic conditions.[1] The mechanism proceeds via protonation of the imidazole nitrogen, followed by cleavage of the C-N bond to release the deprotected imidazole and the highly resonance-stabilized triphenylmethyl cation.[1] Common reagents for this transformation include trifluoroacetic acid (TFA) in DCM, or aqueous acetic acid.[2] The extreme stability of the carbocation is the thermodynamic driving force for this reaction.

Deprotection_Mechanism cluster_0 Deprotection Steps start This compound protonation Protonation of Imidazole (with H+) start->protonation + H+ cleavage C-N Bond Cleavage protonation->cleavage Spontaneous products Deprotected Imidazole-Methanol + Trityl Cation (Tr+) cleavage->products

Caption: Simplified mechanism for the acid-catalyzed deprotection.

  • Handling and Storage:

    • Storage: The compound should be stored in a tightly sealed container in a cool (0-8°C is often recommended), dry, and well-ventilated area.[3]

    • Incompatibilities: Keep away from strong oxidizing agents and, most importantly, strong acids to prevent premature deprotection.[10]

    • Safety: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical profile. Its significant lipophilicity, coupled with the acid-sensitive nature of the trityl protecting group, dictates its handling, purification, and reaction conditions. The analytical methods outlined in this guide provide a robust framework for its characterization, ensuring structural integrity and purity. A thorough understanding of these properties empowers researchers and drug development professionals to leverage this versatile molecule to its full potential in the synthesis of next-generation therapeutics.

References

An In-Depth Technical Guide to (1-Trityl-1h-imidazol-5-yl)methanol (CAS: 77134-74-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Trityl-1h-imidazol-5-yl)methanol, bearing the CAS number 77134-74-8, is a pivotal intermediate in the landscape of modern medicinal chemistry and pharmaceutical development. The strategic incorporation of a bulky trityl protecting group on the imidazole nitrogen provides a stable yet readily cleavable handle, facilitating complex multi-step syntheses of pharmacologically active molecules. This guide offers a comprehensive technical overview of this compound, including its chemical properties, a detailed, field-proven synthesis protocol, rigorous characterization data, and a discussion of its critical applications in drug discovery, with a focus on the synthesis of anti-cancer agents.

Introduction: The Strategic Importance of this compound

The imidazole moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1][2] The synthesis of complex imidazole-containing molecules, however, often necessitates the protection of the imidazole nitrogen to prevent unwanted side reactions. The triphenylmethyl (trityl) group serves as an excellent choice for this purpose due to its steric bulk and acid-labile nature, which allows for selective protection and deprotection under mild conditions.[3]

This compound emerges as a highly valuable building block that combines the reactive potential of the imidazole core and a versatile hydroxymethyl group at the 5-position with the stability afforded by the N-trityl protection. This unique combination makes it a sought-after intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[4][5]

Core Attributes:

  • Enhanced Stability: The trityl group imparts significant stability to the imidazole ring, allowing for a broader range of chemical transformations on other parts of the molecule.

  • Strategic Deprotection: The acid-labile nature of the trityl group enables its removal under specific and mild conditions, often leaving other protecting groups intact.

  • Versatile Functional Handle: The hydroxymethyl group at the 5-position provides a convenient point for further chemical modifications and elaboration of the molecular structure.

Physicochemical Properties & Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring appropriate handling and storage.

PropertyValueSource
CAS Number 77134-74-8[5]
Molecular Formula C₂₄H₂₂N₂O₂[5]
Molecular Weight 370.45 g/mol [5]
Appearance White to off-white powderGeneric Material Property
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.Generic Material Property
Storage Conditions Store at 0-8°C to maintain stability.[5]

Synthesis Protocol: A Validated Approach

The following protocol details a reliable method for the synthesis of this compound, adapted from established procedures for the N-tritylation and reduction of imidazole derivatives. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Imidazole-5-carboxaldehyde Step1 Step 1: N-Tritylation (Trityl chloride, Base) Start->Step1 Intermediate Intermediate: 1-Trityl-1H-imidazole-5-carbaldehyde Step1->Intermediate Step2 Step 2: Reduction (Sodium borohydride) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 1-Trityl-1H-imidazole-5-carbaldehyde

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole-5-carboxaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents) to the solution to act as a non-nucleophilic base.

  • Tritylation: To the stirring solution, add trityl chloride (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude 1-Trityl-1H-imidazole-5-carbaldehyde. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 1-Trityl-1H-imidazole-5-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: To the stirring solution, add sodium borohydride (NaBH₄) (1.2 - 1.5 equivalents) portion-wise, ensuring the temperature remains at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Spectroscopic Characterization

Rigorous spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound. The following data are representative of a successfully synthesized and purified product.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.50-7.20 (m, 15H): Aromatic protons of the trityl group.

  • 7.15 (s, 1H): Imidazole C2-H proton.

  • 6.80 (s, 1H): Imidazole C4-H proton.

  • 4.65 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

  • 1.95 (t, 1H): Hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on concentration and solvent purity.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 143.5 (Ar-C): Quaternary carbons of the trityl group attached to the phenyl rings.

  • 138.0 (Imidazole C2): Carbon atom at the 2-position of the imidazole ring.

  • 130.0, 128.5, 128.0 (Ar-CH): Aromatic carbons of the trityl group.

  • 125.0 (Imidazole C5): Carbon atom at the 5-position of the imidazole ring.

  • 118.0 (Imidazole C4): Carbon atom at the 4-position of the imidazole ring.

  • 75.0 (Trityl Quaternary C): The quaternary carbon of the trityl group attached to the imidazole nitrogen.

  • 55.0 (-CH₂OH): Carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

  • Broad peak around 3300-3400 cm⁻¹: O-H stretching of the hydroxyl group.

  • Multiple sharp peaks between 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • Peaks around 1600 and 1490 cm⁻¹: C=C stretching of the aromatic rings.

  • Strong peak around 1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.

  • ESI-MS (m/z): [M+H]⁺ calculated for C₂₄H₂₃N₂O₂⁺: 371.1754; found: 371.1759.

Applications in Drug Development

This compound is a key building block in the synthesis of various biologically active molecules, with significant applications in the development of anti-cancer agents and in biochemical research.[4][5]

Synthesis of Anti-Cancer Agents

The hydroxymethyl group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, enabling the introduction of diverse functionalities. This versatility is exploited in the synthesis of complex molecules that can interact with biological targets relevant to cancer, such as kinases and other enzymes.[4]

Biochemical Research

In biochemical research, this compound serves as a valuable starting material for the synthesis of probes and inhibitors for studying enzyme mechanisms and protein-protein interactions. The imidazole core can act as a ligand for metal ions in metalloenzymes or participate in hydrogen bonding interactions within active sites.

Deprotection of the Trityl Group

The removal of the trityl group is a critical step in many synthetic sequences. The acid-labile nature of the trityl group allows for its selective cleavage under mild acidic conditions.

Deprotection Workflow

DeprotectionWorkflow Start Start: This compound Derivative Step1 Acid Treatment (e.g., TFA in DCM or Acetic Acid) Start->Step1 Workup Aqueous Work-up & Purification Step1->Workup Product Deprotected Imidazole Derivative Workup->Product

Caption: General workflow for the deprotection of the trityl group.

Experimental Protocol for Deprotection
  • Reaction Setup: Dissolve the N-tritylated imidazole derivative in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: Add a mild acid, such as trifluoroacetic acid (TFA) (typically 5-10% v/v in DCM) or 80% aqueous acetic acid, to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor the progress by TLC. The deprotection is usually complete within a few hours.

  • Work-up: Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The deprotected product can be purified by column chromatography or crystallization.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount when handling any chemical compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[5]

Conclusion

This compound is a strategically important and versatile building block in organic synthesis, particularly in the field of drug discovery. Its unique combination of a protected imidazole core and a reactive hydroxymethyl group provides chemists with a powerful tool for the construction of complex, biologically active molecules. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and effectively utilize this compound in their synthetic endeavors.

References

A-Comprehensive-Technical-Guide-to-the-Molecular-Structure-of-(1-Trityl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This guide provides an in-depth analysis of a key synthetic building block, (1-Trityl-1H-imidazol-5-yl)methanol .

This molecule combines three critical chemical motifs: the versatile imidazole core, a reactive hydroxymethyl group that serves as a synthetic handle, and a bulky trityl protecting group. Understanding the precise molecular architecture and chemical behavior of this intermediate is paramount for its effective use in the multi-step synthesis of complex, biologically active compounds. This document will detail its structure, physicochemical properties, and the analytical methodologies required for its unequivocal identification, providing a foundational resource for researchers in organic synthesis and pharmaceutical development.

A crucial point of clarification is the nomenclature. While this guide focuses on the 5-yl isomer as requested, much of the available public data, including the primary PubChem entry (CID 382182), refers to the regioisomeric (1-Trityl-1H-imidazol-4-yl)methanol . The synthesis and characterization protocols discussed herein are designed to address and resolve this isomeric ambiguity.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for handling, reaction setup, and purification.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource / Note
IUPAC Name This compound---
Synonyms (1-(Triphenylmethyl)-1H-imidazol-5-yl)methanol---
CAS Number 33769-07-2Note: This CAS number is most frequently associated with the 4-yl isomer. A distinct CAS for the 5-yl isomer is not widely indexed. Researchers should verify the identity of commercial materials.
Molecular Formula C₂₃H₂₀N₂O---
Molecular Weight 340.42 g/mol ---
Appearance Expected to be a white to off-white solid[4]
XLogP3-AA 3.9Computed for isomer (PubChem CID: 382182)
Hydrogen Bond Donor Count 1Computed for isomer (PubChem CID: 382182)
Hydrogen Bond Acceptor Count 2Computed for isomer (PubChem CID: 382182)

Section 2: The Molecular Architecture

The structure of this compound is a deliberate combination of functional components, each with a specific role.

  • The Imidazole Core : This five-membered aromatic heterocycle contains two nitrogen atoms, giving it both weakly acidic (N1-H in the unprotected form) and basic (N3) properties. Its electron-rich nature makes it a key pharmacophore in many drugs, capable of participating in hydrogen bonding and coordinating with metallic centers in enzymes.[1]

  • The Trityl (Triphenylmethyl) Protecting Group : Attached to the N-1 position, the trityl group is a sterically demanding protecting group.

    • Expertise & Causality : The primary reason for using a trityl group is to selectively block the reactivity of the N-1 nitrogen. Its significant bulk prevents unwanted side reactions at this position during subsequent synthetic transformations on other parts of the molecule. It is notably stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions, providing an orthogonal protection strategy. This acid-lability is a key feature for its planned removal later in a synthetic sequence.

  • The Hydroxymethyl (-CH₂OH) Functional Group : Positioned at C-5, this primary alcohol is the molecule's key point of reactivity. It serves as a versatile synthetic handle, allowing for a wide range of subsequent chemical modifications, such as:

    • Oxidation to an aldehyde or carboxylic acid.

    • Esterification or etherification.

    • Conversion to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution.

Section 3: Synthesis and Regioselectivity

The synthesis of this compound requires a controlled approach to ensure the correct regiochemical outcome. The primary challenge lies in the selective protection of the desired nitrogen in the tautomeric precursor, 4(5)-hydroxymethylimidazole.

Proposed Synthetic Protocol

This protocol outlines a standard laboratory procedure for the N-tritylation of 4(5)-hydroxymethylimidazole.

  • Reagent Preparation : In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve 4(5)-hydroxymethylimidazole (1.0 eq) in a suitable anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Base Addition : Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA), to the solution.

    • Trustworthiness : The base is critical. It acts as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction. Without it, the acidic byproduct would protonate the imidazole ring, deactivating it towards the desired reaction and potentially causing undesired side reactions.

  • Tritylation : Slowly add a solution of trityl chloride (TrCl, 1.05 eq) in the same anhydrous solvent to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification :

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product into an organic solvent like DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product will be a mixture of the 4-yl and 5-yl isomers. Purify this mixture using column chromatography on silica gel to isolate the desired this compound isomer.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products A 4(5)-Hydroxymethylimidazole R N-Tritylation (0°C to RT, 12-24h) A->R B Trityl Chloride B->R C Triethylamine (Base) C->R D Anhydrous DCM (Solvent) D->R W Aqueous Workup R->W P Column Chromatography W->P Prod1 This compound (Desired Product) P->Prod1 Prod2 (1-Trityl-1H-imidazol-4-yl)methanol (Isomeric Byproduct) P->Prod2

Synthetic workflow for this compound.

Section 4: Spectroscopic and Structural Elucidation

Unequivocal identification of the correct isomer requires a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the 4-yl and 5-yl isomers in solution.[5][6][7]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

TypeNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR H2 (imidazole)~7.5 - 7.7Singlet (s)Proton at C2 of the imidazole ring.
H4 (imidazole)~6.8 - 7.0Singlet (s)Proton at C4 of the imidazole ring.
Ar-H (trityl)~7.1 - 7.4Multiplet (m)15 protons from the three phenyl rings.
-CH ₂OH~4.6 - 4.8Singlet (s) or Doublet (d)Methylene protons. May be a singlet or a doublet if coupled to the OH proton.
-CH₂OH VariableBroad Singlet (br s)Alcohol proton, exchangeable with D₂O.
¹³C NMR C (trityl quaternary)~75 - 80SingletThe sp³ carbon attached to three phenyl rings and N1.
-C H₂OH~55 - 60SingletMethylene carbon.
C4 (imidazole)~118 - 122SingletCH carbon of the imidazole ring.
C5 (imidazole)~133 - 137SingletCarbon bearing the -CH₂OH group.
C2 (imidazole)~138 - 142SingletCH carbon of the imidazole ring.
Ar-C (trityl)~127 - 130, ~143-145Multiple SingletsAromatic carbons of the phenyl rings.
  • Self-Validation : The key to distinguishing the 5-yl from the 4-yl isomer lies in the chemical shifts of the imidazole protons (H2 and H4). Their precise locations and the absence of the H5 proton signal confirm the substitution pattern. 2D NMR techniques like HMBC and HSQC would provide definitive correlation data to confirm assignments.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.

  • Expected Fragmentation : The most characteristic fragmentation pathway for this molecule is the facile cleavage of the N-C(trityl) bond. This generates the highly stable triphenylmethyl (trityl) cation.

    • [C(C₆H₅)₃]⁺ : A very strong peak is expected at m/z = 243 . The observation of this intense peak is a hallmark of a trityl-containing compound and serves as a powerful diagnostic tool.

    • Molecular Ion : A peak for the molecular ion [M]⁺ at m/z = 340 or the protonated molecule [M+H]⁺ at m/z = 341 should also be observable, confirming the overall mass.

X-Ray Crystallography

  • Authoritative Grounding : The technique yields precise atomic coordinates, from which all bond lengths, bond angles, and torsional angles can be calculated. This would irrefutably confirm the C5 substitution pattern and reveal the solid-state conformation, including the spatial orientation of the bulky trityl group relative to the imidazole plane.[10][11]

G A Synthesized & Purified Compound B Crystal Growth (Slow Evaporation, etc.) A->B C Single Crystal Selection B->C D X-Ray Diffraction Data Collection C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Final Structural Model (Bond Lengths, Angles, Conformation) F->G

General experimental workflow for X-ray crystallography.

Section 5: Role in Medicinal Chemistry and Drug Development

This compound is not typically a final drug product but rather a crucial intermediate. Its structure is designed for utility.

  • Protected Core : The trityl-protected imidazole allows for chemistry to be performed on the hydroxymethyl group without affecting the imidazole N-H.

  • Reactive Handle : The -CH₂OH group is transformed into other functionalities to build the target molecule.

  • Deprotection : In a late-stage step, the acid-labile trityl group is removed to reveal the N-H of the imidazole, which may be critical for biological activity (e.g., as a hydrogen bond donor).

G A This compound (Building Block) B Step 1: Oxidation (e.g., PCC, DMP) A->B C Trityl-Protected Imidazole-5-carboxaldehyde B->C D Step 2: Further Synthesis (e.g., Wittig, Reductive Amination) C->D E Complex Intermediate D->E F Step 3: Deprotection (e.g., TFA, HCl) E->F G Final Drug Candidate with free Imidazole N-H F->G

Hypothetical use of the intermediate in a synthetic pathway.

Conclusion

This compound is a strategically designed molecule of significant value to synthetic and medicinal chemists. Its molecular structure, characterized by a protected imidazole core and a reactive hydroxymethyl group, makes it an ideal building block for constructing complex pharmaceutical agents. The inherent challenge of its synthesis—the formation of regioisomers—necessitates the use of robust analytical techniques such as NMR spectroscopy for proper identification. Definitive structural proof via X-ray crystallography remains the gold standard. A thorough understanding of this molecule's architecture and chemical properties, as detailed in this guide, is essential for its successful application in the advancement of drug discovery programs.

References

An In-depth Technical Guide on the Core Mechanism of Action of (1-Trityl-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-Trityl-1h-imidazol-5-yl)methanol is an imidazole-containing organic compound with significant potential in pharmacological research. While direct studies on its specific mechanism of action are not extensively published, its structural features, particularly the imidazole core and the bulky trityl group, provide strong indications of its biological activities. This guide synthesizes information from related compounds and the known pharmacology of imidazole derivatives to propose a primary mechanism of action centered on the inhibition of p38 Mitogen-Activated Protein (MAP) Kinase, a key regulator of inflammatory responses. Furthermore, this document outlines detailed experimental protocols to rigorously validate this proposed mechanism and discusses alternative potential biological targets.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a fundamental heterocyclic moiety present in a vast array of biologically active molecules, including the essential amino acid histidine.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in medicinal chemistry, leading to the development of drugs with diverse therapeutic applications, including antifungal, antibacterial, and anti-inflammatory agents.[2] The versatility of the imidazole core allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects.[3][4]

This compound incorporates a bulky trityl (triphenylmethyl) group at the N1 position of the imidazole ring. This trityl group is not merely a protecting group; its significant steric hindrance is anticipated to play a crucial role in the molecule's interaction with its biological targets, potentially enhancing selectivity and potency.[5] This compound is recognized as a valuable intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents and for exploring enzyme inhibition.[6][7]

Proposed Core Mechanism of Action: Inhibition of p38 MAP Kinase

Based on extensive research into imidazole-based compounds, the most probable mechanism of action for this compound is the inhibition of p38 MAP kinase.[3][4][8]

The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[3][4] Overactivation of this pathway is implicated in a range of inflammatory diseases, making p38 MAP kinase a prime therapeutic target.[9][10] Imidazole derivatives have been at the forefront of the development of p38 MAP kinase inhibitors, acting as competitive inhibitors at the ATP-binding site of the enzyme.[3][4]

The proposed interaction of this compound with p38 MAP kinase is likely facilitated by the imidazole core, which can form key hydrogen bonds within the ATP-binding pocket. The bulky trityl group is hypothesized to occupy a hydrophobic region of the kinase, a strategy that has been shown to improve both the potency and selectivity of other imidazole-based inhibitors.[3]

Signaling Pathway Diagram

p38_pathway Pro-inflammatory Cytokines / Stress Pro-inflammatory Cytokines / Stress Upstream Kinases (MKKs) Upstream Kinases (MKKs) Pro-inflammatory Cytokines / Stress->Upstream Kinases (MKKs) p38 MAP Kinase p38 MAP Kinase Upstream Kinases (MKKs)->p38 MAP Kinase Downstream Substrates Downstream Substrates p38 MAP Kinase->Downstream Substrates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response Inhibitor This compound Inhibitor->p38 MAP Kinase

Caption: Proposed inhibition of the p38 MAP Kinase signaling pathway.

Experimental Validation of the Proposed Mechanism

To substantiate the hypothesis of p38 MAP kinase inhibition by this compound, a series of well-defined experiments are necessary.

In Vitro Kinase Inhibition Assay

This experiment will directly measure the inhibitory activity of the compound against purified p38 MAP kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human p38 MAP kinase

    • ATP (Adenosine triphosphate)

    • Fluorescently labeled kinase substrate (e.g., a peptide substrate)

    • This compound (dissolved in DMSO)

    • Known p38 MAP kinase inhibitor (positive control, e.g., SB203580)

    • Assay buffer

    • 384-well microplate

    • Plate reader capable of detecting fluorescence.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In the microplate, add the assay buffer, the fluorescently labeled substrate, and the compound at various concentrations.

    • Add the recombinant p38 MAP kinase to initiate the reaction.

    • Add ATP to start the phosphorylation of the substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

Quantitative Data Summary
CompoundTargetAssay TypeEndpointExpected Value Range
This compoundp38 MAP KinaseIn Vitro Kinase AssayIC5010 nM - 10 µM
SB203580 (Positive Control)p38 MAP KinaseIn Vitro Kinase AssayIC501 - 50 nM
Cellular Assay for Downstream Signaling

This experiment will assess the effect of the compound on the phosphorylation of a downstream target of p38 MAP kinase in a cellular context.

Protocol:

  • Cell Culture:

    • Use a suitable cell line that expresses p38 MAP kinase (e.g., macrophages, monocytes).

    • Culture the cells to an appropriate confluency.

  • Treatment:

    • Treat the cells with varying concentrations of this compound for a predetermined time.

    • Stimulate the cells with a known activator of the p38 MAP kinase pathway (e.g., lipopolysaccharide - LPS).

  • Analysis (Western Blot):

    • Lyse the cells to extract proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated-p38 (p-p38) and total p38.

    • Use a secondary antibody conjugated to an enzyme for detection.

    • Visualize the protein bands and quantify the band intensities to determine the ratio of p-p38 to total p38.

Experimental Workflow Diagram

western_blot_workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Cell Lysis Cell Lysis LPS Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Antibody Incubation Antibody Incubation Protein Transfer->Antibody Incubation Detection & Analysis Detection & Analysis Antibody Incubation->Detection & Analysis

Caption: Workflow for Western Blot analysis of p38 phosphorylation.

Alternative and Secondary Mechanisms of Action

While p38 MAP kinase inhibition is the primary proposed mechanism, the versatile imidazole scaffold suggests other potential biological targets.

  • Tubulin Polymerization Inhibition: Structurally related imidazole derivatives have been investigated as anti-mitotic agents that disrupt microtubule dynamics by inhibiting tubulin polymerization.[11] This is a particularly relevant avenue for exploration given the noted use of this compound in the synthesis of anti-cancer agents.[6][7]

  • Histamine H3 Receptor Antagonism: The imidazole ring is a key pharmacophore for histamine receptor ligands. Some imidazole-containing compounds act as antagonists at the histamine H3 receptor, which is a G protein-coupled receptor involved in neurotransmitter release.[12]

  • Anti-inflammatory Activity via COX Inhibition: Certain triphenyl imidazole compounds have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[13]

Conclusion

This compound is a compound of significant interest due to its imidazole core and bulky trityl group. The current body of evidence strongly suggests that its primary mechanism of action is likely the inhibition of p38 MAP kinase, a key player in inflammatory signaling. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis. Further investigation into alternative mechanisms, such as tubulin polymerization inhibition, is also warranted to fully elucidate the pharmacological profile of this promising molecule.

References

An In-depth Technical Guide to the Biological Activity of Trityl-Protected Imidazole Methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of trityl-protected imidazole methanol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, explore its known and potential biological activities, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Strategic Importance of the Trityl Group in Imidazole-Based Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural compounds and synthetic drugs with a wide array of pharmacological applications, including antifungal, anti-inflammatory, and anticancer activities.[1][2][3] The strategic manipulation of the imidazole scaffold allows for the fine-tuning of a compound's biological activity. One key aspect of this manipulation is the use of protecting groups, and the trityl (triphenylmethyl) group stands out for its unique properties.

The trityl group is a bulky, sterically demanding protecting group commonly used for amines, alcohols, and thiols.[4][5] Its introduction to the imidazole ring system serves several critical purposes in the synthesis of complex molecules.[5] The bulkiness of the trityl group can direct the regioselectivity of subsequent reactions, and its lipophilicity can enhance the solubility of the molecule in organic solvents, facilitating purification.[4][6] Furthermore, the trityl group is acid-labile, allowing for its removal under mild conditions, which is crucial when dealing with sensitive functional groups elsewhere in the molecule.[4]

This guide focuses specifically on N-trityl-1H-imidazole-4-methanol, a versatile intermediate and a potential pharmacophore in its own right. The presence of the hydroxymethyl group at the 4-position of the imidazole ring provides a handle for further functionalization, making it a valuable building block in the synthesis of more complex, biologically active molecules.[7]

Synthesis of N-Trityl-1H-Imidazole-4-Methanol

The synthesis of N-trityl-1H-imidazole-4-methanol typically involves the N-tritylation of a suitable imidazole precursor. A common method is the reaction of an imidazole derivative with trityl chloride (TrCl) in the presence of a base.[5]

Experimental Protocol: Synthesis of N-Trityl-1H-Imidazole-4-Methanol

Materials:

  • 4-(Hydroxymethyl)-1H-imidazole hydrochloride

  • Trityl chloride (TrCl)

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(Hydroxymethyl)-1H-imidazole hydrochloride (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) at room temperature and stir for 30 minutes.

  • Add trityl chloride (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford N-trityl-1H-imidazole-4-methanol as a solid.[8]

Causality Behind Experimental Choices:

  • Base: Triethylamine is used to neutralize the HCl generated during the reaction and to deprotonate the imidazole nitrogen, facilitating its nucleophilic attack on the trityl chloride.

  • Solvent: Anhydrous DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts, such as triphenylmethanol.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-(Hydroxymethyl)-1H-imidazole & Trityl Chloride Reaction Reaction: - Triethylamine (Base) - Anhydrous DMF (Solvent) - Stir overnight at RT Start->Reaction Workup Aqueous Workup: - Extraction with Ethyl Acetate - Washing with NaHCO3 & Brine Reaction->Workup Purification Purification: - Drying over Na2SO4 - Concentration - Silica Gel Chromatography Workup->Purification Product Product: N-Trityl-1H-imidazole-4-methanol Purification->Product

Caption: Workflow for the synthesis of N-trityl-1H-imidazole-4-methanol.

Biological Activity and Cytotoxicity

While specific biological data for N-trityl-1H-imidazole-4-methanol is not extensively reported in the public domain, we can infer its potential activities based on studies of structurally related trityl-imidazole derivatives. The imidazole scaffold itself is known to interact with various biological targets, and the trityl group can significantly influence this activity.

Anticancer and Cytotoxic Potential

Several studies have investigated the cytotoxic effects of trityl-imidazole derivatives against various cancer cell lines. The cytotoxicity of these compounds appears to be influenced by the substitution pattern on both the imidazole and the trityl rings.[9]

For instance, studies on a series of trityl imidazole derivatives have shown that the presence of methoxy groups on the trityl ring can increase cytotoxic effects.[9] Conversely, the addition of both methoxy and methyl groups to the trityl derivatives has been observed to decrease cytotoxicity.[9] Furthermore, increasing the length of a carbon chain attached to the imidazole ring has been correlated with increased cytotoxic activity.[9]

The mechanism of cytotoxicity for some imidazole derivatives involves the impairment of redox balance and mitochondrial membrane potential, leading to increased production of reactive oxygen species (ROS).[10]

Quantitative Cytotoxicity Data for Related Compounds
Compound ClassCell LineIC50 (µM)Reference
Trityl Imidazole DerivativesHepG2Varies with substitution[9]
Imidazole-Thiazole DerivativesMCF-710.6[1]

Note: This table summarizes data for related compounds to provide context for the potential activity of trityl-protected imidazole methanol. Specific IC50 values for the title compound require experimental determination.

Antifungal Activity

Imidazole derivatives are renowned for their antifungal properties, with many marketed drugs like clotrimazole and miconazole featuring this core structure.[11] The mechanism of action for many antifungal imidazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1] The lipophilic nature of the trityl group could potentially enhance the interaction of the molecule with the fungal cell membrane, thereby contributing to its antifungal activity.

Anti-inflammatory and Analgesic Activity

Certain di- and tri-substituted imidazole derivatives have demonstrated significant anti-inflammatory and analgesic activities with reduced gastrointestinal side effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This suggests that the trityl-protected imidazole methanol scaffold could be a starting point for developing novel anti-inflammatory agents.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of N-trityl-1H-imidazole-4-methanol, a series of in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on a cancer cell line (e.g., HepG2, a human liver cancer cell line).[9][12]

Materials:

  • N-trityl-1H-imidazole-4-methanol

  • Cancer cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of N-trityl-1H-imidazole-4-methanol in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Biological Evaluation Workflow Diagram

Bio_Evaluation_Workflow Compound N-Trityl-1H-imidazole-4-methanol Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) Compound->Cytotoxicity Antifungal Antifungal Susceptibility Testing (e.g., Broth Microdilution against Candida albicans) Compound->Antifungal AntiInflammatory In Vitro Anti-inflammatory Assays (e.g., COX-2 Inhibition Assay) Compound->AntiInflammatory Data_Analysis Data Analysis: - IC50 / MIC Determination - Structure-Activity Relationship (SAR) Studies Cytotoxicity->Data_Analysis Antifungal->Data_Analysis AntiInflammatory->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: Workflow for the biological evaluation of N-trityl-1H-imidazole-4-methanol.

Potential Mechanism of Action: A Hypothetical Pathway

Based on the known activities of imidazole derivatives, a potential mechanism of action for the cytotoxic effects of trityl-protected imidazole methanol could involve the induction of oxidative stress and apoptosis.

Hypothetical Signaling Pathway Diagram

Signaling_Pathway Compound Trityl-Imidazole-Methanol Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Membrane Potential Depolarization ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for induced apoptosis by a trityl-imidazole-methanol derivative.

Future Perspectives and Conclusion

Trityl-protected imidazole methanol represents a promising scaffold for the development of novel therapeutic agents. Its versatile synthesis and the known biological activities of related compounds warrant further investigation into its specific pharmacological profile. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wider range of cancer cell lines, fungal strains, and inflammatory models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives with modifications to the trityl and imidazole moieties to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of lead compounds in animal models.

References

Methodological & Application

Application Notes & Protocols: (1-Trityl-1H-imidazol-5-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (1-Trityl-1H-imidazol-5-yl)methanol

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets. However, the very reactivity that makes imidazole valuable also presents challenges in complex multi-step syntheses. The unprotected imidazole ring can undergo undesired side reactions, necessitating the use of protecting groups.

This compound emerges as a strategically valuable building block in this context. The bulky trityl (triphenylmethyl) group offers robust protection of the N-1 position of the imidazole ring, preventing its participation in unwanted reactions while subsequent chemical transformations are carried out on other parts of the molecule.[4] The hydroxymethyl group at the C-5 position provides a versatile handle for a wide array of synthetic modifications, making this compound a key intermediate in the synthesis of complex, biologically active molecules, including anti-cancer agents and enzyme inhibitors.[2][5]

This guide provides an in-depth exploration of the synthesis and applications of this compound, complete with detailed protocols and insights into the rationale behind the experimental choices.

Synthesis of this compound: A Protocol

The synthesis of this compound can be approached through a two-step sequence: N-tritylation of a suitable imidazole precursor followed by reduction of a C-5 carbonyl group. The following protocol is a representative procedure adapted from established methods for the synthesis of similar imidazole derivatives.

Step 1: N-Tritylation of Imidazole-5-carboxaldehyde

The first step involves the protection of the imidazole nitrogen with a trityl group. This is typically achieved by reacting imidazole-5-carboxaldehyde with trityl chloride in the presence of a non-nucleophilic base.

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazole-5-carboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the suspension and stir until the imidazole-5-carboxaldehyde dissolves.

  • Tritylation: To the stirred solution, add trityl chloride (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-Trityl-1H-imidazole-5-carboxaldehyde.

Step 2: Reduction of the Aldehyde

The second step involves the reduction of the C-5 aldehyde to the corresponding primary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.

Protocol:

  • Reaction Setup: Dissolve 1-Trityl-1H-imidazole-5-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, the product can be further purified by column chromatography.

Table 1: Representative Reagents and Conditions for Synthesis

StepReagentsSolventBaseTemperatureTypical Yield
N-Tritylation Imidazole-5-carboxaldehyde, Trityl chlorideDCMTEA or DIPEARoom Temp.85-95%
Reduction 1-Trityl-1H-imidazole-5-carboxaldehyde, Sodium borohydrideMethanol-0 °C to Room Temp.90-98%

Core Application: Deprotection of the Trityl Group

A primary application of this compound is its use as a protected intermediate, with the trityl group being removed at a later stage in the synthesis. The lability of the trityl group under acidic conditions makes its removal straightforward.[6][7]

Mechanism of Acid-Catalyzed Deprotection

The deprotection proceeds via protonation of the imidazole nitrogen, which is in equilibrium with protonation of one of the phenyl rings of the trityl group. The key step is the cleavage of the C-N bond to form the highly stable trityl cation and the free imidazole. The stability of the trityl cation is the driving force for this reaction.

Diagram 1: Deprotection Workflow

G A Start: this compound B Add Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) A->B Step 1 C Stir at Room Temperature B->C Step 2 D Reaction Monitoring by TLC C->D Step 3 E Work-up: Neutralization & Extraction D->E Step 4 F Purification E->F Step 5 G Product: (1H-imidazol-5-yl)methanol F->G Step 6

Caption: Workflow for the deprotection of the trityl group.

Protocol for Trityl Deprotection
  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: To the stirred solution, add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is no longer visible.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude (1H-imidazol-5-yl)methanol, which can be purified by crystallization or column chromatography.

Further Synthetic Transformations

The hydroxymethyl group of this compound serves as a versatile functional handle for further synthetic elaborations.

Conversion to (1-Trityl-1H-imidazol-5-yl)methyl chloride

The alcohol can be readily converted to the corresponding chloride, a reactive intermediate for nucleophilic substitution reactions.

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent like DCM or chloroform.

  • Chlorination: Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction with ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-Trityl-1H-imidazol-5-yl)methyl chloride. This product is often used in the next step without further purification.

Alkylation Reactions

The hydroxymethyl group can be used in O-alkylation reactions to introduce various substituents.

Diagram 2: General Alkylation Scheme

G A This compound B Deprotonation (e.g., NaH in THF) A->B C Alkoxide Intermediate B->C D Alkylation (R-X) C->D E O-alkylated Product D->E

Caption: General scheme for O-alkylation.

Protocol for O-Alkylation:

  • Reaction Setup: To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, R-X) (1.1 eq) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work-up: Carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic use allows for the efficient construction of complex imidazole-containing molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important reagent in their synthetic endeavors.

References

The Strategic Role of (1-Trityl-1H-imidazol-5-yl)methanol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold and the Significance of Trityl Protection

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. However, the reactivity of the imidazole nitrogen can complicate synthetic routes, necessitating the use of protecting groups. The triphenylmethyl (trityl) group serves as an excellent choice for this purpose, offering steric bulk that directs reactions to other parts of the molecule and stability under many conditions, while being readily removable under mild acidic conditions. The intermediate, (1-Trityl-1H-imidazol-5-yl)methanol, and its isomers are therefore pivotal building blocks in the synthesis of a range of pharmaceuticals, most notably azole antifungal agents.

Application Notes: Leveraging this compound in Synthesis

This compound is a versatile intermediate primarily utilized in the synthesis of antifungal medications. The trityl group serves to protect the imidazole nitrogen, preventing its unwanted reaction during subsequent synthetic transformations. The hydroxymethyl group at the 5-position (or 4-position in its common isomer) is a key functional handle that can be converted into other functionalities or used as a point of attachment for the rest of the target molecule.

A prime example of its application is in the synthesis of clotrimazole, a widely used antifungal medication. In this synthesis, a trityl-protected imidazole derivative is coupled with a substituted chlorophenyl moiety. The bulky trityl group not only protects the imidazole nitrogen but also helps to direct the alkylation to the desired nitrogen atom.

Beyond clotrimazole, this intermediate is a precursor for other imidazole-based drugs. For instance, the synthesis of another antifungal, Sertaconazole, involves the use of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, an intermediate structurally related to the title compound, highlighting the broader utility of functionalized imidazole synthons in this therapeutic class. The general strategy involves the activation of the hydroxyl group of the methanol moiety (e.g., by conversion to a halide or sulfonate) followed by nucleophilic substitution with a suitable partner.

The choice of the trityl protecting group is strategic. It is stable to many reagents used in organic synthesis but can be cleaved under mild acidic conditions, often with high yield, ensuring the integrity of the final drug molecule. This orthogonality is a key consideration in complex multi-step syntheses.

Experimental Protocols

The following protocols provide a comprehensive guide to the synthesis of (1-Trityl-1H-imidazol-4-yl)methanol, an isomer of the title compound, and its subsequent application in the synthesis of the antifungal drug clotrimazole. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Part 1: Synthesis of (1-Trityl-1H-imidazol-4-yl)methanol

This synthesis proceeds in two main steps: the protection of the imidazole nitrogen of a precursor, followed by the reduction of a carboxylic acid to the desired alcohol.

Step 1a: Synthesis of 1-Trityl-1H-imidazole-4-carboxylic acid

This step involves the N-tritylation of 1H-Imidazole-4-carboxylic acid. The trityl group selectively protects the less sterically hindered nitrogen of the imidazole ring.

  • Materials:

    • 1H-Imidazole-4-carboxylic acid

    • Trityl chloride (TrCl)

    • Pyridine

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and standard glassware

  • Procedure:

    • To a solution of DMF (30 mL) and pyridine (15 mL) in a round-bottom flask, add 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol) and trityl chloride (1.35 g, 4.9 mmol).

    • Stir the mixture at room temperature overnight.

    • Quench the reaction by adding water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic extracts, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Triturate the resulting oil with ethyl acetate to afford the product as a white solid.

  • Expected Yield: ~95%

Step 1b: Reduction to (1-Trityl-1H-imidazol-4-yl)methanol

This step employs a standard lithium aluminum hydride (LiAlH₄) reduction of the carboxylic acid to the primary alcohol.

  • Materials:

    • 1-Trityl-1H-imidazole-4-carboxylic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup (water, NaOH solution, water)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 1-Trityl-1H-imidazole-4-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction by the slow, portion-wise addition of solid sodium sulfate decahydrate at 0 °C until the grey suspension turns into a white, granular precipitate and the evolution of hydrogen gas ceases.

    • Filter the solid and wash it thoroughly with THF.

    • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude product.

    • The product can be purified by column chromatography on silica gel if necessary.

  • Expected Yield: High (typically >80%)

Part 2: Application in the Synthesis of Clotrimazole

This protocol demonstrates the use of a trityl-protected imidazole intermediate in the synthesis of the antifungal drug, clotrimazole. The reaction involves the nucleophilic substitution of a chlorophenyl derivative with the trityl-imidazole moiety.

  • Materials:

    • (1-Trityl-1H-imidazol-4-yl)methanol (or a related trityl-imidazole precursor)

    • o-Chlorobenzotrichloride

    • Benzene

    • Aluminum trichloride (AlCl₃)

    • Imidazole

    • Triethylamine

    • Sodium chloride

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Standard laboratory glassware for organic synthesis

  • Procedure (Illustrative Synthesis of Clotrimazole):

    • Preparation of 2-chlorotriphenylmethylchloride: React o-chlorobenzotrichloride with benzene in the presence of aluminum trichloride.

    • Coupling Reaction: To a solution of the prepared 2-chlorotriphenylmethylchloride in benzene, add imidazole (1.0 eq.) and triethylamine (1.1 eq.).

    • Heat the mixture at 45-50 °C for 3 hours.

    • Cool the reaction to room temperature and wash with water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under vacuum to obtain the crude product.

    • Deprotection (if starting with a protected intermediate) and Purification: The trityl group can be removed under acidic conditions. The final product, clotrimazole, is then purified by recrystallization from a suitable solvent like ethyl acetate.

  • Expected Yield: Varies depending on the specific trityl-imidazole starting material and reaction conditions.

Data Presentation

The following table summarizes the key properties of the intermediate and a representative final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (DMSO-d₆, δ ppm)
1-Trityl-1H-imidazole-4-carboxylic acid C₂₃H₁₈N₂O₂354.40White solid12.40 (br. s, 1H), 7.42 (t, 9H), 7.17-7.35 (m, 2H), 7.10 (d, 6H)[2]
(1-Trityl-1H-imidazol-4-yl)methanol C₂₃H₂₀N₂O340.42SolidNot explicitly found in searches
Clotrimazole C₂₂H₁₇ClN₂344.84White crystalline powderNot explicitly found in searches

Visualizations

Workflow for the Synthesis of (1-Trityl-1H-imidazol-4-yl)methanol

synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product start1 1H-Imidazole-4-carboxylic acid step1 Step 1: N-Tritylation (DMF, Pyridine) start1->step1 start2 Trityl Chloride start2->step1 product1 1-Trityl-1H-imidazole-4-carboxylic acid step1->product1 step2 Step 2: Reduction product1->step2 reagent1 LiAlH4, THF reagent1->step2 final_product (1-Trityl-1H-imidazol-4-yl)methanol step2->final_product

Caption: Synthetic workflow for (1-Trityl-1H-imidazol-4-yl)methanol.

Application in Clotrimazole Synthesis

clotrimazole_synthesis cluster_precursors Key Intermediates cluster_reaction Core Reaction cluster_product Final Drug Synthesis trityl_imidazole (1-Trityl-1H-imidazol-X-yl) derivative coupling Coupling Reaction (e.g., with Triethylamine) trityl_imidazole->coupling chlorophenyl 2-chlorotriphenyl- methylchloride chlorophenyl->coupling protected_clotrimazole Trityl-Protected Clotrimazole coupling->protected_clotrimazole deprotection Deprotection (Acidic Conditions) protected_clotrimazole->deprotection clotrimazole Clotrimazole deprotection->clotrimazole

Caption: General scheme for Clotrimazole synthesis.

Conclusion

This compound and its isomers are indispensable intermediates in the field of medicinal chemistry, particularly for the synthesis of azole-based antifungal agents. The strategic use of the trityl protecting group allows for efficient and controlled synthetic routes to complex drug molecules. The protocols and application notes provided herein offer a detailed guide for researchers and drug development professionals, underscoring the importance of this compound in the pharmaceutical industry.

References

Application Note and Protocol: N-Tritylation of Imidazole-5-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the N-tritylation of imidazole-5-methanol, a critical step in the synthesis of various pharmaceutical compounds and research chemicals. The protocol details a robust and efficient method for the selective protection of the imidazole nitrogen, a common challenge in organic synthesis due to the presence of multiple reactive sites. We delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, and offer insights into reaction optimization, product characterization, and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for this important transformation.

Introduction: The Significance of Imidazole N-Protection

The imidazole moiety is a cornerstone in a vast array of biologically active molecules and pharmaceutical agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component in drug-receptor interactions. However, the presence of two nitrogen atoms and, in the case of imidazole-5-methanol, a hydroxyl group, presents a significant challenge in multi-step organic synthesis. Selective protection of one or more of these reactive sites is often necessary to prevent unwanted side reactions and to direct the desired chemical transformations.[3][4][5]

The trityl (triphenylmethyl) group is a widely employed protecting group for amines, alcohols, and thiols due to its steric bulk and acid lability.[6][7] Its large size provides excellent steric hindrance, often leading to high regioselectivity in protection reactions. Furthermore, the trityl group can be readily removed under mild acidic conditions, ensuring the integrity of other sensitive functional groups within the molecule.[7][8][9] This application note focuses on the N-tritylation of imidazole-5-methanol, a key intermediate in the synthesis of various bioactive compounds.

Reaction Mechanism and Rationale

The N-tritylation of imidazole-5-methanol proceeds via a nucleophilic substitution reaction. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of trityl chloride. A base, typically a tertiary amine like triethylamine (TEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[10][11]

Key Considerations for Reagent Selection:

  • Trityl Chloride (TrCl): The primary reagent for introducing the trityl protecting group.

  • Imidazole-5-methanol: The substrate containing the imidazole ring and a primary alcohol. Due to the higher nucleophilicity of the imidazole nitrogen compared to the hydroxyl group, selective N-tritylation is generally favored.

  • Triethylamine (TEA): A common and effective non-nucleophilic base used to scavenge the HCl byproduct.[10] Its steric hindrance prevents it from competing with the imidazole as a nucleophile.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, or acetonitrile are typically used to ensure the solubility of the reactants and to prevent unwanted side reactions with water.

Visualizing the Reaction Pathway

The following diagram illustrates the fundamental mechanism of the N-tritylation of imidazole-5-methanol.

N_Tritylation_Mechanism cluster_caption Figure 1. Reaction mechanism of N-tritylation. Imidazole Imidazole-5-methanol Intermediate Protonated Imidazole Intermediate Imidazole->Intermediate Nucleophilic Attack TrCl Trityl Chloride TrCl->Intermediate TEA Triethylamine (Base) TEA->Intermediate Product N-Trityl-imidazole-5-methanol Intermediate->Product Deprotonation TEA_HCl Triethylammonium Chloride Intermediate->TEA_HCl caption_node The imidazole nitrogen attacks the trityl chloride, followed by deprotonation by triethylamine.

Caption: Figure 1. Reaction mechanism of N-tritylation.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the N-tritylation of imidazole-5-methanol.

Materials and Reagents
Reagent/MaterialGradeSupplier
Imidazole-5-methanol≥98%Commercially Available
Trityl Chloride (TrCl)≥98%Commercially Available
Triethylamine (TEA)≥99%, anhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254Commercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add imidazole-5-methanol (1.0 eq).

    • Dissolve the imidazole-5-methanol in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • Add triethylamine (TEA) (1.2 eq) to the cooled solution and stir for 5-10 minutes.

    • In a separate flask, dissolve trityl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the trityl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). The product, being more nonpolar due to the trityl group, will have a higher Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.[12][13][14]

    • A gradient elution system of ethyl acetate in hexanes is often effective for separating the desired product from any unreacted starting materials and byproducts.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_caption Figure 2. Step-by-step experimental workflow. A Dissolve Imidazole-5-methanol in anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Trityl Chloride solution dropwise C->D E Warm to RT and stir for 12-24h D->E F Monitor by TLC E->F G Quench with NaHCO3 (aq) F->G Reaction Complete H Extract with DCM G->H I Dry and Concentrate H->I J Purify by Flash Chromatography I->J caption_node A visual representation of the N-tritylation protocol.

Caption: Figure 2. Step-by-step experimental workflow.

Characterization of N-Trityl-imidazole-5-methanol

The structure of the purified product should be confirmed using standard spectroscopic techniques.[1][15][16][17]

TechniqueExpected Observations
¹H NMR Appearance of aromatic protons from the trityl group (typically in the range of 7.0-7.5 ppm). A downfield shift of the imidazole ring protons. The methylene protons adjacent to the hydroxyl group will also be present.
¹³C NMR Appearance of signals corresponding to the aromatic carbons of the trityl group and the quaternary carbon of the trityl group (typically around 80-90 ppm). Signals for the imidazole ring carbons and the methylene carbon will also be observed.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the N-tritylated product should be observed.
Infrared (IR) Spectroscopy Characteristic C-H stretching frequencies for the aromatic rings of the trityl group. The O-H stretch of the alcohol will still be present.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or slightly increase the equivalents of trityl chloride and base. Ensure anhydrous conditions.
Loss of product during work-up or purification.Optimize extraction and chromatography conditions.
Formation of Side Products Reaction with the hydroxyl group (O-tritylation).While N-tritylation is generally favored, some O-tritylation may occur. Careful control of reaction temperature (maintaining at 0 °C during addition) can minimize this. Purification by column chromatography should separate the N- and O-tritylated isomers.
Ditritylation (on both nitrogen atoms).This is less common due to steric hindrance but can occur with prolonged reaction times or excess trityl chloride. Use of stoichiometric amounts of reagents is recommended.
Difficulty in Purification Co-elution of product with triphenylmethanol (a common impurity in trityl chloride or formed from its hydrolysis).Ensure the use of high-purity trityl chloride. Careful chromatography is required to separate the product from this nonpolar impurity.

Deprotection of the N-Trityl Group

A key advantage of the trityl group is its facile removal under mild acidic conditions.[7][9] This can typically be achieved by treatment with dilute trifluoroacetic acid (TFA) in a solvent like DCM or by using other mild acids such as formic acid.[7] The cleavage results in the formation of the highly stable trityl cation.[7]

Conclusion

This application note provides a detailed and reliable protocol for the N-tritylation of imidazole-5-methanol. By understanding the underlying chemical principles and following the outlined experimental procedure, researchers can effectively protect the imidazole nitrogen, enabling further synthetic transformations. The provided guidelines for reaction monitoring, purification, characterization, and troubleshooting will aid in achieving high yields and purity of the desired N-tritylated product, a valuable intermediate in the synthesis of complex molecules for research and drug discovery.

References

Application Notes and Protocols for the Study of (1-Trityl-1h-imidazol-5-yl)methanol in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold as a Privileged Structure in Enzyme Inhibition

The imidazole ring is a fundamental heterocyclic motif in medicinal chemistry, recognized for its versatile role as a pharmacophore in a multitude of biologically active compounds.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, makes it a highly effective component for the design of enzyme inhibitors.[2] (1-Trityl-1h-imidazol-5-yl)methanol is a notable derivative within this class, featuring a bulky trityl group that enhances both stability and solubility, making it an attractive candidate for drug discovery and biochemical research.[3][4] This document serves as a comprehensive technical guide for researchers investigating the enzyme inhibitory potential of this compound, providing insights into its mechanistic action and detailed protocols for its evaluation against key enzyme targets.

The trityl (triphenylmethyl) group, beyond its protective role in synthesis, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Its large, hydrophobic nature can promote specific interactions within the active sites of target enzymes, potentially leading to enhanced potency and selectivity. This guide will explore the application of this compound in the context of inhibiting clinically relevant enzymes such as Cyclooxygenases (COX), Heme Oxygenase-1 (HO-1), and Cytochrome P450 (CYP450) enzymes.

Mechanism of Action: The Role of the Imidazole Moiety

The inhibitory activity of imidazole-containing compounds often stems from the ability of the nitrogen atoms in the imidazole ring to coordinate with metal ions present in the active sites of metalloenzymes or to act as hydrogen bond acceptors or donors.

  • Metalloenzyme Inhibition: For enzymes containing a heme cofactor, such as Cytochrome P450s and Heme Oxygenase-1, the imidazole nitrogen can directly coordinate with the heme iron.[5][6] This interaction can displace endogenous ligands and disrupt the enzyme's catalytic cycle, leading to inhibition. The nature of this coordination can result in different modes of inhibition, including competitive and non-competitive mechanisms.[7]

  • Non-Metalloenzyme Inhibition: In enzymes lacking a metal cofactor, the imidazole ring can still play a crucial role in binding to the active site. It can form hydrogen bonds with key amino acid residues, such as arginine, as seen in the inhibition of Cyclooxygenase-2 (COX-2) by some imidazole derivatives.[8] The overall binding affinity is also influenced by hydrophobic interactions, where the trityl group of this compound is expected to play a significant role.

The following diagram illustrates the generalized mechanism of imidazole-based inhibition of a heme-containing enzyme.

G cluster_0 Normal Catalytic Cycle cluster_1 Inhibition Pathway Enzyme Heme Enzyme (e.g., CYP450, HO-1) EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate Substrate Binding EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->EnzymeInhibitor Inhibitor Binding Substrate Substrate Substrate->EnzymeSubstrate Product Product Product->Enzyme Product Release Inhibitor This compound Inhibitor->EnzymeInhibitor EnzymeSubstrate->Product Catalysis Heme Heme Cofactor (Fe ion) EnzymeInhibitor->Heme Imidazole coordinates with Heme Iron

Figure 1: Generalized mechanism of heme enzyme inhibition by an imidazole-based compound.

Experimental Protocols

The following protocols are designed to be adaptable for the evaluation of this compound against three major classes of enzymes. It is crucial to include appropriate controls, such as a known inhibitor for each enzyme (positive control) and a vehicle control (e.g., DMSO).

Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is adapted from methods used for evaluating selective COX-2 inhibitors.[8][9]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound (test compound)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve this compound and celecoxib in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compound and positive control in assay buffer to achieve a range of final assay concentrations.

  • Enzyme and Inhibitor Pre-incubation:

    • Add 10 µL of the diluted test compound, positive control, or vehicle to the wells of a 96-well plate.

    • Add 170 µL of COX-2 enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Prepare a substrate solution containing arachidonic acid and the colorimetric/fluorometric probe in the assay buffer.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the initial reaction rates for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and calculate the IC50 value using non-linear regression analysis.

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Inhibitor/Vehicle to 96-well Plate A->B C Add COX-2 Enzyme B->C D Pre-incubate (15 min, RT) C->D E Add Substrate Mix (Arachidonic Acid + Probe) D->E F Measure Absorbance/ Fluorescence (Kinetic) E->F G Calculate Reaction Rates and % Inhibition F->G H Determine IC50 Value G->H

Figure 2: Workflow for the in vitro COX-2 inhibition assay.

Protocol 2: Heme Oxygenase-1 (HO-1) Inhibition Assay

This protocol is based on the measurement of bilirubin formation, the product of the HO-1 catalyzed reaction.[5][10]

Materials:

  • Rat spleen microsomes (as a source of HO-1) or recombinant human HO-1

  • Hemin (substrate)

  • NADPH

  • Biliverdin reductase

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • This compound (test compound)

  • Known HO-1 inhibitor (e.g., Tin protoporphyrin IX, SnPP) as a positive control

  • DMSO (vehicle)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture:

    • In a microplate well or cuvette, combine the HO-1 source, biliverdin reductase, and the test compound/control at various concentrations in the assay buffer.

  • Initiate Reaction:

    • Start the reaction by adding hemin and NADPH.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure Bilirubin Formation:

    • Stop the reaction (e.g., by adding a quenching agent or placing on ice).

    • Measure the absorbance of bilirubin at ~464 nm.

  • Data Analysis:

    • Calculate the amount of bilirubin formed in each reaction.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value as described in Protocol 1.

Protocol 3: Cytochrome P450 (CYP450) Inhibition Assay

This protocol provides a general framework for assessing the inhibition of a specific CYP450 isoform (e.g., CYP3A4).[11][12]

Materials:

  • Human liver microsomes or recombinant human CYP450 enzyme (e.g., CYP3A4)

  • CYP450 isoform-specific substrate (e.g., midazolam for CYP3A4)

  • NADPH generating system

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • This compound (test compound)

  • Known CYP450 inhibitor (e.g., ketoconazole for CYP3A4) as a positive control

  • DMSO (vehicle)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Pre-incubation:

    • In a microcentrifuge tube, pre-incubate the CYP450 enzyme source with the test compound/control in assay buffer at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate Reaction:

    • Add the specific substrate to the mixture.

    • Start the reaction by adding the NADPH generating system.

  • Incubation:

    • Incubate at 37°C for a pre-determined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Quantify the amount of metabolite formed.

    • Calculate the percentage of inhibition and IC50 value as previously described.

Data Presentation and Interpretation

The inhibitory potential of this compound should be quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. For comparative purposes, the IC50 values against different enzymes can be summarized in a table.

Table 1: Representative Inhibitory Activity of Imidazole-Based Compounds

Enzyme TargetRepresentative Imidazole InhibitorReported IC50 (µM)Reference
COX-25-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole0.71[8]
HO-1Azole-based HO-1 inhibitorMicromolar range[5]
CYP3A4Ketoconazole (imidazole-containing)Sub-micromolar[13]
KinasesPhenylacetamide-1H-imidazol-5-one0.294 (HCT116 cells)[14][15]

Note: The data in this table are for structurally related imidazole compounds and serve as a reference for the expected range of activity for this compound.

Conclusion and Future Directions

This compound, with its privileged imidazole scaffold and bulky trityl group, represents a promising candidate for enzyme inhibition studies. The protocols outlined in this guide provide a robust framework for its evaluation against key enzyme targets implicated in various diseases. Further investigations, including kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and structure-activity relationship (SAR) studies with analogs, will be crucial in elucidating its therapeutic potential. The insights gained from such research will contribute to the broader understanding of imidazole-based inhibitors and may pave the way for the development of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis and Application of Imidazole-Based Compounds for Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently appearing in bioactive molecules and serving as a versatile core for the design of chemical probes.[1][2][3] This guide provides a comprehensive overview of the synthesis of imidazole-based compounds and their application in the analysis of protein interactions. We will delve into established synthetic methodologies for the imidazole core, strategies for its functionalization with various reporter and reactive groups, and detailed protocols for utilizing these probes to investigate and characterize protein-protein and small molecule-protein interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage imidazole chemistry for their biological investigations.

Introduction: The Versatility of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in the architecture of numerous biologically significant molecules, including the amino acid histidine and purines in DNA.[4] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capacity with metal ions make it an ideal pharmacophore for interacting with biological macromolecules.[5][6] In the realm of chemical biology, these same features make the imidazole scaffold an excellent foundation for the development of chemical probes designed to elucidate complex protein interaction networks.[1][2] Understanding these interactions is paramount in drug discovery for identifying novel therapeutic targets and designing effective modulators.[7][8][9] This guide will provide the synthetic chemist and chemical biologist with the necessary tools to create and utilize imidazole-based probes for this purpose.

Synthesis of the Imidazole Core: A Chemist's Guide

The construction of the imidazole ring can be achieved through various synthetic routes, each offering distinct advantages in terms of substituent patterns and functional group tolerance. The choice of a specific synthetic strategy is often dictated by the desired substitution on the final compound, which in turn is determined by its intended application as a probe.

Classical Approaches: The Radziszewski and Marckwald Syntheses

Two of the most historically significant and still widely utilized methods for imidazole synthesis are the Debus-Radziszewski and Marckwald syntheses.

The Debus-Radziszewski Imidazole Synthesis: First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][10][11][12][13] This method is highly versatile, allowing for the synthesis of a wide range of 2,4,5-trisubstituted imidazoles.[10] The reaction's "atomic economy," where all atoms from the reactants are incorporated into the final product, makes it an attractive and efficient synthetic strategy.[10]

Protocol 1: General Procedure for the Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil)

  • Aldehyde (e.g., Benzaldehyde)

  • Ammonium acetate (as an ammonia source)

  • Glacial acetic acid (solvent)

Procedure:

  • To a round-bottom flask, add the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), and ammonium acetate (2.0-10.0 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

The Marckwald Synthesis: This method is particularly useful for the synthesis of 2-mercaptoimidazoles, which can then be desulfurized to yield the corresponding imidazole.[11] The synthesis involves the reaction of an α-aminoketone or α-aminoaldehyde with a cyanate, isothiocyanate, or thiocyanate.[11]

Protocol 2: General Procedure for the Marckwald Synthesis of an Imidazole

Materials:

  • α-Aminoketone hydrochloride

  • Potassium thiocyanate

  • Water

Procedure:

  • Dissolve the α-aminoketone hydrochloride (1.0 eq) and potassium thiocyanate (1.1 eq) in water.

  • Heat the solution to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated 2-mercaptoimidazole intermediate by filtration.

  • The intermediate can be desulfurized using various methods, such as oxidation with nitric acid or treatment with Raney nickel, to afford the final imidazole product.

Modern Synthetic Strategies

While classical methods remain valuable, modern organic synthesis has introduced more sophisticated and often milder techniques for constructing the imidazole ring. These include metal-catalyzed cross-coupling reactions and multicomponent reactions under greener conditions.[14][15][16][17]

Table 1: Comparison of Modern Imidazole Synthesis Methods

MethodDescriptionAdvantagesDisadvantages
Metal-Catalyzed C-H/N-H Functionalization Direct coupling of pre-formed imidazole cores with various partners using transition metal catalysts (e.g., Cu, Pd).[15]High efficiency, broad substrate scope, allows for late-stage functionalization.Often requires expensive and potentially toxic metal catalysts.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates in classical syntheses like the Radziszewski reaction.[18]Significantly reduced reaction times, often improved yields, solvent-free conditions possible.Requires specialized microwave reactor equipment.
Van Leusen Imidazole Synthesis A three-component reaction between an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[3]Good yields, regioselective, tolerates a wide range of functional groups.TosMIC can be lachrymatory and requires careful handling.

Functionalization of the Imidazole Core for Protein Interaction Analysis

To be useful as a probe for studying protein interactions, the imidazole core must be appended with specific functional groups. These can be reporter tags for detection and visualization or reactive groups for covalent capture of interacting partners.

Incorporation of Reporter Groups

Reporter groups allow for the detection and quantification of the probe and its binding partners. Common reporter groups include:

  • Fluorophores: For visualization by fluorescence microscopy or quantification by fluorescence-based assays.

  • Biotin: For high-affinity capture and enrichment of labeled proteins using streptavidin-coated beads.

  • Radioisotopes: For sensitive detection through autoradiography.

Introduction of Reactive Groups for Covalent Capture

Reactive groups enable the formation of a stable covalent bond between the probe and its interacting protein, which is crucial for subsequent identification by techniques like mass spectrometry.

Photo-Affinity Labeling (PAL): PAL probes incorporate a photoreactive group that, upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to nearby molecules.[19][20] Common photoreactive groups include aryl azides, benzophenones, and diazirines.[19][20][21] The imidazole moiety can serve as an anchor to direct the probe to a specific binding site.[21]

Protocol 3: General Strategy for Synthesizing an Imidazole-Based Photo-Affinity Probe

  • Synthesize a functionalized imidazole: Prepare an imidazole derivative with a suitable handle for attaching the photoreactive moiety and a linker (e.g., an amino or carboxyl group). This can be achieved through the synthetic methods described in Section 2.

  • Introduce the photoreactive group: React the functionalized imidazole with a precursor of the photoreactive group. For example, an amino-functionalized imidazole can be acylated with a benzophenone carboxylic acid.

  • Incorporate a reporter tag (optional but recommended): A reporter tag, such as an alkyne or azide for "click" chemistry, can be introduced on the other end of the probe.[22][23] This allows for the subsequent attachment of biotin or a fluorophore after crosslinking.

Click Chemistry: This refers to a set of biocompatible reactions that are highly efficient and specific. The most common example is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.[22][24][25] An imidazole probe can be synthesized with either an azide or an alkyne group, allowing for its "click" conjugation to a reporter molecule or a protein that has been metabolically labeled with the complementary group.[22][25][26]

G cluster_synthesis Probe Synthesis cluster_application Protein Interaction Analysis Imidazole_Core Imidazole Core Synthesis (e.g., Radziszewski) Functionalized_Imidazole Functionalized Imidazole (with linker) Imidazole_Core->Functionalized_Imidazole Functionalization Probe Final Imidazole Probe (with Photoreactive Group & Click Handle) Functionalized_Imidazole->Probe Attachment of PAL & Click Groups Incubation Incubate Probe with Cell Lysate/Live Cells Probe->Incubation Application Photoactivation UV Irradiation (Covalent Crosslinking) Incubation->Photoactivation Click_Reaction Click Chemistry (Attach Biotin/Fluorophore) Photoactivation->Click_Reaction Enrichment_Detection Affinity Purification & Detection/MS Analysis Click_Reaction->Enrichment_Detection

Protocols for Protein Interaction Analysis Using Imidazole-Based Probes

Once a functionalized imidazole probe is synthesized, it can be employed in various workflows to identify and characterize its protein interaction partners.

Affinity Purification Coupled with Mass Spectrometry (AP-MS)

This is a powerful technique for identifying the binding partners of a small molecule.

Protocol 4: AP-MS with a Biotinylated Imidazole Probe

Materials:

  • Biotinylated imidazole probe

  • Cell lysate or whole cells

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., high concentration of biotin or denaturing buffer)

  • Mass spectrometer

Procedure:

  • Incubation: Incubate the biotinylated imidazole probe with the cell lysate or live cells to allow for binding to its target protein(s). If using a photo-affinity probe, perform UV irradiation at this stage to induce covalent crosslinking.

  • Lysis: If working with whole cells, lyse the cells to release the protein complexes.

  • Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe along with its bound proteins.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specific protein binders. This step is critical for reducing background and obtaining high-quality data.

  • Elution: Elute the captured proteins from the beads.

  • Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis (e.g., by trypsin digestion).

  • Mass Spectrometry and Data Analysis: Analyze the peptide mixture by LC-MS/MS and identify the proteins that were specifically pulled down with the imidazole probe.

In-gel Fluorescence Visualization

If the imidazole probe is tagged with a fluorophore, it can be used to visualize the target protein(s) directly in a polyacrylamide gel.

Protocol 5: In-gel Fluorescence with a Fluorophore-Labeled Imidazole Probe

Materials:

  • Fluorophore-labeled imidazole probe

  • Cell lysate

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Labeling: Incubate the cell lysate with the fluorophore-labeled imidazole probe. For PAL probes, irradiate with UV light.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Visualization: Visualize the fluorescently labeled protein bands directly in the gel using a fluorescence scanner. This allows for the determination of the molecular weight of the target protein(s). The labeled bands can then be excised from the gel for identification by mass spectrometry.

G Start Synthesized Imidazole Probe Incubate Incubate with Biological Sample (e.g., Cell Lysate) Start->Incubate Crosslink Induce Covalent Bonding (e.g., UV for PAL) Incubate->Crosslink Tag Conjugate Reporter (e.g., Biotin via Click Chemistry) Crosslink->Tag Separate Separate Labeled Proteins (e.g., Affinity Purification) Tag->Separate Visualize Visualize Proteins (In-gel Fluorescence) Tag->Visualize Alternative Workflow Analyze Identify Proteins (Mass Spectrometry) Separate->Analyze

Conclusion

The imidazole scaffold offers a robust and versatile platform for the design and synthesis of chemical probes for protein interaction analysis. By combining classical and modern synthetic methodologies with sophisticated bioconjugation techniques like photo-affinity labeling and click chemistry, researchers can develop powerful tools to dissect complex biological systems. The protocols outlined in this guide provide a solid foundation for the synthesis and application of imidazole-based probes, enabling the identification of novel drug targets and the elucidation of the mechanisms of action of bioactive small molecules.

References

Application Notes and Protocols for Reactions Involving (1-Trityl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (1-Trityl-1H-imidazol-5-yl)methanol in Modern Synthesis

This compound is a pivotal building block in contemporary organic and medicinal chemistry. The imidazole core is a ubiquitous motif in biologically active molecules, including the essential amino acid histidine, and numerous pharmaceuticals where it often acts as a key coordinating ligand for metalloenzymes or a proton shuttle. The strategic placement of a trityl protecting group on one of the imidazole nitrogens offers steric bulk that can direct regioselective reactions and imparts stability across a range of synthetic conditions, while being readily cleavable under mild acidic conditions.[1] The hydroxymethyl group at the 5-position serves as a versatile handle for a wide array of chemical transformations, making this molecule a valuable synthon for the elaboration of complex molecular architectures.

These application notes provide a detailed guide to key reactions involving this compound, offering not just step-by-step protocols but also the underlying scientific rationale for the experimental design. The protocols are designed to be self-validating, with clear endpoints and characterization guidance.

Core Reactions and Synthetic Utility

The primary alcohol of this compound is a gateway to a variety of functional groups. This guide will focus on four fundamental transformations: oxidation to the aldehyde, reduction of the corresponding aldehyde, esterification, and the Mitsunobu reaction for nucleophilic substitution.

Application Note 1: Oxidation to (1-Trityl-1H-imidazol-5-yl)carbaldehyde

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, as imidazolyl aldehydes are precursors for the synthesis of various heterocyclic systems and can be used in reductive amination reactions to build complex side chains.[2][3] A variety of mild oxidizing agents can be employed to prevent over-oxidation to the carboxylic acid.

Protocol: Swern Oxidation

The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. This method is known for its mild conditions and high yields.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL) and cool to -78 °C using an acetone/dry ice bath.

  • Activator Addition: Slowly add oxalyl chloride (1.2 eq.) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.5 eq.). Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 45 minutes.

  • Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Add water (15 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Oxalyl Chloride1.2Activates DMSO
Dimethyl Sulfoxide (DMSO)2.5Oxidizing agent
Triethylamine5.0Base to quench the reaction
Dichloromethane (DCM)-Anhydrous solvent

Diagram: Oxidation Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A This compound B 1. Oxalyl Chloride, DMSO 2. Triethylamine A->B Oxidation C (1-Trityl-1H-imidazol-5-yl)carbaldehyde B->C Transformation

Caption: Workflow for the oxidation of the primary alcohol.

Application Note 2: Reduction of (1-Trityl-1H-imidazol-5-yl)carbaldehyde

The reduction of the corresponding aldehyde is the reverse of the previous reaction and is a common final step in the synthesis of hydroxymethyl-imidazole derivatives. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, particularly in the presence of other reducible functional groups. A similar reduction step is employed in the synthesis of the antihypertensive drug Losartan.[4]

Protocol: Sodium Borohydride Reduction

This protocol is adapted from procedures used in the synthesis of Losartan intermediates.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve (1-Trityl-1H-imidazol-5-yl)carbaldehyde (1.0 eq.) in methanol (20 mL).

  • Reductant Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, monitoring for gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water (10 mL).

  • Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Add ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product, which can be recrystallized to obtain pure this compound.

ReagentMolar Eq.Purpose
(1-Trityl-1H-imidazol-5-yl)carbaldehyde1.0Starting material
Sodium Borohydride (NaBH₄)1.5Reducing agent
Methanol-Solvent

Diagram: Reduction Pathway

G A Aldehyde Substrate C Hydride Attack A->C + NaBH4 B NaBH4 in Methanol B->C D Alkoxide Intermediate C->D E Protonation (from solvent) D->E + CH3OH F Alcohol Product E->F

Caption: Key steps in the sodium borohydride reduction.

Application Note 3: Esterification of the Hydroxymethyl Group

Esterification of the primary alcohol can be achieved through various standard methods. The formation of esters can be important for prodrug strategies or for modifying the pharmacokinetic properties of a molecule. The following protocol uses a classic acid chloride-based acylation. The formation of ester impurities has been noted in the synthesis of related pharmaceutical compounds.[5]

Protocol: Acylation with Acetyl Chloride

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (15 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0 °C.

  • Acylating Agent Addition: Add acetyl chloride (1.2 eq.) dropwise to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-4 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude ester can be purified by silica gel chromatography.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Acetyl Chloride1.2Acylating agent
Triethylamine1.5HCl scavenger
Dichloromethane (DCM)-Solvent

Application Note 4: Mitsunobu Reaction for Nucleophilic Substitution

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry (though not relevant for this primary alcohol).[6][7] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]

Protocol: Synthesis of an Azide Derivative

This protocol demonstrates the conversion of the alcohol to an azide, which can be subsequently reduced to a primary amine.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve this compound (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Nucleophile Addition: Add diphenylphosphoryl azide (DPPA) (1.5 eq.) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C and add DEAD or DIAD (1.5 eq.) dropwise. A color change and/or precipitation may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue, which will contain triphenylphosphine oxide and the azodicarboxylate byproduct, can be purified by column chromatography on silica gel.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Triphenylphosphine (PPh₃)1.5Activates the alcohol
Diethyl Azodicarboxylate (DEAD)1.5Oxidant
Diphenylphosphoryl Azide (DPPA)1.5Azide source (nucleophile)
Tetrahydrofuran (THF)-Anhydrous solvent

Diagram: The Mitsunobu Reaction Cycle

G A PPh3 + DEAD B Betaine Intermediate A->B D Protonated Betaine B->D + ROH C Alcohol (ROH) C->D E Oxyphosphonium Salt [Ph3P-OR]+ D->E - DEAD-H2 J DEAD-H2 D->J G SN2 Attack E->G + Nu- F Nucleophile (Nu-) F->G H Product (R-Nu) G->H I Ph3P=O G->I

Caption: Generalized catalytic cycle of the Mitsunobu reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

  • Azodicarboxylates (DEAD, DIAD) are potential sensitizers and should be handled with caution.

  • Diphenylphosphoryl azide is potentially explosive and should be handled with care.

Conclusion

This compound is a highly adaptable building block. The protocols outlined in these application notes for oxidation, reduction, esterification, and Mitsunobu reactions provide a solid foundation for its use in complex synthetic campaigns. The choice of reagents and conditions can be further optimized based on the specific requirements of the target molecule and the presence of other functional groups.

References

analytical techniques for characterizing (1-Trityl-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Comprehensive Analytical Characterization of (1-Trityl-1h-imidazol-5-yl)methanol

Abstract

This compound is a key heterocyclic intermediate in medicinal chemistry and materials science, notable for its role in the synthesis of biologically active molecules.[1] The bulky, lipophilic trityl (triphenylmethyl) group provides a protective function for the imidazole nitrogen, enhancing stability and modifying solubility, while the hydroxymethyl group serves as a crucial handle for subsequent synthetic transformations.[1] Rigorous characterization of this compound is paramount to ensure identity, purity, and stability, which are critical parameters for its successful application in drug development and research. This guide provides a multi-technique approach, detailing robust protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC).

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before commencing any analytical workflow.

PropertyValueSource
CAS Number 77134-74-8[2]
Molecular Formula C₂₄H₂₂N₂O₂[2]
Molecular Weight 370.45 g/mol [2]
Predicted XlogP 3.9[3]
Appearance Typically a white to off-white solid[4]

Integrated Analytical Workflow

A sequential and logical application of analytical techniques ensures a comprehensive characterization. The workflow begins with definitive structural confirmation, proceeds to purity assessment, and concludes with functional group and thermal stability analysis.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Functional & Physical Characterization NMR NMR Spectroscopy (¹H & ¹³C) HPLC HPLC-UV NMR->HPLC Confirm Structure MS Mass Spectrometry (HRMS) MS->HPLC Confirm Mass FTIR FTIR Spectroscopy HPLC->FTIR Verify Purity Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Verify Purity

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the cornerstone technique for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of proton environments, while ¹³C NMR verifies the carbon skeleton. The choice of a deuterated solvent like DMSO-d₆ is often preferred for imidazole-containing compounds due to its ability to dissolve polar compounds and avoid exchange of the alcohol proton, which appears as a distinct triplet if coupled to the methylene protons.[5]

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.

Expected Spectral Data
Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Notes
Trityl-H ~7.10 - 7.40~127-130 (CH), ~144 (ipso-C)Multiplet, integrating to 15H. The aromatic signals are characteristic of the phenyl groups.[7]
Imidazole-H ~6.90 and ~7.60~121, ~136Two singlets, 1H each. These shifts are typical for protons on a substituted imidazole ring.[6]
CH₂OH ~4.40~55Singlet or doublet (if coupled to OH).
OH ~5.20-Singlet or triplet (if coupled to CH₂). The chemical shift can vary with concentration and temperature.
Trityl Quaternary C -~75A key signal in the ¹³C spectrum identifying the sp³ carbon of the trityl group attached to the imidazole nitrogen.

Mass Spectrometry (MS)

Expertise & Rationale: MS is essential for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight.[8]

Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Analyzer: Use a high-resolution analyzer such as TOF (Time-of-Flight) or Orbitrap.

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: Typically 3-4 kV.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical mass. The difference should be less than 5 ppm.[9] Observe for characteristic fragments, such as the loss of the trityl cation ([C(C₆H₅)₃]⁺ at m/z 243.12).

Expected Mass Data
IonCalculated m/zObserved m/zNotes
[M+H]⁺ 371.1805< 5 ppm deviationConfirms molecular weight and elemental formula (C₂₄H₂₃N₂O₂⁺).
[M+Na]⁺ 393.1624< 5 ppm deviationCommon adduct observed in ESI.
[M - C(C₆H₅)₃]⁺ 127.0553Variable intensityFragmentation resulting in the imidazolyl-methanol cation.
[C(C₆H₅)₃]⁺ 243.1168Variable intensityThe stable trityl cation is a very common and often prominent fragment.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase C18 column is the logical first choice due to the non-polar nature of the trityl group. An isocratic mobile phase of acetonitrile and water provides a good balance of separation efficiency and run time. UV detection is suitable as the phenyl and imidazole rings are strong chromophores.[10][11]

Protocol: Reversed-Phase HPLC for Purity Analysis
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 70:30 (v/v) Acetonitrile:Water. Filter and degas prior to use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.[11]

  • Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Run the chromatogram for at least 10 minutes. Calculate the area percent of the main peak to determine purity. The method should be validated according to ICH guidelines for linearity, accuracy, and precision.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a molecular fingerprint. The presence of the alcohol (O-H stretch), aromatic rings (C-H and C=C stretches), and the imidazole ring can be quickly verified.[13]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

Expected Vibrational Frequencies
Frequency (cm⁻¹)VibrationFunctional Group
3200-3400 O-H stretch (broad)Alcohol (-CH₂OH)
3020-3080 C-H stretch (aromatic)Trityl and Imidazole rings
~2925 C-H stretch (aliphatic)Methylene (-CH₂)
1450-1600 C=C and C=N ring stretchesAromatic and Imidazole rings[14][15]
1000-1100 C-O stretchPrimary Alcohol

Thermal Analysis (DSC/TGA)

Expertise & Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the material's physical properties, including melting point, thermal stability, and decomposition profile. This data is vital for determining appropriate storage and handling conditions.[16][17]

Protocol: DSC for Melting Point & TGA for Decomposition
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrument Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 20 mL/min.[18]

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 500 °C.

  • Analysis:

    • DSC: Identify the sharp endothermic peak corresponding to the melting point.

    • TGA: Determine the onset temperature of decomposition (e.g., T₅%, the temperature at which 5% weight loss occurs).

Technique_Information_Map Molecule This compound NMR NMR Molecule->NMR MS MS Molecule->MS HPLC HPLC Molecule->HPLC FTIR FTIR Molecule->FTIR Thermal DSC/TGA Molecule->Thermal Structure Molecular Structure Connectivity NMR->Structure MolWeight Molecular Weight Elemental Formula MS->MolWeight Purity Purity (%) Impurity Profile HPLC->Purity FuncGroups Functional Groups (O-H, C=C, C-N) FTIR->FuncGroups ThermalProp Melting Point Decomposition Temp. Thermal->ThermalProp

Caption: Logical relationships between analytical techniques and the information they provide.

References

The Strategic Application of (1-Trityl-1H-imidazol-5-yl)methanol in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the nuanced utility of (1-Trityl-1H-imidazol-5-yl)methanol as a sophisticated building block in the realm of material science. While direct, extensive literature on this specific molecule's role in materials is emerging, its structural motifs—a coordinating imidazole ring, a reactive methanol group, and a sterically demanding trityl protecting group—present a compelling case for its application in the design of novel functional materials. This document will provide researchers, scientists, and drug development professionals with a foundational understanding, proposed applications, and detailed protocols for leveraging this compound's unique characteristics, particularly in the burgeoning field of Metal-Organic Frameworks (MOFs).

Introduction: Unpacking the Potential of this compound

This compound is a derivative of imidazole, a five-membered heterocyclic aromatic compound that is a fundamental unit in a variety of biologically significant molecules and a versatile ligand in coordination chemistry. The imidazole moiety's two nitrogen atoms make it an excellent coordinating agent for a wide range of metal ions, forming the basis for the construction of extended crystalline structures like MOFs.[1] The incorporation of imidazole and its derivatives into porous materials has been shown to enhance properties such as proton conductivity.[2]

The key features of this compound that position it as a valuable tool for material scientists are:

  • The Imidazole Core: Provides a robust coordination site for metal ions, enabling the formation of stable, porous frameworks.[3]

  • The Methanol Group: Offers a secondary functional site that can participate in coordination, post-synthetic modification, or hydrogen bonding within the material's pores.

  • The Trityl Group: This bulky protecting group introduces significant steric hindrance, which can be strategically employed to control the dimensionality and topology of the resulting framework, create larger pores, and prevent interpenetration of networks. It also offers the potential for removal post-synthesis to unmask a reactive N-H site for further functionalization.

These attributes make this compound a prime candidate for the synthesis of bespoke MOFs with tailored properties for applications in gas storage, separation, catalysis, and drug delivery.[4][5]

Proposed Application: Engineering Porosity in Metal-Organic Frameworks

The primary proposed application of this compound in material science is as an organic linker in the solvothermal synthesis of MOFs. The bulky trityl group is anticipated to act as a "strut," preventing the close packing of the framework and leading to the formation of materials with high porosity and surface area.

Mechanistic Rationale

During MOF synthesis, metal ions or clusters and organic linkers self-assemble in solution to form a crystalline, porous network. The geometry of the linker and its functional groups dictates the final structure and properties of the MOF. The imidazole nitrogen of this compound will coordinate to the metal center, while the large trityl group will influence the spatial arrangement of the linkers, potentially leading to the formation of a 3D framework with large, accessible pores.

The following diagram illustrates the proposed coordination of this compound in a hypothetical MOF structure.

MOF_Coordination cluster_ligand This compound Ligand cluster_mof MOF Assembly Ligand Imidazole Ring Trityl Trityl Group Ligand->Trityl N-substitution Methanol Methanol Group Ligand->Methanol C5-substitution Metal Metal Ion/Cluster Ligand->Metal Coordination Bond Methanol->Metal Potential Coordination caption Coordination of the Ligand in a MOF

Caption: Proposed coordination of this compound with a metal center in a MOF.

Experimental Protocol: Solvothermal Synthesis of a Trityl-Functionalized MOF

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical MOF, designated "TIM-MOF-1" (Trityl-Imidazolyl-Methanol-MOF-1), using this compound as the organic linker and zinc nitrate as the metal source. This protocol is based on general solvothermal methods for MOF synthesis.[5]

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentFormulaPuritySupplier
This compoundC₂₄H₂₂N₂O>98%Commercial
Zinc nitrate hexahydrateZn(NO₃)₂·6H₂O>99%Commercial
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrousCommercial
EthanolC₂H₅OHAnhydrousCommercial
Synthesis Procedure
  • Preparation of the Precursor Solution: In a 20 mL scintillation vial, dissolve 37.0 mg (0.1 mmol) of this compound in 10 mL of N,N-dimethylformamide (DMF). Sonicate for 10 minutes to ensure complete dissolution.

  • Addition of Metal Salt: To the ligand solution, add 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate. Stir the mixture for 15 minutes at room temperature until the metal salt is fully dissolved.

  • Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cooling and Product Isolation: After the reaction is complete, cool the oven to room temperature at a rate of 2 °C/min. Colorless, crystalline precipitates of TIM-MOF-1 should be observed.

  • Washing and Activation: Carefully decant the mother liquor. Wash the crystalline product with fresh DMF (3 x 10 mL) over a period of 24 hours to remove any unreacted starting materials. Subsequently, immerse the crystals in ethanol (3 x 10 mL) for another 24 hours to exchange the DMF solvent.

  • Drying: Decant the ethanol and dry the product under a dynamic vacuum at 80 °C for 12 hours to obtain the activated TIM-MOF-1.

Characterization

The resulting TIM-MOF-1 should be characterized using standard solid-state analytical techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the activated MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the this compound linker into the framework.

The following workflow diagram illustrates the synthesis and characterization process.

Synthesis_Workflow cluster_synthesis TIM-MOF-1 Synthesis cluster_characterization Material Characterization A Dissolve Ligand in DMF B Add Zinc Nitrate A->B C Solvothermal Reaction (100°C, 48h) B->C D Cooling and Isolation C->D E Washing with DMF and Ethanol D->E F Drying under Vacuum E->F G PXRD F->G Characterize Product H TGA F->H Characterize Product I BET Analysis F->I Characterize Product J FTIR Spectroscopy F->J Characterize Product caption Synthesis and Characterization Workflow for TIM-MOF-1

Caption: A workflow for the synthesis and characterization of the proposed TIM-MOF-1.

Potential Applications and Future Directions

The successful synthesis of TIM-MOF-1, a material with potentially high porosity and a functionalized pore environment, opens the door to several applications:

  • Gas Storage and Separation: The large pores created by the bulky trityl groups could be advantageous for the storage of gases like hydrogen and methane. The polar imidazole and methanol groups within the pores may also lead to selective adsorption of CO₂ over other gases.[5]

  • Drug Delivery: The porous nature and the potential for post-synthetic modification make this MOF a candidate for hosting and releasing therapeutic agents.[6]

  • Heterogeneous Catalysis: The metal nodes and the functional groups of the linker can act as catalytic sites.

Future research could explore the post-synthetic removal of the trityl group to expose the N-H functionality of the imidazole ring. This would allow for the grafting of other functional groups, further tailoring the properties of the MOF for specific applications.

Conclusion

This compound represents a promising, yet underexplored, building block for the rational design of advanced functional materials. Its unique combination of a coordinating imidazole ring, a functional methanol group, and a sterically demanding trityl group provides a versatile platform for the synthesis of highly porous and functionalizable Metal-Organic Frameworks. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this intriguing molecule in the ever-evolving landscape of material science.

References

Application Notes and Protocols for the Development of Novel Therapeutics Using (1-Trityl-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imidazole Scaffold as a Foundation for Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in enzymes make it a versatile building block for designing targeted therapies.[1][2] Imidazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial effects.[3][4]

This guide focuses on (1-Trityl-1h-imidazol-5-yl)methanol , a key intermediate for the synthesis of novel bioactive molecules. The presence of a trityl protecting group on one of the imidazole nitrogens offers steric hindrance and allows for selective reactions at other positions of the molecule. The primary alcohol functional group serves as a versatile handle for further synthetic modifications. This document provides a comprehensive, experience-driven framework for utilizing this compound in a drug discovery workflow, from the synthesis of a hypothetical therapeutic candidate to its detailed biological evaluation as a tubulin polymerization inhibitor, a well-established target for anticancer drugs.[5]

Strategic Overview: A Workflow for Therapeutic Development

The development of a novel therapeutic from a starting material like this compound follows a logical progression of synthesis, purification, and biological characterization. This guide will detail a hypothetical workflow targeting tubulin polymerization, a critical process in cell division and a validated target for cancer therapy.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Biological Evaluation A This compound (Starting Material) B Synthetic Modification (e.g., Esterification) A->B C Deprotection (Removal of Trityl Group) B->C D Purification & Characterization (HPLC, NMR, MS) C->D E In Vitro Cytotoxicity Screening (e.g., MTT Assay) D->E Test Compound F Mechanism of Action Studies (Tubulin Polymerization Assay) E->F G Cellular Mechanism Validation (Immunofluorescence, Cell Cycle Analysis) F->G H Lead Optimization G->H

Caption: A logical workflow for developing a novel therapeutic.

Phase 1: Synthesis and Characterization of a Hypothetical Tubulin Inhibitor

The primary alcohol of this compound is a prime site for modification to introduce functionalities known to interact with biological targets. For our hypothetical workflow, we will synthesize an ester derivative, as ester-containing molecules have shown promise as tubulin inhibitors.

Part 1.1: Synthetic Protocol - Esterification

This protocol describes the esterification of this compound with 3,4,5-trimethoxybenzoyl chloride, a moiety commonly found in potent tubulin inhibitors like combretastatin A-4.

Materials:

  • This compound

  • 3,4,5-trimethoxybenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the 3,4,5-trimethoxybenzoyl chloride solution dropwise to the stirred solution of the starting material and TEA at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude trityl-protected ester.

Part 1.2: Deprotection of the Trityl Group

The trityl group is acid-labile and can be removed under mild acidic conditions, which is crucial to avoid the hydrolysis of the newly formed ester.[6]

Materials:

  • Crude trityl-protected ester from Part 1.1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the crude trityl-protected ester in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 10-20% v/v in DCM) dropwise to the stirred solution. The solution may turn a characteristic yellow or orange color due to the formation of the trityl cation.

  • Monitor the deprotection by TLC. The reaction is often complete within 30 minutes to a few hours.

  • Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting deprotected ester (our hypothetical inhibitor, "Imidastatin-TM" ) by column chromatography on silica gel.

  • Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.

G cluster_0 Synthesis of Imidastatin-TM start step1 start->step1 + 3,4,5-trimethoxybenzoyl chloride (Esterification) product step1->product + TFA (Deprotection)

Caption: Synthetic scheme for the hypothetical inhibitor "Imidastatin-TM".

Phase 2: Biological Evaluation of "Imidastatin-TM"

Once "Imidastatin-TM" is synthesized and purified, the next crucial step is to evaluate its biological activity. This phase begins with assessing its general cytotoxicity against cancer cell lines, followed by specific mechanism-of-action studies.

Part 2.1: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This initial screen will determine the concentration range at which "Imidastatin-TM" exhibits anti-proliferative effects.

Target Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line.[3]

  • HeLa: Human cervical cancer cell line.[7]

  • A549: Human lung carcinoma cell line.[1]

Materials:

  • "Imidastatin-TM" stock solution (e.g., 10 mM in DMSO)

  • MCF-7, HeLa, and A549 cells

  • Complete growth medium (specific for each cell line)[8][9][10]

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5][11][12]

  • Compound Treatment: Prepare serial dilutions of "Imidastatin-TM" in complete growth medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)
Imidastatin-TM(Experimental Data)(Experimental Data)(Experimental Data)
Paclitaxel (Control)~0.005~0.003~0.004
Table 1: Hypothetical data table for cytotoxicity screening.
Part 2.2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of "Imidastatin-TM" on the assembly of purified tubulin into microtubules. A compound that inhibits tubulin polymerization will decrease the rate and extent of the absorbance increase.[13]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • "Imidastatin-TM"

  • Controls: Colchicine (inhibitor), Paclitaxel (stabilizer), DMSO (vehicle)[14][15]

  • Temperature-controlled microplate reader

Protocol:

  • Preparation: On ice, prepare a reaction mixture containing purified tubulin in General Tubulin Buffer supplemented with GTP.

  • Compound Addition: In a pre-warmed 96-well plate at 37°C, add serial dilutions of "Imidastatin-TM" and the controls.

  • Initiation of Polymerization: Initiate the reaction by adding the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[15][16]

  • Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of "Imidastatin-TM" treated samples to the controls. A decrease in the polymerization rate and the final plateau compared to the DMSO control indicates inhibition. Calculate the IC₅₀ for tubulin polymerization.

G cluster_0 Tubulin Polymerization Assay A Tubulin + GTP C Polymerization (37°C) A->C B Test Compound (Imidastatin-TM) B->C D Measure Absorbance (340nm) C->D

Caption: Workflow for the in vitro tubulin polymerization assay.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the consistent use of appropriate controls.

  • Positive and Negative Controls: In each assay, the inclusion of well-characterized compounds like Paclitaxel, Colchicine, and Letrozole as positive controls, and a vehicle (DMSO) as a negative control, is essential.[17][18] This allows for the validation of the assay's performance and provides a benchmark against which the activity of the novel compound can be judged.

  • Dose-Response Curves: Evaluating compounds over a range of concentrations to generate dose-response curves is critical for determining potency (IC₅₀) and observing the specificity of the effect.

  • Orthogonal Assays: Confirming the mechanism of action through multiple, independent assays (e.g., biochemical tubulin polymerization assay and cell-based immunofluorescence) strengthens the confidence in the findings.

Conclusion and Future Directions

This guide provides a detailed framework for the initial stages of drug discovery using this compound as a starting material. By following a logical progression of synthesis, deprotection, and a cascade of biological assays, researchers can efficiently evaluate the therapeutic potential of novel imidazole derivatives. The hypothetical workflow targeting tubulin polymerization serves as a practical example that can be adapted for other biological targets known to be modulated by imidazole-based compounds, such as kinases and aromatase.[2][19] Positive results from these initial studies would warrant further investigation into structure-activity relationships (SAR), lead optimization, and in vivo efficacy studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1-Trityl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (1-Trityl-1H-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible workflow. This compound serves as a vital intermediate in the synthesis of novel pharmaceuticals, making a reliable synthetic protocol essential.[1][2]

Section 1: Synthesis Overview and Chemical Logic

The synthesis of this compound is typically not a direct, single-step reaction. A more controlled and higher-yielding strategy involves a two-step process starting from a commercially available precursor like an imidazole-5-carboxylic acid ester. This approach ensures regioselective protection of the imidazole nitrogen before reducing the ester to the desired primary alcohol.

The core chemical transformations are:

  • N-Tritylation: A nucleophilic substitution reaction where the imidazole nitrogen is protected with the bulky trityl (triphenylmethyl) group.

  • Reduction: The ester functional group is reduced to a primary alcohol.

G cluster_0 Step 1: N-Tritylation cluster_1 Step 2: Reduction SM Imidazole-5-carboxylate (Starting Material) INT Ethyl 1-Trityl-1H-imidazol-5-carboxylate (Intermediate) SM->INT Nucleophilic Substitution TR Trityl Chloride (Tr-Cl) + Base (e.g., TEA) INT->INT_2 RED Reducing Agent (e.g., LiAlH4) FP This compound (Final Product) INT_2->FP Ester Reduction

Caption: General two-step synthetic workflow.

The "Why": Mechanistic Considerations
  • N-Tritylation: The reaction proceeds via an SN2 mechanism. A base, typically a tertiary amine like triethylamine (TEA), deprotonates the N-1 nitrogen of the imidazole ring. This generates an imidazolide anion, which acts as a potent nucleophile.[3] This anion then attacks the electrophilic carbon of trityl chloride, displacing the chloride to form the N-trityl bond. The significant steric bulk of the trityl group ensures that it preferentially attaches to the less sterically hindered N-1 position, leading to high regioselectivity.[3]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LAH) are required to reduce the ester to an alcohol. Softer reducing agents like sodium borohydride are generally not reactive enough for this transformation under standard conditions.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My N-tritylation reaction shows low conversion. TLC analysis indicates a large amount of unreacted starting material. What went wrong?

  • Possible Cause 1: Inactive Base or Incorrect Stoichiometry. The base is critical for deprotonating the imidazole nitrogen. If the base is old, has absorbed atmospheric moisture, or if an insufficient amount was used, the reaction will not proceed to completion.

    • Solution: Always use a freshly opened or properly stored bottle of triethylamine or your chosen base. Ensure you use at least 1.1 to 1.5 equivalents of the base relative to the imidazole starting material.

  • Possible Cause 2: Poor Quality Trityl Chloride. Trityl chloride is sensitive to moisture and can hydrolyze to triphenylmethanol, which is unreactive.

    • Solution: Use high-purity trityl chloride from a reliable supplier. If you suspect hydrolysis, you can check for the presence of triphenylmethanol (a white solid with a much higher melting point) by TLC or NMR.

  • Possible Cause 3: Inappropriate Solvent. The solvent must be aprotic and anhydrous to prevent quenching the imidazolide anion and hydrolyzing the trityl chloride.

    • Solution: Use anhydrous solvents like DMF, THF, or Dichloromethane (DCM). Ensure all glassware is flame-dried or oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I've formed my product, but I'm seeing multiple spots on the TLC plate, some very close to the product spot. What are these byproducts?

  • Possible Cause 1: O-Tritylation. The hydroxyl group of the target molecule is also nucleophilic and can potentially react with trityl chloride, especially if a very strong, non-hindered base is used. This is less of a concern when starting with the ester.

    • Solution: Use a sterically hindered base like triethylamine. Its bulkiness makes it less likely to deprotonate the hydroxyl group in the presence of the more acidic imidazole N-H.

  • Possible Cause 2: Regioisomers. While the trityl group has a strong preference for the less hindered nitrogen, trace amounts of the other regioisomer can sometimes form.

    • Solution: Careful optimization of reaction temperature can minimize this. Running the reaction at room temperature or slightly below often improves selectivity compared to heating. Purification via column chromatography should separate these isomers.

Question 3: My reduction step with LAH is sluggish or incomplete.

  • Possible Cause 1: Inactive LAH. Lithium aluminum hydride is extremely reactive with water and atmospheric moisture. If it has been improperly stored, its activity will be severely diminished.

    • Solution: Use a fresh bottle of LAH. A simple test for activity is to carefully add a very small amount to a drop of anhydrous solvent; bubbling (hydrogen evolution) indicates activity. Always handle LAH in a glovebox or under a robust inert atmosphere.

  • Possible Cause 2: Insufficient Equivalents. The reduction of an ester to an alcohol consumes two equivalents of hydride. The reaction workup also consumes LAH.

    • Solution: Use at least 2.0-2.5 equivalents of LAH to ensure the reaction goes to completion. Add the LAH portion-wise to a cooled solution (0 °C) of the ester to control the exothermic reaction.

Question 4: I'm having difficulty purifying the final product by column chromatography. The product is streaking badly on the silica gel.

  • Possible Cause: Basic Nature of the Imidazole Product. The imidazole ring is basic and can interact strongly with the acidic silica gel, leading to poor separation and tailing of the spot.[4]

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine to the dichloromethane/methanol or ethyl acetate/hexane mobile phase will neutralize the acidic sites on the silica and lead to sharp, well-defined bands.[4]

G cluster_yes cluster_no start Low Yield or Incomplete Reaction check_sm Is Starting Material (SM) Present in TLC? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn  Yes decomposition Product Decomposition or Side Reactions check_sm->decomposition  No   cause1 Check Base: - Stoichiometry (1.1-1.5 eq) - Fresh Bottle? incomplete_rxn->cause1 cause2 Check Tr-Cl: - Quality & Purity? incomplete_rxn->cause2 cause3 Check Solvent: - Anhydrous? incomplete_rxn->cause3 cause4 Harsh Workup? (e.g., strong acid) decomposition->cause4 cause5 Reaction Temp Too High? decomposition->cause5

Caption: Troubleshooting flowchart for low yield issues.

Section 3: Detailed Experimental Protocols

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions, especially those involving LAH, must be conducted in a certified chemical fume hood.

Protocol 1: Synthesis of Ethyl 1-Trityl-1H-imidazole-5-carboxylate
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagents: To the flask, add ethyl 1H-imidazole-5-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution via syringe.

  • Tritylation: In a separate flask, dissolve trityl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirring imidazole solution at room temperature over 20-30 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound
  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a stir bar, nitrogen inlet, and a dropping funnel. Allow to cool under a nitrogen atmosphere.

  • LAH Suspension: Carefully add lithium aluminum hydride (LAH, 2.0 eq) to anhydrous tetrahydrofuran (THF) in the flask and cool the resulting slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the crude ethyl 1-trityl-1H-imidazole-5-carboxylate (1.0 eq) from the previous step in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the LAH slurry over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Quenching (Fieser Method): Carefully and slowly quench the reaction at 0 °C by the sequential dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LAH in grams).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water. This procedure is designed to produce a granular, easily filterable solid.

  • Workup: Stir the resulting mixture vigorously for 1 hour. A white, granular precipitate should form. Add anhydrous magnesium sulfate (MgSO₄) and stir for another 15 minutes.

  • Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel. Use a mobile phase of dichloromethane/methanol (e.g., 98:2), adding 0.5% triethylamine to prevent streaking.[4]

Section 4: Optimizing Reaction Conditions

The choice of base and solvent can significantly impact the yield and purity of the N-tritylation step. The following table summarizes common conditions and their implications.

ParameterOption 1Option 2Option 3Rationale & Expert Insight
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)Sodium Hydride (NaH)TEA is the most common choice due to its low cost and sufficient basicity. DIPEA is more sterically hindered and can sometimes offer better selectivity. NaH is a very strong, non-nucleophilic base but requires strictly anhydrous conditions and careful handling.[3]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)DCM is excellent for dissolving the reactants and is easily removed. THF is another good aprotic option. DMF is more polar and can accelerate SN2 reactions but is harder to remove and must be rigorously dried.[3][5]
Temperature 0 °C to Room TempRoom Temperature40 °CRunning the reaction at room temperature is typically sufficient. Cooling may improve selectivity if side products are observed. Gentle heating can speed up the reaction but may increase byproduct formation.
Yield (%) 75-90%80-95%80-95%Yields are generally high across these conditions, provided reagents are pure and conditions are anhydrous.

References

Technical Support Center: Synthesis of (1-Trityl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of (1-Trityl-1H-imidazol-5-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and generally reliable route involves a two-step process:

  • N-Tritylation: Protection of a suitable imidazole precursor, typically ethyl 4-imidazolecarboxylate or a similar ester, at the N-1 position using trityl chloride (TrCl).

  • Reduction: Reduction of the ester or aldehyde functional group at the C-5 position to the primary alcohol. This is commonly achieved using a hydride reducing agent like Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄).

Q2: Why is the trityl group used for imidazole protection, and what are its primary liabilities?

The trityl (triphenylmethyl, Tr) group is favored for several reasons: its bulkiness provides significant steric protection, and it renders the molecule more soluble in common organic solvents.[1] However, its primary liability is its sensitivity to acidic conditions. The stability of the trityl cation formed upon cleavage means that even mild protic or Lewis acids can cause premature deprotection.[2][3] This is a critical consideration during reaction workup and purification.

Q3: What are the best analytical methods for identifying side products in this synthesis?

A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is ideal.

  • TLC/HPLC: Excellent for monitoring reaction progress and identifying the number of components in a mixture. The trityl-containing compounds can sometimes be visualized by staining with a p-anisaldehyde solution and heating, which produces a characteristic yellow-orange color.[2]

  • ¹H NMR: Invaluable for structural elucidation. The aromatic protons of the trityl group typically appear as a complex multiplet between 7.0-7.5 ppm, while the imidazole protons have distinct chemical shifts. The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a methylene signal (~4.5 ppm) confirms the reduction.

  • MS (ESI/APCI): Confirms the molecular weight of the desired product and impurities. A common fragmentation pattern is the loss of the trityl cation (m/z 243).

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific experimental issues, linking them to the formation of common side products and providing actionable solutions.

Problem Area 1: N-Tritylation of the Imidazole Precursor

Issue: My reaction to protect ethyl 4-imidazolecarboxylate with trityl chloride is messy. TLC shows multiple spots, and the yield is low.

Possible Cause 1: Incomplete Reaction

  • Side Product: Unreacted ethyl 4-imidazolecarboxylate.

  • Why it Happens: Insufficient base, poor quality reagents, or inadequate reaction time can lead to incomplete deprotonation of the imidazole nitrogen, hindering its nucleophilic attack on the trityl chloride.

  • Solution:

    • Reagent Quality: Use freshly opened or properly stored trityl chloride and anhydrous solvent (e.g., DMF, Acetonitrile).

    • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure the NaH is active by observing hydrogen evolution upon addition of the imidazole.[4]

    • Monitoring: Allow the reaction to stir for a sufficient duration (e.g., 18 hours at room temperature), monitoring by TLC until the starting material is fully consumed.[4]

Possible Cause 2: Hydrolysis of Trityl Chloride

  • Side Product: Triphenylmethanol (TrOH).

  • Why it Happens: Trityl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware.

  • Solution:

    • Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents.

    • Purification: Triphenylmethanol can often be separated from the desired product via column chromatography, as it is slightly more polar.

Problem Area 2: Reduction of the Carbonyl Group

Issue: During the reduction of (1-Trityl-1H-imidazol-5-yl)carbaldehyde with NaBH₄, I'm seeing a new, more polar spot on my TLC plate, and my final yield is reduced.

Possible Cause: Premature Detritylation

  • Side Product: (1H-imidazol-5-yl)methanol.

  • Why it Happens: The trityl group is labile to acid.[2] The workup procedure, especially if it involves an acidic quench (e.g., with NH₄Cl or dilute HCl), can lower the pH sufficiently to cleave the protecting group. Some grades of silica gel used in chromatography can also be acidic enough to cause detritylation.

  • Solution:

    • Neutral Workup: Quench the reaction carefully with water or saturated sodium bicarbonate solution instead of an acid.

    • pH Control: Maintain a neutral to slightly basic pH throughout the extraction and purification process.

    • Chromatography: If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1%).[5]

Issue: The reduction of my ester starting material with LiAlH₄ is not clean.

Possible Cause 1: Formation of Complex Mixtures

  • Side Product: Various partially reduced or rearranged products.

  • Why it Happens: LiAlH₄ is a very powerful reducing agent. If not controlled properly (e.g., by maintaining low temperatures), it can potentially interact with the imidazole ring itself. The workup for LiAlH₄ reactions (e.g., Fieser workup) can also create basic conditions that may not be compatible with all substrates.

  • Solution:

    • Temperature Control: Perform the addition of the ester to the LiAlH₄ slurry at 0 °C or below and allow the reaction to warm slowly.

    • Alternative Reductant: Consider using Sodium Borohydride (NaBH₄) in a suitable solvent like ethanol or methanol. While NaBH₄ is typically used for aldehydes and ketones, it can reduce esters, especially in the presence of additives or at elevated temperatures, offering a milder alternative.

Summary of Potential Side Products
Side ProductStage of FormationProbable CauseKey Analytical Signature (¹H NMR)
Triphenylmethanol TritylationHydrolysis of Trityl ChlorideAbsence of imidazole protons; presence of trityl protons and a broad -OH singlet.
Unreacted Precursor Tritylation / ReductionIncomplete reactionPresence of starting material signals (e.g., -NH proton, aldehyde proton).
(1H-imidazol-5-yl)methanol Reduction / PurificationAcid-catalyzed detritylationAbsence of trityl proton signals (~7.0-7.5 ppm); presence of a broad -NH proton.

Experimental Protocols

Protocol 1: Synthesis of (1-Trityl-1H-imidazol-5-yl)carbaldehyde

This protocol is adapted from established methodologies for N-tritylation and subsequent functional group manipulation.

  • N-Tritylation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous DMF. Cool the suspension to 0 °C.

  • Add a solution of ethyl 4-imidazolecarboxylate (1.0 eq.) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C.

  • Add trityl chloride (1.05 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 1-trityl-1H-imidazole-5-carboxylate.

  • This ester can then be reduced, or converted to the aldehyde via DIBAL-H reduction followed by reduction to the alcohol.

Protocol 2: Reduction to this compound
  • Dissolve crude (1-Trityl-1H-imidazol-5-yl)carbaldehyde (1.0 eq.) in anhydrous methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel using a gradient elution (e.g., Hexane/Ethyl Acetate), potentially with 0.5% triethylamine added to the eluent to prevent detritylation.[5]

Visualization of Synthetic Pathway and Side Product Formation

The following diagram illustrates the intended synthetic pathway and the points at which key side products can emerge.

Synthesis_Pathway cluster_reduction Reduction Steps Imidazole_Ester Ethyl 4-imidazolecarboxylate Tritylated_Ester Ethyl 1-trityl-1H- imidazole-5-carboxylate Imidazole_Ester->Tritylated_Ester  TrCl, Base   Tritylated_Aldehyde 1-Trityl-1H-imidazol- 5-yl-carbaldehyde Tritylated_Ester->Tritylated_Aldehyde  1. DIBAL-H  2. Workup Final_Product (1-Trityl-1H-imidazol- 5-yl)methanol Tritylated_Aldehyde->Final_Product  NaBH₄   Detritylated_Product (1H-imidazol-5-yl)methanol Final_Product->Detritylated_Product  Detritylation   TrOH Triphenylmethanol reagents1 TrCl + H₂O reagents1->TrOH Hydrolysis workup Acidic Workup or SiO₂

References

Technical Support Center: Purification of (1-Trityl-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (1-Trityl-1h-imidazol-5-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this and structurally similar imidazole derivatives. Our approach is grounded in established chemical principles to ensure you can confidently optimize your purification strategy.

Troubleshooting & FAQs: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My flash column chromatography is giving poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

Answer: Poor resolution in flash chromatography is a common issue that can often be solved by systematically optimizing your mobile and stationary phases.

  • Optimize the Mobile Phase: The polarity of your eluent system is critical.[1]

    • Switch to a Gradient Elution: If you are using a single, isocratic solvent mixture, moving to a gradient elution is a powerful first step. Start with a low-polarity solvent system (e.g., 100% Hexanes or Dichloromethane) and gradually increase the polarity by introducing a more polar solvent like Ethyl Acetate or Methanol. A shallow gradient is particularly effective for separating compounds with very close Rf values on a TLC plate.[1][2]

    • Experiment with Different Solvent Systems: Standard systems like Ethyl Acetate/Hexane or Dichloromethane/Methanol are good starting points.[1] However, altering the solvent classes can change the selectivity. Consider trying a system with a different hydrogen-bonding character, such as replacing Methanol with Isopropanol or adding a small percentage of Acetonitrile.

  • Change the Stationary Phase:

    • Consider Alumina: For basic compounds like imidazoles, the acidic nature of standard silica gel can lead to strong, undesirable interactions. Switching to neutral or basic alumina can mitigate these interactions, often resulting in better peak shapes and different selectivity, which may resolve your co-eluting impurity.[1]

    • Reverse-Phase Chromatography: If your compound and the impurity have different hydrophobic characteristics, reverse-phase chromatography (using a C18-functionalized silica gel) can be an excellent alternative.

  • Improve Your Loading Technique:

    • Dry Loading: Instead of dissolving your crude product in a solvent and injecting it onto the column ("wet loading"), try adsorbing it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be carefully added to the top of your column. This technique often leads to sharper bands and significantly improved separation.[1]

Question 2: I'm observing significant peak tailing on my silica gel column. What causes this and how can I fix it?

Answer: Peak tailing is a classic problem when purifying basic compounds like your imidazole derivative on standard silica gel. The issue stems from the strong interaction between the basic nitrogen atoms in the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Causality: This acid-base interaction is strong and kinetically slow to dissociate, causing a portion of the molecules to lag behind the main band as they move down the column, resulting in a "tail."

  • Solution: Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.[1][3]

    • Triethylamine (Et₃N or TEA): Add 0.1-1% triethylamine to your eluent mixture. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.

    • Pyridine: A similar amount of pyridine can also be used, though it is less volatile and may be harder to remove from your final product.

Question 3: My compound is an oil or a low-melting solid and refuses to crystallize. What methods can I use to induce crystallization?

Answer: Failure to crystallize is often a matter of finding the right thermodynamic conditions (supersaturation) and providing a kinetic pathway for nucleation.

  • Increase Supersaturation:

    • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

    • Anti-Solvent Addition: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes slightly turbid. Let it stand; crystals should form at the interface or upon slight cooling.[2]

  • Promote Nucleation:

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have even a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution to induce crystallization.[1]

    • Ultrasonic Bath: Placing the sealed vial in an ultrasonic bath for a few seconds can sometimes provide the energy needed to trigger nucleation.

  • Temperature Control:

    • Slow Cooling: If you are performing a hot recrystallization, ensure the solution cools to room temperature slowly. Insulating the flask can help. Once at room temperature, you can move it to a refrigerator or freezer to maximize yield.[2]

Question 4: My yield is very low after purification. Where could my product be going?

Answer: Low yield can result from several factors, from incomplete reactions to losses during the workup and purification steps.

  • Workup Losses: Some imidazole derivatives exhibit moderate water solubility.[1] If your workup involves an aqueous wash, you might be losing product to the aqueous layer. To check this, you can perform a "back-extraction" of the aqueous layers with a fresh portion of organic solvent (e.g., dichloromethane) and analyze it by TLC.

  • Irreversible Adsorption on Silica Gel: If you observed significant tailing or streaking during column chromatography (especially without a basic modifier), a portion of your product may have irreversibly adsorbed to the silica gel.[3]

  • Decomposition: The trityl (triphenylmethyl) protecting group is sensitive to acid. If your crude material was exposed to acidic conditions for a prolonged period during workup or chromatography (on un-neutralized silica), you might be cleaving the protecting group. The resulting deprotected imidazole-methanol is significantly more polar and may not elute with your chosen solvent system. Always check your crude material by TLC or LC-MS before purification to ensure stability.

Purification Strategy Workflow

The following diagram outlines a logical workflow for approaching the purification of crude this compound.

Purification_Workflow start Crude this compound tlc Analyze by TLC (e.g., 50% EtOAc/Hexanes) start->tlc decision Assess Purity & Separation tlc->decision is_pure One major spot? (Rf ~0.3-0.5) decision->is_pure Yes impurities_far Impurities well separated? decision->impurities_far No impurities_close Impurities close to product? decision->impurities_close No crystallize Attempt Recrystallization is_pure->crystallize chromatography Perform Flash Chromatography impurities_far->chromatography impurities_close->chromatography final_product Pure Product crystallize->final_product troubleshoot_chrom Tailing or Poor Separation? chromatography->troubleshoot_chrom add_tea Add 0.5-1% Triethylamine to Mobile Phase troubleshoot_chrom->add_tea Yes (Tailing) change_solvent Change Solvent System (e.g., DCM/MeOH) troubleshoot_chrom->change_solvent Yes (Poor Sep.) troubleshoot_chrom->final_product No add_tea->chromatography change_solvent->chromatography

Caption: Decision workflow for purifying this compound.

Recommended Purification Protocols

Protocol 1: Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities. The addition of triethylamine is crucial for obtaining good peak shape.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Triethylamine (Et₃N)

  • TLC plates, collection tubes, compressed air/pump

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point for imidazole derivatives is a mixture of Ethyl Acetate and Hexanes or Dichloromethane and Methanol.[1]

  • Prepare the Mobile Phase: Based on your TLC analysis, prepare a sufficient volume of your chosen eluent. Add 0.5% triethylamine by volume (e.g., 5 mL of Et₃N for every 1 L of solvent mixture). This will prevent peak tailing.[3]

  • Pack the Column: Prepare a silica gel slurry in the least polar solvent of your system (e.g., Hexanes). Pour the slurry into your column and use pressure to pack a firm, uniform bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product).

    • Carefully evaporate the solvent under reduced pressure until you have a free-flowing powder.

    • Gently add this powder to the top of your packed column.[1]

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 10% EtOAc/Hexanes + 0.5% Et₃N).

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc).

    • Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This method is effective if your crude product is relatively pure (>85%) and crystalline. The key is to find a suitable solvent or solvent system.

Materials:

  • Crude this compound

  • Various solvents for testing (e.g., Ethyl Acetate, Acetonitrile, Isopropanol, Toluene, Heptane)

  • Erlenmeyer flask, condenser, heat source

Procedure:

  • Solvent Screening: The ideal solvent will dissolve your compound when hot but not when cold. Test small amounts of your crude product in different solvents to find a suitable candidate. A co-solvent system (e.g., Ethyl Acetate/Heptane) can also be effective.[2]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (with stirring). Continue to add small portions of the hot solvent until all the solid has just dissolved.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Rapidly crashing the solid out of solution can trap impurities.[2]

  • Maximizing Yield: Once the flask has reached room temperature, you can place it in an ice bath or refrigerator for 30-60 minutes to maximize the precipitation of the solid.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities. Dry the crystals under vacuum to remove all traces of solvent.

Data Summary: Chromatography Solvent Systems

The choice of solvent system is critical for successful chromatographic purification. The following table summarizes common systems used for imidazole derivatives.

Solvent SystemPolarityTypical Application & Notes
Ethyl Acetate / HexanesLow to MediumGood starting point for many organic compounds. The trityl group provides significant non-polar character.
Dichloromethane / MethanolMedium to HighExcellent for more polar compounds. The methanol is a strong hydrogen bond donor and can effectively elute the imidazole-methanol.[1]
Chloroform / MethanolMedium to HighSimilar to DCM/MeOH, sometimes offers different selectivity.[1]
Ethyl Acetate / TriethylamineMediumThe addition of triethylamine (0.1-1%) is highly recommended to prevent peak tailing on silica gel.[1][3]

References

Technical Support Center: A Troubleshooting Guide for N-Trityl Imidazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for N-trityl imidazole reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-tritylation of imidazoles and the subsequent deprotection. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a comprehensive question-and-answer format.

Part 1: The N-Tritylation Reaction

Question 1: My N-tritylation reaction is showing low to no yield. What are the likely causes and how can I resolve this?

Low or no yield in N-tritylation reactions is a common frustration that can often be traced back to a few key factors related to the reactants' nature and the reaction conditions.

Possible Causes & Solutions:

  • Poor Nucleophilicity of the Imidazole Derivative: Imidazole itself is a reasonably good nucleophile, but bulky or electron-withdrawing substituents on the ring can diminish its reactivity.

    • Expert Insight: The N-tritylation reaction proceeds via an SN1-like mechanism, where the trityl chloride or a related precursor forms a stable trityl cation.[1] The imidazole nitrogen then attacks this cation. If the nitrogen is sterically hindered or electronically deactivated, this attack will be slow.

    • Troubleshooting Steps:

      • Increase Basicity: Employ a stronger, non-nucleophilic base to fully deprotonate the imidazole, thereby increasing its nucleophilicity. While triethylamine (TEA) is common, a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) can be effective, but must be used judiciously to avoid side reactions.[2]

      • Activating Agents: The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a more reactive N-trityl-DMAP intermediate.[1]

  • Steric Hindrance: The bulky trityl group can face significant steric hindrance from substituents on the imidazole ring, particularly at the 2- and 5-positions.[2]

    • Troubleshooting Steps:

      • Elevate Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier. However, monitor the reaction closely for decomposition.

      • Alternative Tritylating Agents: If trityl chloride proves ineffective, consider more reactive reagents like trityl triflate (TrOTf) or tritylium tetrafluoroborate. These reagents generate the trityl cation more readily.[3]

  • Decomposition of Reagents:

    • Trityl Chloride Hydrolysis: Trityl chloride is sensitive to moisture and can hydrolyze to triphenylcarbinol, which is unreactive under standard conditions.

    • Troubleshooting Steps:

      • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents. Solvents like DMF and acetonitrile should be freshly distilled or obtained from a sealed bottle.

      • Use a fresh bottle of trityl chloride.

Question 2: I'm observing the formation of significant side products. What are they and how can I minimize them?

Side product formation can complicate purification and reduce the yield of your desired N-trityl imidazole.

Common Side Products & Prevention Strategies:

  • Triphenylcarbinol: As mentioned, this forms from the hydrolysis of trityl chloride. Strict anhydrous conditions are the best prevention.[4]

  • Quaternary Imidazolium Salts: The already N-tritylated imidazole product can undergo a second alkylation, especially if a highly reactive tritylating agent is used or if the reaction is left for too long.[2]

    • Prevention:

      • Stoichiometry Control: Use a slight excess of the imidazole derivative relative to the tritylating agent.

      • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[5] Stop the reaction as soon as the starting imidazole is consumed.

      • Temperature Control: Lowering the reaction temperature can reduce the rate of the second alkylation.[2]

  • Regioisomers: For unsymmetrically substituted imidazoles, tritylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers which can be difficult to separate.

    • Prevention:

      • Bulky Substituents: The bulky trityl group will preferentially react with the less sterically hindered nitrogen.[2] This inherent selectivity can often be exploited.

      • Directed Synthesis: In some cases, it may be necessary to introduce a temporary protecting group at one nitrogen to force tritylation at the desired position, followed by selective deprotection.

Question 3: How do I choose the right solvent and base for my reaction?

The choice of solvent and base is critical for the success of the N-tritylation reaction and can significantly impact yield and selectivity.

  • Solvent Selection:

    • Aprotic Solvents: Aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), and Dichloromethane (DCM) are generally preferred as they do not compete with the imidazole as a nucleophile.[6]

    • Polarity: The solvent must be able to dissolve the imidazole starting material and the tritylating agent. DMF is often a good choice due to its high polarity.[6]

  • Base Selection:

    • Role of the Base: The base is required to neutralize the HCl generated when using trityl chloride.[1] It also serves to deprotonate the imidazole, increasing its nucleophilicity.

    • Common Bases:

      • Pyridine: Often used as both a base and a solvent. It effectively neutralizes HCl.[1]

      • Triethylamine (TEA) or Diisopropylethylamine (DIEA): These are non-nucleophilic bases that are commonly used. DIEA is bulkier and can sometimes offer better selectivity.[3]

ParameterRecommended ChoiceRationale
Solvent Anhydrous DMF, MeCN, or DCMAprotic nature prevents reaction with the trityl cation. Good solubility for reactants.[6]
Base Pyridine, TEA, or DIEANeutralizes HCl by-product and enhances imidazole nucleophilicity without competing in the reaction.[1][3]
Catalyst DMAP (catalytic amount)Acts as a nucleophilic catalyst to form a more reactive intermediate.[1]
Part 2: Purification of N-Trityl Imidazoles

Question 4: I'm having difficulty purifying my N-trityl imidazole product. What are the best strategies?

Purification can be challenging due to the nature of the product and potential impurities.

  • Crystallization: This is often the most effective method for obtaining highly pure N-trityl imidazole.

    • Expert Insight: N-trityl imidazoles are often crystalline solids. Finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.

    • Troubleshooting Crystallization:

      • Product Oiling Out: This occurs if the solution is cooled too quickly or is too concentrated. Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can also try adding more of the hot solvent.[7]

      • Failure to Crystallize: If the product remains in solution, it may be too pure (supersaturated) or there may be impurities inhibiting crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • Impure Crystals: If the purified product is still impure, a second recrystallization may be necessary. A hot filtration step can remove insoluble impurities before cooling.[7]

  • Column Chromatography:

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is common. The polarity should be adjusted based on the polarity of your specific product.

    • Expert Insight: The bulky, non-polar trityl group means that the product will likely be less polar than the starting imidazole. This difference in polarity is what allows for separation.

  • "Trityl-On" Purification: The hydrophobic trityl group can be used as a purification "handle," particularly in the context of oligonucleotide synthesis. The tritylated compound is retained on a reverse-phase cartridge while non-tritylated impurities are washed away. The desired product is then eluted after on-cartridge detritylation.[8]

Part 3: Deprotection of the N-Trityl Group

Question 5: My N-trityl deprotection is incomplete or is leading to side reactions. What's going wrong?

The trityl group is prized for its acid lability, but this reactivity can also be a source of problems if not properly controlled.

Mechanism of Deprotection: The deprotection proceeds via protonation of the imidazole nitrogen followed by cleavage of the C-N bond to form the highly stable trityl cation.[1][4]

Common Issues & Solutions:

  • Incomplete Deprotection:

    • Insufficient Acid: Ensure a sufficient excess of acid is used. Trifluoroacetic acid (TFA) is commonly used for complete deprotection.[9]

    • Steric Hindrance: In large molecules or sterically congested environments, the acid may have poor access to the trityl group.[10]

      • Solution: Increase the reaction time or perform a second deprotection step with fresh reagents.[10]

    • Problematic Residues: N-terminal asparagine residues protected with a trityl group are notoriously difficult to deprotect.[10]

      • Solution: Extend the cleavage time to 4 hours or more.[10]

  • Side Reactions Caused by the Trityl Cation: The highly reactive trityl cation generated during deprotection can re-attach to the imidazole or alkylate other nucleophilic sites in the molecule (e.g., tryptophan or methionine residues).[10]

    • Solution: Use of Scavengers: Scavengers are added to the deprotection cocktail to "trap" the trityl cation.

      • Common Scavengers:

        • Triisopropylsilane (TIS): A very effective scavenger.[10]

        • Water: Can also act as a scavenger.[10]

        • 1,2-Ethanedithiol (EDT): Particularly useful when deprotecting trityl-protected cysteine residues.[10]

Deprotection Conditions Comparison:

Acidic ConditionTypical UseAdvantagesDisadvantages
1-5% TFA in DCMSelective on-resin deprotectionRemoves trityl without cleaving many other protecting groups or resin linkers.[10]May not be sufficient for complete deprotection in all cases.
95% TFA with scavengersComplete deprotectionEnsures full removal of the trityl group.Harsher conditions can affect other acid-labile groups.[9]
80% Acetic AcidMild deprotectionUseful when other acid-sensitive groups are present.Can be very slow; may take hours or days for complete removal.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Tritylation of Imidazole
  • To a solution of imidazole (1.0 eq.) in anhydrous DMF, add triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (1.05 eq.) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetonitrile or ethanol).

Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with a suitable eluent (e.g., 7:3 Hexanes:Ethyl Acetate).

  • On a silica gel TLC plate, spot the starting imidazole, the reaction mixture, and a co-spot of both.[11]

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp. The N-trityl imidazole product should have a higher Rf value (be less polar) than the starting imidazole.

  • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[12]

Protocol 3: General Procedure for N-Trityl Deprotection
  • Dissolve the N-trityl imidazole derivative in a suitable solvent like DCM.

  • Add a scavenger, such as triisopropylsilane (TIS) (1.1 eq.).

  • Add trifluoroacetic acid (TFA) (e.g., 10-50% v/v) and stir at room temperature.

  • Monitor the deprotection by TLC. The deprotected imidazole will be much more polar than the starting material.

  • Once the reaction is complete, remove the solvent and TFA under reduced pressure.

  • The crude product can then be purified as needed.

Visualizations

Reaction Mechanism of N-Tritylation

N_Tritylation_Mechanism cluster_step1 Step 1: Formation of Trityl Cation cluster_step2 Step 2: Nucleophilic Attack TrCl Trityl Chloride (Tr-Cl) Tr_cation Trityl Cation (Tr+) TrCl->Tr_cation Slow, Rate-determining (SN1-like) Base Base (e.g., TEA) Salt Base-HCl Salt Base->Salt + HCl Imidazole_H Imidazole Imidazole_anion Imidazolide Anion Imidazole_H->Imidazole_anion + Base Product N-Trityl Imidazole Tr_cation->Product Imidazole_anion->Product

Caption: Mechanism of N-tritylation via an SN1-like pathway.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry Check_Reagents->Check_Stoichiometry Reagents OK Success Improved Yield Check_Reagents->Success Impurity/Moisture Found & Corrected Check_Temp Optimize Temperature Check_Stoichiometry->Check_Temp Stoichiometry OK Check_Stoichiometry->Success Corrected Check_Base Consider Stronger Base (e.g., DBU) Check_Temp->Check_Base Temp OK Check_Temp->Success Optimized Add_Catalyst Add Catalytic DMAP Check_Base->Add_Catalyst Base OK Check_Base->Success Optimized Add_Catalyst->Success

References

Technical Support Center: Synthesis of (1-Trityl-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Trityl-1h-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. While conceptually straightforward, this multi-step synthesis can present several challenges that may lead to suboptimal yields and purity. This guide will navigate you through the common pitfalls and their solutions.

The primary synthetic route involves two key transformations:

  • N-Tritylation of an Imidazole Precursor: The protection of the imidazole nitrogen with a bulky trityl group to direct subsequent reactions and enhance solubility in organic solvents.

  • Reduction of a Carbonyl Group: The conversion of an aldehyde or an ester at the C5 position of the imidazole ring to the desired primary alcohol.

Each of these steps has its own set of potential issues, which we will address in the following sections.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The choice of starting material primarily depends on commercial availability and the desired reaction pathway. The two most common precursors are:

  • Ethyl 4(5)-imidazolecarboxylate: This is a good option if you prefer to perform the tritylation first, followed by the reduction of the ester.

  • 4(5)-Imidazolecarboxaldehyde: This can also be used, with the tritylation preceding the reduction of the aldehyde.

Both routes are viable, and the choice may be influenced by the scalability and the purification strategy for the intermediates.

Q2: I am having trouble with the N-tritylation step. What are the common issues?

The N-tritylation of imidazole derivatives can be complicated by steric hindrance and the potential for side reactions. Common problems include:

  • Incomplete reaction: The bulky trityl group can lead to slow reaction kinetics.

  • Formation of regioisomers: If starting with an unprotected imidazole, tritylation can occur at either nitrogen, leading to a mixture of products.

  • Hydrolysis of trityl chloride: Trityl chloride is sensitive to moisture, and its hydrolysis can reduce the yield.

For detailed troubleshooting, please refer to the "Troubleshooting Guide: Low Yield in N-Tritylation" section below.

Q3: Which reducing agent is best for converting the ester/aldehyde to the alcohol?

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent and is highly effective for the reduction of both esters and aldehydes to primary alcohols.[1] Sodium borohydride (NaBH₄) is a milder reducing agent that is also effective for aldehydes but may be sluggish or ineffective for esters. Given the potential for side reactions with the imidazole ring, careful control of the reaction conditions is crucial when using a strong reducing agent like LiAlH₄.

Q4: My final product is difficult to purify by column chromatography. What can I do?

The basicity of the imidazole ring can cause the product to streak on silica gel columns, leading to poor separation. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system.[2] This will help to neutralize the acidic sites on the silica gel and improve the chromatography.

Troubleshooting Guides

Troubleshooting Low Yield in N-Tritylation
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material 1. Insufficient base. 2. Inactive trityl chloride due to moisture. 3. Steric hindrance.1. Use a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents). 2. Use freshly opened or properly stored trityl chloride. Ensure all glassware and solvents are anhydrous. 3. Increase the reaction time and/or temperature. Consider using a more polar aprotic solvent like DMF to improve solubility and reaction rate.
Formation of multiple spots on TLC, indicating byproducts 1. Ditritylation (if the other nitrogen is available). 2. Side reactions of the imidazole ring.1. Use a controlled stoichiometry of trityl chloride (1.0-1.1 equivalents). 2. Protect other reactive functional groups on the imidazole ring if necessary, though this adds complexity to the synthesis.
Troubleshooting the Reduction Step with LiAlH₄
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete reduction of the ester/aldehyde 1. Inactive LiAlH₄ due to exposure to moisture. 2. Insufficient amount of LiAlH₄. 3. Low reaction temperature.1. Use a fresh, unopened container of LiAlH₄ or a freshly prepared solution. 2. Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents for an ester). 3. Perform the reaction at a suitable temperature, often starting at 0 °C and allowing it to warm to room temperature.
Formation of unexpected byproducts 1. Over-reduction of other functional groups. 2. Side reactions involving the imidazole ring.1. Carefully control the reaction temperature and the amount of LiAlH₄. Consider using a milder reducing agent if other sensitive functional groups are present. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Difficult work-up and isolation 1. Formation of gelatinous aluminum salts.1. Follow a careful quenching procedure. A common method is the sequential addition of water, then 15% aqueous NaOH, and finally more water (the Fieser work-up). This should produce a granular precipitate that is easy to filter.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Trityl-1H-imidazole-5-carboxylate
  • To a solution of ethyl 1H-imidazole-5-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford ethyl 1-trityl-1H-imidazole-5-carboxylate.

Protocol 2: Synthesis of this compound
  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 1-trityl-1H-imidazole-5-carboxylate (1 equivalent) in anhydrous THF.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate, with the addition of 0.5% triethylamine) to yield this compound.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Tritylation cluster_intermediate Tritylated Intermediates cluster_step2 Step 2: Reduction cluster_final Final Product Start_Ester Ethyl 1H-imidazole-5-carboxylate Tritylation Trityl-Cl, Base (e.g., TEA) in Anhydrous Solvent (e.g., DCM) Start_Ester->Tritylation Path A Start_Aldehyde 1H-imidazole-5-carbaldehyde Start_Aldehyde->Tritylation Path B Int_Ester Ethyl 1-trityl-1H-imidazole-5-carboxylate Tritylation->Int_Ester From Ester Int_Aldehyde 1-Trityl-1H-imidazole-5-carbaldehyde Tritylation->Int_Aldehyde From Aldehyde Reduction 1. LiAlH4 in Anhydrous THF 2. Aqueous Work-up Int_Ester->Reduction Int_Aldehyde->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Summary of Key Reaction Parameters

ParameterN-TritylationReduction with LiAlH₄
Solvent Anhydrous DCM, DMFAnhydrous THF, Diethyl Ether
Reagents Trityl Chloride, TriethylamineLithium Aluminum Hydride
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12-24 hours2-5 hours
Work-up Aqueous washCautious quenching (e.g., Fieser method)
Purification Column ChromatographyColumn Chromatography (with TEA)
Typical Yield 70-90%80-95%

References

Technical Support Center: Navigating the Stability of (1-Trityl-1h-imidazol-5-yl)methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Trityl-1h-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound in various experimental settings. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the acid-labile nature of the trityl protecting group. The key factors that can lead to its degradation are:

  • pH: Acidic conditions can readily cleave the trityl group.

  • Solvent: Protic solvents may facilitate the cleavage of the trityl group, especially in the presence of trace acids.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: While less common for this specific molecule, photolytic degradation can be a concern for some organic compounds.

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, it is highly recommended to prepare fresh solutions of this compound for each experiment. If short-term storage is necessary, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to moisture and air. Protect from light by using amber vials or by wrapping the vials in aluminum foil.

Q3: I am observing a loss of activity or the appearance of unknown peaks in my HPLC analysis. Could this be due to the instability of this compound?

A3: Yes, both scenarios are classic indicators of compound degradation. The primary degradation product is the deprotected (1H-imidazol-5-yl)methanol, which will have a different retention time in reverse-phase HPLC (it will be more polar and elute earlier). The loss of the bulky, hydrophobic trityl group can significantly alter the compound's biological activity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS Cleavage of the trityl group due to acidic conditions in your solvent or buffer.1. Check the pH of your solutions. Ensure all solvents and buffers are neutral or slightly basic. 2. Prepare fresh solutions and re-run the analysis. 3. Perform a co-injection with a sample of the deprotected (1H-imidazol-5-yl)methanol if available to confirm the identity of the impurity peak.
Inconsistent biological assay results Degradation of the compound in the assay medium.1. Assess the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing by HPLC. 2. Consider preparing the final dilutions of the compound immediately before adding it to the assay.
Precipitation of the compound in aqueous buffers The free base of this compound may have limited aqueous solubility.1. Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.

The Chemistry of Instability: Understanding Trityl Group Deprotection

The core of the stability issue with this compound lies in the chemistry of the trityl (triphenylmethyl) protecting group. The bond between the imidazole nitrogen and the trityl group's central carbon is susceptible to cleavage under acidic conditions. This is because the cleavage results in the formation of a highly stable trityl cation, which is resonance-stabilized across the three phenyl rings.

G Compound This compound Protonation Protonation of Imidazole Nitrogen Compound->Protonation H+ Cleavage Cleavage of N-Trityl Bond Protonation->Cleavage Products Deprotected Imidazole + Trityl Cation Cleavage->Products

Caption: Acid-catalyzed deprotection pathway.

Experimental Protocol: Assessing the Stability of this compound

To ensure the reliability of your experimental results, it is crucial to determine the stability of this compound in your specific experimental conditions. A forced degradation study can provide valuable insights.

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, and thermal) and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • Ammonium hydroxide or sodium hydroxide

  • Hydrogen peroxide (30%)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at room temperature for 1, 4, and 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 1, 4, and 24 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 1, 4, and 24 hours.

    • Thermal Degradation: Incubate a solid sample of the compound at 60°C for 24 hours. Prepare a 0.5 mg/mL solution in acetonitrile for analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 10-90% B over 15 minutes) to ensure separation of the parent compound from any degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or the λmax of the compound)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation.

    • Assess the peak purity of the parent compound in the stressed samples.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acidic Hydrolysis (0.1 N HCl) Stock->Acid Base Basic Hydrolysis (0.1 N NaOH) Stock->Base Oxidation Oxidative Degradation (3% H2O2) Stock->Oxidation Thermal Thermal Stress (60°C, solid) Stock->Thermal HPLC HPLC-UV Analysis (C18 column) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Data Data Interpretation (% Degradation, Peak Purity) HPLC->Data

Caption: Forced degradation study workflow.

Technical Support Center: Deprotection of the Trityl Group from Imidazole Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the deprotection of the trityl (Trt) group from N-trityl-imidazole-methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the nuances of this common yet sometimes challenging deprotection reaction, ensuring high yields and purity in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of the trityl group from imidazole methanol. Each problem is presented with its likely causes and actionable solutions, grounded in chemical principles.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis indicates a significant amount of starting material remaining even after the recommended reaction time.

Probable Causes:

  • Insufficient Acid Strength or Concentration: The trityl group is cleaved under acidic conditions, and the rate of cleavage is highly dependent on the acid's strength and concentration.[1] Milder acids or dilute solutions may not be effective enough for complete removal.

  • Steric Hindrance: The bulky nature of the trityl group can sterically hinder the approach of the acidic reagent, slowing down the reaction.[1]

  • Inadequate Reaction Time or Temperature: The reaction may simply need more time or gentle heating to go to completion.

Solutions:

  • Optimize Acidic Conditions:

    • Increase Acid Concentration: If using a mild acid like formic or acetic acid, consider increasing its concentration or switching to a stronger acid like trifluoroacetic acid (TFA).[1][2]

    • Choice of Acid: For substrates sensitive to strong acids, a Lewis acid such as BF₃·Et₂O in combination with a mild protic acid like hexafluoroisopropanol (HFIP) can be an effective alternative.[3][4]

  • Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often accelerate the deprotection. However, monitor for potential side reactions.

  • Prolong Reaction Time: Continue to monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.

Issue 2: Formation of a White Precipitate (Triphenylmethanol) That Complicates Work-up

Symptom: A significant amount of a white, water-insoluble solid, identified as triphenylmethanol, precipitates during the aqueous work-up, making extractions difficult.

Probable Cause:

  • Reaction Byproduct: The cleavage of the trityl group in the presence of water (from the work-up) generates the insoluble triphenylmethanol (Trt-OH). The trityl cation is trapped by water.

Solutions:

  • Use of Scavengers: Incorporate a scavenger into the reaction mixture to trap the liberated trityl cation and form a more soluble byproduct.[1]

    • Triethylsilane (TES) or Triisopropylsilane (TIS): These are excellent scavengers that react with the trityl cation to form triphenylmethane, which is often more soluble in organic solvents than triphenylmethanol.[3][5]

  • Modified Work-up Procedure:

    • After the reaction is complete, evaporate the volatile acid (e.g., TFA, formic acid) under reduced pressure.[1]

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • The triphenylmethanol or triphenylmethane will remain in the organic layer. The deprotected imidazole methanol, being more polar, may require specific extraction or purification techniques.

Issue 3: Low Yield of the Deprotected Product After Purification

Symptom: The final isolated yield of the deprotected imidazole methanol is significantly lower than expected.

Probable Causes:

  • Product Adsorption on Silica Gel: The basic nitrogen of the imidazole ring can strongly interact with the acidic silica gel during column chromatography, leading to tailing and poor recovery.[6]

  • Product Loss During Aqueous Work-up: If the deprotected product has some water solubility, it can be lost in the aqueous layers during extraction.

  • Side Reactions: Strong acidic conditions or elevated temperatures might lead to degradation of the product.

Solutions:

  • Chromatography Optimization:

    • Add a Basic Modifier: To minimize interaction with silica gel, add a small amount of a basic modifier like triethylamine (0.5-1%) or pyridine to the eluent.[6]

    • Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography, which can be more suitable for basic compounds.[6]

  • Work-up Modification:

    • Back-Extraction: After the initial work-up, the acidic aqueous layer (containing the protonated product) can be basified with a suitable base (e.g., NaOH or NaHCO₃) and then re-extracted with an organic solvent to recover the deprotected product.[6]

  • Milder Deprotection Conditions: Explore milder deprotection methods to minimize side reactions.

    • Formic Acid: Often provides a good balance of reactivity and mildness.[1]

    • Catalytic Transfer Hydrogenation: This method can be very mild and avoids strong acids altogether.[7]

Issue 4: Unwanted Side Reactions Observed

Symptom: LC-MS or NMR analysis of the crude product shows the presence of unexpected impurities.

Probable Causes:

  • Re-tritylation: The liberated trityl cation is a reactive electrophile and can reattach to the deprotected imidazole nitrogen or other nucleophilic sites on the molecule.[5]

  • Acid-catalyzed Degradation: Other functional groups in the molecule may be sensitive to the acidic conditions used for deprotection.

Solutions:

  • Effective Scavenging: The use of scavengers like TIS or TES is crucial to prevent re-tritylation by irreversibly trapping the trityl cation.[5]

  • Careful Selection of Deprotection Conditions: Choose a deprotection method that is compatible with other functional groups in your molecule. A thorough review of the stability of all protecting groups is necessary. For example, using acetic or formic acid can allow for the deprotection of a trityl group in the presence of silyl ethers like TBS.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting an N-trityl imidazole?

A1: The most common and effective methods involve acidic conditions. These range from strong acids like trifluoroacetic acid (TFA) to milder acids like formic acid and acetic acid.[1][2] Lewis acids, such as boron trifluoride etherate, are also employed.[3] For highly sensitive substrates, non-acidic methods like catalytic transfer hydrogenation can be used.[7]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected product will typically have a lower Rf value than the tritylated starting material due to its increased polarity. For quantitative monitoring, the appearance of the intensely colored trityl cation can be observed spectrophotometrically in some systems.[8][9]

Q3: Can I selectively deprotect a trityl group in the presence of other acid-labile protecting groups like Boc?

A3: Yes, selective deprotection is often possible by carefully choosing the acidic conditions. The trityl group is generally more acid-labile than the Boc group.[1][10] Using milder acidic conditions, such as dilute TFA or formic acid, can often cleave the trityl group while leaving the Boc group intact.[1] However, this selectivity is highly substrate-dependent and requires careful optimization.

Q4: What is the mechanism of acid-catalyzed trityl deprotection?

A4: The deprotection mechanism begins with the protonation of one of the imidazole nitrogens by the acid. This is followed by the cleavage of the nitrogen-trityl bond, which is facilitated by the formation of the highly stable trityl carbocation.[1] This carbocation is stabilized by the resonance delocalization of the positive charge over the three phenyl rings.[1]

Q5: My deprotected imidazole methanol is difficult to purify by column chromatography due to streaking. What can I do?

A5: Streaking or tailing on silica gel columns is a common issue with basic compounds like imidazoles due to strong interactions with the acidic silica surface.[6] To resolve this, you can add a small percentage (0.5-1%) of a base, such as triethylamine or pyridine, to your eluent system.[6] Alternatively, using a more inert stationary phase like neutral or basic alumina can be beneficial.[6]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger

This protocol is suitable for robust substrates where strong acidic conditions are tolerated.

  • Dissolution: Dissolve the N-trityl-imidazole-methanol derivative in a suitable solvent like dichloromethane (DCM).

  • Addition of Reagents: To the solution, add triisopropylsilane (TIS) as a scavenger (1.5-2.0 equivalents).

  • Initiation of Deprotection: Add trifluoroacetic acid (TFA) (typically 20-50% in DCM) to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[11]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an eluent system containing a small amount of triethylamine (e.g., 0.5% in a hexane/ethyl acetate or DCM/methanol gradient).[6]

Protocol 2: Mild Deprotection using Formic Acid

This method is preferable for substrates containing other acid-sensitive functional groups.[1]

  • Reaction Setup: Treat the N-trityl-imidazole-methanol derivative with cold (0 °C) 97+% formic acid.[1]

  • Reaction Time: The reaction is often rapid, sometimes complete in a matter of minutes. Monitor closely by TLC.[1]

  • Work-up:

    • Evaporate the formic acid using an oil pump at room temperature.[1]

    • Co-evaporate the residue with dioxane and then ethanol to remove residual formic acid.[1]

    • The residue can then be further purified. One method involves extracting with warm water, filtering off the insoluble triphenylmethanol, and then evaporating the aqueous filtrate.[1]

  • Purification: Purify the product as described in Protocol 1.

Data Summary

Deprotection MethodAcid ConcentrationScavengerTypical Reaction TimeCompatibility NotesReference
Trifluoroacetic Acid20-95% in DCMTIS, TES30 min - 4 hNot suitable for many other acid-labile groups.[5][11]
Formic Acid80-97%None typically used3 min - several hoursMilder than TFA; can be selective over silyl ethers.[1]
Acetic Acid80% aqueousNone2 - 48 hVery mild; useful for highly sensitive substrates.[1]
BF₃·Et₂O / HFIPCatalytic Lewis AcidTESRapidGood for mild conditions and compatible with various groups.[3][4]
LiCl / MethanolN/AN/AOvernightMild, inexpensive, and tolerant of many functional groups.[12]
Catalytic Transfer HydrogenationN/AN/AVariesAvoids acidic conditions entirely.[7]

Visualizations

Deprotection Workflow and Troubleshooting

Deprotection_Workflow Start Start: N-Trityl Imidazole Methanol Select_Method Select Deprotection Method (e.g., TFA, Formic Acid) Start->Select_Method Run_Reaction Run Deprotection Reaction (Monitor by TLC/LC-MS) Select_Method->Run_Reaction Workup Aqueous Work-up & Extraction Run_Reaction->Workup Reaction Complete Incomplete_Rxn Issue: Incomplete Reaction Run_Reaction->Incomplete_Rxn Check Completion Purification Column Chromatography Workup->Purification Precipitate_Issue Issue: Precipitate Forms Workup->Precipitate_Issue Product Pure Deprotected Product Purification->Product Low_Yield Issue: Low Yield Purification->Low_Yield Side_Reactions Issue: Side Reactions Purification->Side_Reactions Optimize_Acid Solution: - Increase Acid Strength - Increase Temperature - Prolong Reaction Time Incomplete_Rxn->Optimize_Acid Add_Scavenger Solution: - Add Scavenger (TIS/TES) - Modified Work-up Precipitate_Issue->Add_Scavenger Optimize_Purification Solution: - Add Base to Eluent - Use Alumina - Back-extraction Low_Yield->Optimize_Purification Milder_Conditions Solution: - Use Scavenger - Switch to Milder Acid Side_Reactions->Milder_Conditions Optimize_Acid->Run_Reaction Re-run Add_Scavenger->Workup Improved Work-up Optimize_Purification->Purification Re-purify Milder_Conditions->Select_Method Re-strategize

Caption: Troubleshooting flowchart for trityl deprotection.

Acid-Catalyzed Deprotection Mechanism

Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Trapping N-Trityl-Im-MeOH R-Im-N-Trt H_plus + H+ N-Trityl-Im-MeOH->H_plus Protonated_Intermediate [R-Im(H)-N-Trt]+ H_plus->Protonated_Intermediate Protonated_Intermediate2 [R-Im(H)-N-Trt]+ Deprotonated_Product R-Im-H Trityl_Cation Trt+ (Stable Cation) Trityl_Cation2 Trt+ Protonated_Intermediate2->Deprotonated_Product Protonated_Intermediate2->Trityl_Cation Scavenger + Scavenger (e.g., TIS) Trityl_Cation2->Scavenger Trapped_Product Trt-H (Triphenylmethane) Scavenger->Trapped_Product

References

Technical Support Center: Navigating the Scale-Up of (1-Trityl-1h-imidazol-5-yl)methanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of (1-Trityl-1h-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. Scaling up any chemical process introduces a new set of challenges that can impact yield, purity, and process efficiency. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the scale-up of this compound synthesis.

The production of this compound is a critical step in the synthesis of various active pharmaceutical ingredients (APIs). The bulky trityl protecting group, while offering excellent selectivity, can introduce complexities in reaction kinetics, work-up, and purification at a larger scale. This guide is structured to walk you through potential hurdles in a logical, problem-solving format, grounded in scientific principles and practical experience.

I. Reaction Scale-Up Challenges

Transitioning from a round-bottom flask to a multi-liter reactor is not merely about multiplying reagent quantities. Heat and mass transfer limitations, reagent addition strategies, and potential for runaway reactions become critical considerations.

Frequently Asked Questions (FAQs): Reaction Stage

Q1: We are observing a significant drop in yield for the tritylation reaction upon scaling up from a 1L flask to a 50L reactor. What are the likely causes?

A1: This is a common and multifaceted issue. Several factors could be at play:

  • Inefficient Mixing and Mass Transfer: In a larger reactor, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. The sterically hindered nature of the trityl group requires effective collisions between the reactants, which may be compromised at scale.

  • Poor Temperature Control: The tritylation of an imidazole derivative is often an exothermic reaction. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][2] An increase in the internal temperature can lead to the formation of byproducts.

  • Reagent Addition Rate: The rate of addition of trityl chloride becomes much more critical at scale. A rapid addition can lead to a significant exotherm and the formation of impurities. A slow, controlled addition is crucial for maintaining optimal reaction conditions.

Q2: We are seeing an increase in the formation of an unknown impurity during the work-up of our large-scale tritylation reaction. How can we identify and mitigate this?

A2: The most likely culprit during work-up is the partial deprotection of the trityl group. The trityl group is notoriously acid-labile.[3] During aqueous work-up, localized pH drops, especially if acidic quenching agents are used without sufficient buffering, can cleave the trityl group, regenerating the starting imidazole methanol.

Troubleshooting Steps:

  • pH Monitoring and Control: During any aqueous washes or extractions, rigorously monitor and control the pH of the aqueous phase. Use a buffered solution (e.g., saturated sodium bicarbonate) to neutralize any acid generated during the reaction.

  • Minimize Contact Time with Aqueous Acid: If an acidic wash is unavoidable, minimize the contact time and perform the operation at a reduced temperature to slow down the rate of deprotection.

  • Alternative Work-up: Consider a non-aqueous work-up if feasible. This could involve direct filtration of the reaction mixture (if the product precipitates) or solvent swaps under reduced pressure.

Experimental Protocol: Controlled Tritylation in a 50L Reactor

This protocol outlines a generalized procedure for the tritylation of the imidazole methanol precursor at a 50L scale, emphasizing control over critical process parameters.

  • Reactor Setup:

    • Ensure the 50L glass-lined reactor is clean, dry, and inerted with nitrogen.

    • Equip the reactor with a calibrated temperature probe, a pitched-blade turbine agitator, a baffled charging port for solids, and a port for controlled liquid addition.

    • Connect the reactor jacket to a temperature control unit capable of both heating and cooling.

  • Reagent Charging:

    • Charge the reactor with the imidazole methanol precursor and a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile).

    • Begin agitation to ensure a homogenous slurry or solution.

    • Cool the reactor contents to 0-5 °C.

  • Base Addition:

    • Slowly add a suitable base (e.g., triethylamine, diisopropylethylamine) subsurface to the cooled reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Trityl Chloride Addition:

    • Prepare a solution of trityl chloride in the reaction solvent.

    • Add the trityl chloride solution to the reactor via a dosing pump over 2-3 hours. Crucially, maintain the internal temperature below 15 °C throughout the addition.

  • Reaction Monitoring:

    • Monitor the reaction progress by in-process control (IPC) checks using TLC or HPLC at regular intervals.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at a low temperature.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

II. Purification and Isolation Challenges

The physical properties of this compound, particularly its crystalline nature and the bulkiness of the trityl group, can present significant challenges during purification and isolation at scale.

Troubleshooting Guide: Crystallization
Problem Potential Cause(s) Troubleshooting Solutions
"Oiling Out" of the Product The product is precipitating from the solution at a temperature above its melting point. This can be due to a supersaturated solution or too rapid cooling.- Slower Cooling Profile: Implement a programmed, gradual cooling ramp in the reactor.[4] - Increase Solvent Volume: Add more of the "good" solvent to reduce the level of supersaturation.[4] - Seed Crystals: Introduce seed crystals of the pure product at a temperature just below the saturation point to encourage controlled crystal growth.[4]
Poor Crystal Morphology (e.g., needles, fine particles) Rapid crystallization, high supersaturation, or insufficient agitation. This can lead to slow filtration and poor drying efficiency.- Solvent Screening: Experiment with different solvent systems to find one that promotes the growth of more equant crystals.[5] - Controlled Agitation: Optimize the agitation speed to promote crystal growth without causing excessive secondary nucleation (formation of fine particles).
Low Yield After Crystallization The product has significant solubility in the mother liquor at the final isolation temperature. Too much solvent was used.- Anti-Solvent Addition: Consider a controlled addition of an anti-solvent to decrease the product's solubility in the mother liquor. - Optimize Final Temperature: Ensure the crystallization mixture is cooled to the lowest practical temperature to maximize product precipitation.

Visualization: Crystallization Workflow

G crude Crude Product Solution hot_dissolution Hot Dissolution in Primary Solvent crude->hot_dissolution cooling Controlled Cooling hot_dissolution->cooling crystallization Crystallization cooling->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying pure_product Pure Crystalline Product drying->pure_product

Caption: A simplified workflow for the crystallization of this compound.

III. Filtration and Drying

The final steps of isolating the pure, solid product are often bottlenecks in a scaled-up process.

FAQs: Filtration and Drying

Q3: Our large-scale filtration of this compound is extremely slow. What can we do to improve the filtration rate?

A3: Slow filtration is typically a result of small particle size or poor crystal habit (e.g., needles that pack tightly).

  • Improve Crystal Morphology: As discussed in the crystallization section, optimizing the crystallization process to produce larger, more uniform crystals is the most effective solution.[5]

  • Filter Aid: While not always ideal for API synthesis due to potential contamination, a filter aid (e.g., Celite®) can be used in some cases to improve filtration speed. This would require validation to ensure it is fully removed from the final product.

  • Filtration Equipment: Ensure you are using the appropriate filtration equipment for the scale of your operation. A Nutsche filter dryer is often used in pharmaceutical manufacturing for its combined filtration and drying capabilities.

Q4: We are having difficulty drying the product to the required residual solvent specification. The product seems to retain solvent.

A4: This can be due to several factors:

  • Inefficient Drying Equipment: Ensure your dryer (e.g., vacuum oven, agitated filter dryer) is operating correctly and providing uniform heating and efficient vapor removal.

  • Crystal Form: The presence of solvates or hydrates can make solvent removal difficult.[5] Analytical techniques such as DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis) can help identify if a solvate is being formed.

  • Particle Size: A wide particle size distribution can lead to inconsistent drying, with smaller particles drying quickly while larger ones retain solvent. Milling the product before drying (if the crystal form is stable) or optimizing crystallization for a narrower particle size distribution can help.

Visualization: Troubleshooting Logic for Slow Filtration

G start Slow Filtration Observed check_morphology Analyze Crystal Morphology (Microscopy) start->check_morphology needles_fines Needles or Fine Particles Present? check_morphology->needles_fines optimize_cryst Optimize Crystallization Conditions (Cooling Rate, Solvent, Agitation) needles_fines->optimize_cryst Yes check_equipment Evaluate Filtration Equipment Suitability needles_fines->check_equipment No end Improved Filtration Rate optimize_cryst->end inadequate_equipment Equipment Inadequate for Scale? check_equipment->inadequate_equipment upgrade_equipment Consider Alternative Filtration Technology (e.g., Nutsche Filter) inadequate_equipment->upgrade_equipment Yes inadequate_equipment->end No upgrade_equipment->end

Caption: A decision tree for troubleshooting slow filtration during scale-up.

IV. References

  • Benchchem. (n.d.). Assessing the Stability of the Trityl Group During Synthesis: A Comparative Guide. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Large Scale Synthesis of a Persistent Trityl Radical for Use in Biomedical EPR Applications and Imaging. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). [4-(Hydroxymethyl)-1-Trityl-1H-Imidazol-5-Yl]Methanol. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from --INVALID-LINK--

  • TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020, May 11). Recent advances in the synthesis of imidazoles. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). [4-(Hydroxymethyl)-1-Trityl-1H-Imidazol-5-Yl]Methanol. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021, May 31). Heat Transfer Deterioration in Upward and Downward Pipe Flows of Supercritical n-Decane for Actively Regenerative Cooling. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction conditions evaluation for imidazole synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Heat and mass transfer scale-up issues during freeze-drying, I: Atypical radiation and the edge vial effect. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 77134-74-8([4-(HYDROXYMETHYL)-1-TRITYL-1H-IMIDAZOL-5-YL]METHANOL) Product Description. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of (1-Trityl-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Trityl-1h-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring high purity and yield.

I. Understanding the Synthesis: A Quick Overview

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds. The trityl group serves as a bulky protecting group for the imidazole nitrogen, which allows for selective reactions at other positions of the imidazole ring. The final product is a key intermediate in the synthesis of more complex molecules, including anti-cancer agents and enzyme inhibitors.[1][2]

The general synthetic route involves two main stages:

  • Protection of the Imidazole Ring: The nitrogen of the imidazole ring is protected with a trityl group, typically by reacting it with trityl chloride in the presence of a base.[2][3]

  • Reduction of the Carbaldehyde: The aldehyde group at the 5-position is then reduced to a primary alcohol.

This seemingly straightforward process can be fraught with challenges, leading to the formation of various impurities that can be difficult to remove. This guide will address these issues head-on.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address the problems you may encounter during your experiments.

Issue 1: Low Yield of the Trityl-Protected Intermediate

Question: I am getting a low yield of the N-tritylated imidazole intermediate. What could be the cause?

Answer: A low yield at this stage is often due to one of the following reasons:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that you are using a sufficient excess of trityl chloride and an appropriate base. The choice of base is critical; a non-nucleophilic base like triethylamine or pyridine is often used.[3]

  • Steric Hindrance: The trityl group is very bulky, which can slow down the reaction.[4][5] Increasing the reaction time or temperature may be necessary. However, be cautious as higher temperatures can lead to side reactions.

  • Moisture: The presence of water can hydrolyze the trityl chloride, reducing its availability for the reaction. Ensure all your reagents and solvents are anhydrous.

  • Side Reactions: The imidazole ring can undergo side reactions if not properly handled. The use of a non-polar solvent can help to minimize these.

Issue 2: Formation of Multiple Byproducts During Tritylation

Question: My reaction mixture shows multiple spots on TLC after the tritylation step. What are these byproducts and how can I avoid them?

Answer: The formation of multiple byproducts is a common issue. Here are some of the likely culprits:

  • Di-tritylation: Although sterically hindered, it is possible for the imidazole to be di-tritylated, especially if a strong base is used.

  • Isomers: You may be forming isomeric products. Careful control of the reaction conditions can help to favor the desired isomer.[6]

  • Degradation: Imidazole compounds can be sensitive to certain conditions.[7][8] Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions.

To minimize byproducts:

  • Optimize the Stoichiometry: Use a slight excess of trityl chloride, but avoid a large excess which can lead to side reactions.

  • Control the Temperature: Run the reaction at a lower temperature to improve selectivity.

  • Purification: Column chromatography is often necessary to separate the desired product from byproducts.[7] Using a gradient elution can be effective.

Issue 3: Incomplete Reduction of the Aldehyde

Question: I am having trouble with the reduction of the 1-trityl-1H-imidazole-5-carbaldehyde. What is the best reducing agent to use?

Answer: The choice of reducing agent is crucial for a clean and complete reaction.

  • Sodium Borohydride (NaBH4): This is a mild and selective reducing agent that is often effective for this transformation.

  • Lithium Aluminum Hydride (LiAlH4): This is a much stronger reducing agent and should be used with caution as it can potentially cleave the trityl group.[9]

  • Diisobutylaluminium Hydride (DIBAL-H): This can also be a good option, especially at low temperatures, as it is known for its selectivity.

Troubleshooting the reduction:

  • Inactive Reducing Agent: Ensure that your reducing agent is fresh and has been stored properly.

  • Solvent Choice: The choice of solvent can influence the reactivity of the reducing agent. Protic solvents like ethanol or methanol are often used with NaBH4.

  • Reaction Quenching: The workup procedure is important. Quench the reaction carefully, for example with a saturated solution of ammonium chloride, to avoid decomposition of the product.

Issue 4: Difficulty in Purifying the Final Product

Question: My final product, this compound, is difficult to purify. It streaks on the silica gel column. What can I do?

Answer: The basic nature of the imidazole ring can cause it to interact strongly with the acidic silica gel, leading to streaking and poor separation.[7]

Here are some solutions:

  • Add a Basic Modifier: Add a small amount of a base, such as triethylamine (0.5-1%), to your eluent system.[7] This will neutralize the acidic sites on the silica gel and improve the chromatography.

  • Use a Different Stationary Phase: Consider using a different type of chromatography, such as alumina or reverse-phase chromatography.

  • Salt Formation: For easier handling and improved stability, you can convert the final product to a salt, such as the hydrochloride salt.[7] This can also improve its chromatographic behavior.

III. Frequently Asked Questions (FAQs)

Q1: What is the purpose of the trityl group in this synthesis?

A1: The trityl group is a bulky protecting group used to mask the nucleophilic nitrogen of the imidazole ring.[4] This prevents unwanted side reactions at this position and allows for selective functionalization at other parts of the molecule.[2]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are essential for confirming the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of your final product.

Q3: What are the stability and storage conditions for this compound?

A3: Imidazole-containing compounds can be sensitive to light, air, and temperature.[8] It is recommended to store the solid compound in a tightly sealed container, protected from light, in a dry environment.[8] Storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) is also advisable to minimize degradation.[8]

Q4: Can the trityl group be removed? If so, how?

A4: Yes, the trityl group can be removed under acidic conditions.[3][10] A common method is to use a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[10][11] The reaction is typically fast and clean.

IV. Experimental Protocols

Protocol 1: Synthesis of 1-Trityl-1H-imidazole-5-carbaldehyde
  • To a solution of 1H-imidazole-5-carbaldehyde in anhydrous pyridine, add trityl chloride portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve 1-trityl-1H-imidazole-5-carbaldehyde in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution to 0°C and add sodium borohydride portion-wise.

  • Stir the reaction mixture at 0°C for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by adding a saturated solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

V. Data Presentation

Reaction Step Key Parameters Typical Yield Purity (by HPLC)
TritylationAnhydrous conditions, non-nucleophilic base70-90%>95%
ReductionMild reducing agent (e.g., NaBH4), low temperature85-95%>98%

VI. Visualizing the Process

Workflow for the Synthesis

Synthesis_Workflow Start 1H-imidazole-5-carbaldehyde Tritylation Tritylation (Trityl Chloride, Base) Start->Tritylation Intermediate 1-Trityl-1H-imidazole-5-carbaldehyde Tritylation->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Final_Product This compound Reduction->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_tritylation Tritylation Issues cluster_reduction Reduction Issues cluster_purification Purification Issues Low_Yield_Trityl Low Yield Check_Reagents Check Reagent Purity & Anhydrous Conditions Low_Yield_Trityl->Check_Reagents Optimize_Conditions Optimize Temp. & Time Low_Yield_Trityl->Optimize_Conditions Byproducts_Trityl Byproducts Byproducts_Trityl->Optimize_Conditions Incomplete_Reduction Incomplete Reaction Check_Reducing_Agent Use Fresh Reducing Agent Incomplete_Reduction->Check_Reducing_Agent Optimize_Solvent Optimize Solvent Incomplete_Reduction->Optimize_Solvent Streaking Column Streaking Add_Modifier Add Base to Eluent Streaking->Add_Modifier Change_Stationary_Phase Change Stationary Phase Streaking->Change_Stationary_Phase

Caption: A troubleshooting decision tree for common synthesis issues.

VII. References

  • Benchchem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Retrieved from --INVALID-LINK--

  • MilliporeSigma. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). [4-(Hydroxymethyl)-1-Trityl-1H-Imidazol-5-Yl]Methanol. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). [4-(hydroxyméthyl)-1-trityl-1H-imidazole-5-yl]méthanol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104788429B - Method for preparing sartan drugs by removing trityl protecting group. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). (1-Trityl-1H-imidazol-4-yl)acetic acid | 168632-03-9. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3767668A - Process for the production of n-trityl-imidazoles. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved from --INVALID-LINK--

  • GuideChem. (n.d.). (5-Methyl-1-trityl-1H-iMidazol-4-yl)Methanol CAS NO.106147-84-6. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CA1119179A - Process for preparing n-tritylimidazole compounds. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Trityl Imidazole Derivatives: Applications and Synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3872095A - N-trityl-imidazoles and their production. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol. Retrieved from --INVALID-LINK--

  • ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from --INVALID-LINK--

  • Reddit. (2025, October 17). Trityl protection. r/Chempros. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). (2,3-dimethylphenyl) (1-trityl-1H-imidazol-4-yl) methanol. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). role of trityl group in selective protection of primary alcohols. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 151607-71-5|(1-Trityl-1H-1,2,4-triazol-3-yl)methanol. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2025, September 16). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). [PDF] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Retrieved from --INVALID-LINK--

References

Technical Support Center: Analytical Method Development for (1-Trityl-1H-imidazol-5-yl)methanol Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical method development and purity assessment of (1-Trityl-1H-imidazol-5-yl)methanol. This document is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount.[1][2] This guide provides in-depth, field-proven insights, troubleshooting advice, and validated protocols to navigate the complexities of its analysis.

The structure of this compound, featuring a bulky, lipophilic trityl group and a polar imidazole methanol core, presents unique analytical challenges. This guide is structured to address these challenges head-on, moving from method development fundamentals to advanced troubleshooting and validation.

Part 1: Foundational Concepts & Initial Method Development

This section addresses the most common initial questions regarding where to start with the analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable primary analytical technique for determining the purity of this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique and the most appropriate starting point. The molecule possesses strong UV chromophores in both the trityl and imidazole moieties, ensuring excellent sensitivity. RP-HPLC provides the necessary selectivity to separate the main compound from process-related impurities and potential degradants.

Q2: What are the potential process-related impurities I should be aware of?

A2: A thorough understanding of the synthetic route is crucial. However, common impurities in related imidazole syntheses may include:

  • Starting Materials: Unreacted precursors used in the imidazole ring formation or the tritylation step.

  • Detritylated Compound: (1H-imidazol-5-yl)methanol, formed by the cleavage of the acid-labile trityl protecting group.

  • Isomeric Impurities: Positional isomers that may form during the synthesis of the imidazole ring.[3]

  • By-products: Compounds resulting from side reactions, such as over-alkylation or oxidation.[4]

Q3: Can you provide a robust starting RP-HPLC method?

A3: Absolutely. The goal of a starting method is to get all components to elute from the column with a reasonable peak shape. From here, optimization is performed to achieve the desired resolution and runtime. The trityl group's hydrophobicity necessitates a strong organic mobile phase for elution.

Table 1: Recommended Starting RP-HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good hydrophobic retention for the trityl group and is a versatile, common stationary phase.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the imidazole nitrogen is protonated, leading to sharper peaks by minimizing secondary interactions with residual silanols on the column packing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for aromatic compounds as it can provide different selectivity compared to methanol.
Gradient 10% to 95% B over 20 minutesA broad gradient is essential in early development to ensure that both polar (e.g., detritylated impurity) and non-polar (e.g., API, lipophilic by-products) compounds are eluted and observed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time stability and reproducibility.[5][6]
Detection (UV) 220 nm and 254 nm220 nm provides a more universal response for many organic molecules, while 254 nm is excellent for aromatic systems. Diode Array Detection (DAD) is highly recommended to assess peak purity.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload, which can cause peak fronting.[7]
Sample Diluent Acetonitrile/Water (50:50, v/v)The diluent should be as close in composition to the initial mobile phase as possible to ensure good peak shape. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[5]

Part 2: HPLC Troubleshooting Guide

Encountering issues during method development is common. This section is designed as a troubleshooting hub for the most frequent HPLC problems.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: A decision tree for troubleshooting common HPLC issues.

Question & Answer Troubleshooting

Q: My main peak is tailing significantly. What's the cause and how do I fix it?

A: Peak tailing for a basic compound like this compound is a classic problem.[8]

  • Primary Cause: Secondary ionic interactions between the protonated imidazole ring and negatively charged residual silanol groups (-Si-O⁻) on the silica-based C18 column. This creates a secondary, stronger retention mechanism that "drags" the peak, causing the tail.

  • Solutions, in order of application:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is low (e.g., pH 2.5-3.0 with formic or trifluoroacetic acid). This fully protonates the imidazole and, more importantly, suppresses the ionization of the silanol groups, eliminating the unwanted ionic interaction.

    • Reduce Sample Concentration: Overloading the column can saturate the primary C18 retention sites, forcing molecules to interact with the secondary silanol sites, leading to tailing. Try diluting your sample tenfold.[7]

    • Use a High-Purity, Base-Deactivated Column: Modern columns are manufactured with minimal residual silanols and are often "end-capped" to block the remaining ones. If you are using an older column, switching to a newer generation column can solve the problem instantly.

Q: I have an impurity that is co-eluting or is very poorly resolved from the main peak. What are my options?

A: Poor resolution requires a change in the chromatographic selectivity.

  • Cause: The conditions are not sufficient to differentiate between the analyte and the impurity.

  • Solutions:

    • Optimize the Gradient: Make the gradient shallower around the elution time of the analyte pair. A slower increase in the organic solvent percentage gives the column more time to resolve the two compounds.

    • Change the Organic Modifier: Switch from acetonitrile to methanol (or vice versa). The different solvent properties will alter the interactions with the stationary phase, which can often dramatically change the elution order and improve resolution.

    • Change the Column Chemistry: If modifying the mobile phase is insufficient, change the stationary phase. For aromatic compounds like this, a phenyl-hexyl column can provide alternative selectivity through pi-pi interactions, which may resolve the co-eluting peaks.

Q: My retention times are drifting between injections. How do I stabilize my method?

A: Drifting retention times point to an unstable system.[6]

  • Cause: This is often due to temperature fluctuations, insufficient column equilibration time between runs, or changes in the mobile phase composition.

  • Solutions:

    • Use a Column Oven: The single most effective way to ensure stable retention times is to control the column temperature precisely. Even small changes in ambient lab temperature can affect viscosity and retention.[5]

    • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, an equilibration time of at least 10 column volumes is recommended.

    • Prepare Fresh Mobile Phase Daily: Mobile phase composition can change over time due to the evaporation of the more volatile organic component. Always use freshly prepared and properly degassed solvents.[6][8]

Part 3: Method Validation & Forced Degradation

Once a method is developed, it must be validated to prove it is suitable for its intended purpose, as outlined in the ICH Q2(R1) guidelines.[9][10] A key part of this is demonstrating specificity through forced degradation studies.

graph { graph [layout=neato, model=subset, overlap=false, sep="+6", splines=true]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [len=1.5, fontname="Arial", fontsize=9];

}

Caption: Interrelationship of key analytical method validation parameters.

FAQs on Stability-Indicating Methods

Q: What are forced degradation studies and why are they mandatory for a purity method?

A: Forced degradation (or stress testing) involves subjecting the drug substance to harsh chemical and physical conditions to intentionally generate degradation products.[11][12] The purpose is twofold:

  • To Demonstrate Specificity: You must prove that your analytical method can separate the main analyte peak from any potential degradation products. This ensures that you are accurately measuring the purity and not over-reporting it due to a co-eluting degradant.[13]

  • To Understand Degradation Pathways: The studies provide critical information on the intrinsic stability of the molecule, helping to determine proper storage conditions and shelf-life.[11]

Q: What stress conditions should I apply to this compound?

A: The goal is to achieve 5-20% degradation of the active substance.[11][12] If degradation is too extensive, it can be difficult to identify primary degradants. Typical conditions are:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C. The trityl group is known to be acid-labile, so significant degradation to the detritylated analog is expected here. This is a crucial test for this specific molecule.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C.

  • Oxidation: 3% H₂O₂ at room temperature. The imidazole ring can be susceptible to oxidation.

  • Thermal Stress: 105 °C (solid-state) or 60 °C (in solution).

  • Photostability: Expose the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14]

Protocol: Forced Degradation (Acid Hydrolysis Example)
  • Preparation: Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

  • Stress Condition: Add 5 mL of methanol to dissolve, then add 1 mL of 1.0 M HCl. Place the flask in a water bath at 60 °C.

  • Time Points: Withdraw aliquots at specific time points (e.g., 1, 2, 4, 8 hours).

  • Neutralization: Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., for a 100 µL aliquot, add 100 µL of 0.1 M NaOH) to stop the reaction.

  • Dilution: Dilute the neutralized sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze the stressed samples by HPLC-DAD alongside an unstressed control sample.

  • Evaluation:

    • Calculate the percentage degradation.

    • Check the peak purity of the main peak using the DAD to ensure it is spectrally pure.

    • Ensure all major degradation products are well-resolved from the main peak (Resolution > 2.0).

Part 4: Advanced Characterization (MS and NMR)

Q: My HPLC shows a major unknown impurity. How can I identify it?

A: This requires spectroscopic techniques for structural elucidation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The first step is to couple your HPLC method to a mass spectrometer. This will provide the molecular weight of the impurity, which is a critical piece of the puzzle. The trityl group is known to produce a very stable cation (m/z 243), which can be a dominant feature in the mass spectrum and serve as a diagnostic marker.[15][16][17]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For unequivocal structure confirmation, the impurity must be isolated (e.g., by preparative HPLC) and analyzed by NMR. ¹H NMR and ¹³C NMR will provide a complete map of the molecule's carbon-hydrogen framework.[18] Advanced 2D NMR experiments (like COSY, HSQC, HMBC) can be used to piece the structure together.[19] NMR is also a powerful tool for quantitative analysis (qNMR) without needing a reference standard for the impurity itself.[20][21]

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to (1-Trityl-1h-imidazol-5-yl)methanol and Other Imidazole Derivatives in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The imidazole scaffold, a privileged structure in medicinal chemistry, is a core component of numerous blockbuster drugs.[1] However, the reactivity of the imidazole nitrogen often necessitates the use of protecting groups to achieve desired regioselectivity and yield. This guide provides an in-depth, objective comparison of synthetic strategies employing (1-Trityl-1h-imidazol-5-yl)methanol with alternative imidazole derivatives, supported by experimental data and detailed protocols.

The Strategic Importance of Protecting Imidazole Intermediates

The imidazole ring's two nitrogen atoms present a synthetic challenge. The pyrrole-like nitrogen is nucleophilic and can undergo undesired side reactions, such as N-alkylation, during the functionalization of other parts of the molecule.[2] Protecting this nitrogen is often a crucial step to direct the desired chemical transformations. The choice of the protecting group is dictated by its stability to various reaction conditions and the ease of its removal.

This guide will focus on the trityl (triphenylmethyl) protecting group, exemplified by its use in this compound, and compare its utility against other strategies, such as the use of the tert-butoxycarbonyl (Boc) group or proceeding without any N-protection.

This compound: A Key Intermediate

This compound is a valuable intermediate in the synthesis of complex pharmaceuticals, notably in the production of angiotensin II receptor antagonists like Losartan.[3][4] The bulky trityl group effectively shields the N-1 position of the imidazole ring, allowing for selective reactions at other positions.

Synthesis of this compound

The synthesis of this compound typically involves the protection of a pre-existing imidazole-5-methanol. Below is a representative protocol.

imidazole_methanol Imidazole-5-methanol product This compound imidazole_methanol->product N-Tritylation trityl_chloride Trityl Chloride trityl_chloride->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: Synthesis of this compound.

Experimental Protocol: N-Tritylation of Imidazole-5-methanol [5]

  • To a solution of imidazole-5-methanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (1.5 eq).

  • To this solution, add trityl chloride (1.2 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to afford this compound.

Comparative Analysis of Synthetic Strategies

To objectively compare the performance of this compound, we will consider the synthesis of antifungal agents, a class of drugs where the imidazole scaffold is prevalent. We will compare the trityl-protection strategy with the use of an N-Boc protected intermediate and a non-protected approach.

Case Study: Synthesis of Imidazole-Based Antifungal Agents

Many imidazole-based antifungal agents, such as clotrimazole, econazole, and ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6] Their synthesis often involves the N-alkylation of an imidazole derivative.

Strategy 1: Utilizing a Trityl-Protected Intermediate

The synthesis of clotrimazole analogues can be achieved using a trityl-protected imidazole.[7] The trityl group ensures that the subsequent alkylation occurs at the desired position.

trityl_imidazole This compound derivative protected_product N-Alkylated Trityl-Protected Intermediate trityl_imidazole->protected_product Alkylation alkylating_agent Alkylating Agent alkylating_agent->protected_product base Base base->protected_product solvent Solvent solvent->protected_product deprotection Deprotection protected_product->deprotection final_product Final Product deprotection->final_product Acidic Conditions start_material 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one intermediate1 1-(2-chloro-1-(2,4-dichlorophenyl)ethyl)-1H-imidazole start_material->intermediate1 imidazole Imidazole imidazole->intermediate1 reduction Reduction (NaBH4) intermediate1->reduction intermediate2 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol reduction->intermediate2 alkylation Alkylation intermediate2->alkylation econazole Econazole alkylation->econazole alkylating_agent 1-chloro-4-(chloromethyl)benzene alkylating_agent->alkylation

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (1-Trityl-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the journey from a promising molecular concept to a safe and effective therapeutic is paved with rigorous quality control. The chemical purity of each component, particularly advanced intermediates like (1-Trityl-1h-imidazol-5-yl)methanol, is not merely a matter of regulatory compliance but a fundamental pillar of scientific validity. This compound serves as a critical building block in the synthesis of a variety of biologically active molecules, including potential anti-cancer agents and enzyme inhibitors.[1][2] The presence of even trace impurities—be they unreacted starting materials, isomeric byproducts, or degradation products—can have profound consequences, leading to altered pharmacological profiles, unexpected toxicity, and compromised reproducibility of experimental data.[3]

This guide offers an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, providing field-proven insights to empower researchers, scientists, and drug development professionals to design and execute a robust purity assessment strategy. Our approach is grounded in the principle of orthogonality, wherein the use of multiple, complementary analytical techniques provides the most comprehensive and trustworthy characterization of the synthesized compound.[4][5]

Anticipating the Adversaries: Potential Impurities in Synthesis

A robust analytical strategy begins with a clear understanding of what impurities might be present. The synthesis of this compound typically involves the protection of an imidazole precursor with a trityl group, followed by functional group manipulations. This process can introduce several classes of impurities.

  • Starting Materials: Incomplete reactions can leave residual imidazole precursors or trityl chloride.

  • Reaction Byproducts:

    • Regioisomers: Tritylation could potentially occur on the other nitrogen of the imidazole ring (N3), leading to the (1-Trityl-1h-imidazol-4-yl)methanol isomer.

    • Over-alkylation: If the starting material has multiple reactive sites, di-tritylated species could form.

  • Degradation Products:

    • Detritylation: The trityl group is acid-labile; exposure to acidic conditions during workup or storage can cleave it, yielding the unprotected imidazol-5-yl)methanol.

    • Oxidation: The primary alcohol functional group is susceptible to oxidation, which could form the corresponding aldehyde or carboxylic acid.

Identifying these potential impurities is crucial for selecting and optimizing analytical methods capable of resolving and quantifying them effectively.

The Analytical Toolkit: A Comparative Overview

No single technique can provide a complete purity profile. The most reliable assessments are achieved by combining the quantitative power of chromatography with the structural elucidation capabilities of spectroscopy. Below is a comparison of the three cornerstone techniques for analyzing this compound.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[6][7]Quantitative purity (area %), retention times of the main component and impurities, detection of non-volatile impurities.High resolving power, excellent quantitation and reproducibility, ideal for separating isomers and closely related compounds.[4]Requires a chromophore (UV detection), can be destructive, identification of unknown peaks requires a reference standard or coupling to MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, providing information about the chemical environment of atoms.[8]Unambiguous structural confirmation, identification of impurities with unique signals, potential for quantitative analysis (qNMR).Provides detailed structural information, non-destructive, can identify unexpected impurities without a reference standard.[9]Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals, requires higher sample quantity.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio (m/z).[8]Molecular weight confirmation, elemental composition (HRMS), structural fragmentation patterns for identification.Extremely high sensitivity, provides definitive molecular weight, can be coupled with LC (LC-MS) for powerful impurity identification.[9][10]Isomers are often indistinguishable, ionization efficiency can vary significantly between compounds, typically not quantitative on its own.

Workflow for Comprehensive Purity Assessment

A logical, multi-step approach ensures a thorough and reliable purity determination. The following workflow integrates the strengths of each technique.

Purity Assessment Workflow cluster_0 Initial Screening & Confirmation cluster_1 Definitive Analysis cluster_2 Final Report Synthesis Synthesized Product This compound TLC TLC Analysis (Qualitative Check) Synthesis->TLC Fast screen MP Melting Point (Classic Purity Indicator) Synthesis->MP Bulk purity MS Mass Spectrometry (MW Confirmation) Synthesis->MS Identity check NMR 1H & 13C NMR (Structural Verification) Synthesis->NMR HPLC HPLC-UV (Quantitative Purity) MS->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS Investigate unknown peaks Report Certificate of Analysis (Purity >98%) HPLC->Report Quantitative Data NMR->Report Structural Proof LCMS->Report Impurity Profile

Caption: Overall workflow for assessing the purity of synthesized compounds.

Detailed Experimental Protocols

The trustworthiness of any analysis hinges on a well-designed and meticulously executed protocol. The following sections provide detailed methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the method of choice due to the moderately polar nature of the target compound. A C18 column provides excellent hydrophobic retention for the trityl group, while a gradient elution using acetonitrile and water ensures that both the main compound and any potential impurities of varying polarity are effectively separated.[4] Formic acid is added to the mobile phase to improve peak shape and ensure consistent ionization if the eluent is directed to a mass spectrometer. UV detection is suitable as both the imidazole and trityl moieties are strong chromophores.

HPLC Experimental Workflow A 1. Prepare Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile D 4. Configure HPLC System (Set gradient, flow rate, temp) A->D B 2. Prepare Diluent (50:50 Water:Acetonitrile) C 3. Prepare Sample Solution (~0.5 mg/mL in Diluent) B->C E 5. Inject Sample (10 µL injection volume) C->E D->E F 6. Acquire Data (Monitor at 254 nm) E->F G 7. Analyze Chromatogram (Integrate peaks, calculate Area %) F->G

References

A Comparative Guide to the Biological Efficacy of (1-Trityl-1h-imidazol-5-yl)methanol Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, with the imidazole ring standing out as a "privileged scaffold." Its unique electronic properties, capacity for hydrogen bonding, and high polarity enable it to interact with a diverse array of biological targets. This versatility has led to the development of numerous imidazole-containing drugs with a broad spectrum of activities. In oncology, imidazole derivatives have emerged as promising candidates for anticancer agents, targeting various cellular mechanisms, including microtubule dynamics, protein kinases, and DNA integrity.

This guide focuses on a specific, highly functionalized class of these compounds: derivatives of (1-Trityl-1h-imidazol-5-yl)methanol. The bulky trityl (triphenylmethyl) group is not merely an accessory; it serves a critical role as a protecting group during synthesis and can significantly enhance the stability and solubility of the final molecule, making it an excellent starting point for drug development. This document provides a comparative analysis of the biological efficacy of these derivatives, delving into their structure-activity relationships, mechanisms of action, and performance against alternative therapeutic agents, supported by experimental data and detailed protocols for researchers in the field.

The Core Moiety: this compound as a Synthetic Intermediate

The compound this compound is a crucial building block in the synthesis of more complex, biologically active molecules. Its structure features a stable trityl-protected imidazole core and a reactive hydroxymethyl group (-CH₂OH) that serves as a functional handle for further chemical modifications. This allows chemists to systematically introduce different functional groups and build a library of derivatives to probe their therapeutic potential.

The rationale for using this specific intermediate is rooted in synthetic strategy. The trityl group prevents unwanted side reactions at the imidazole nitrogen, directing modifications to the C5 position. This control is paramount for establishing a clear structure-activity relationship (SAR), where changes in biological effect can be confidently attributed to specific structural alterations.

Comparative Analysis of Derivative Efficacy

The true measure of a drug scaffold's potential lies in the biological activity of its derivatives. By systematically altering the periphery of the this compound core, researchers have developed compounds with potent antiproliferative effects across a range of human cancer cell lines. The primary mechanism identified for many of these derivatives is the disruption of microtubule dynamics, a validated and highly successful target in cancer chemotherapy.[1][2]

Structure-Activity Relationship (SAR)

The causality behind experimental design in medicinal chemistry is to establish a robust SAR. For imidazole-based tubulin inhibitors, specific structural features are consistently associated with higher potency.

  • The Aryl Moiety at C2: The introduction of an aryl group at the 2-position of the imidazole ring is a common strategy. The nature and substitution pattern of this ring are critical. For instance, 1-substituted-2-aryl imidazoles have demonstrated potent antiproliferative activities, with IC₅₀ values in the nanomolar range (80–1000 nM) against cell lines like MDA-MB-231 (breast cancer) and HCT-15 (colon cancer).[3]

  • Substituents on the Aryl Ring: Electron-withdrawing or donating groups on the C2-aryl ring can fine-tune the molecule's electronic properties and its binding affinity to the target protein.

  • The N1-Substituent: The group attached to the imidazole nitrogen (where the trityl group resides in the precursor) also heavily influences activity. Replacing the trityl group with other, often smaller, aromatic rings can enhance potency.[3]

dot graph SAR_Diagram { layout=neato; graph [overlap=false, splines=true, sep="+10,10", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Core Structure Core [label="Imidazole Core", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Key Positions N1 [label="N1 Position\n(Trityl Replacement)", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C2 Position\n(Aryl Substitution)", pos="3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5 [label="C5 Position\n(Methanol Derivative)", pos="0,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Connecting to Core Core -- N1 [label=" Influences Potency"]; Core -- C2 [label=" Critical for Activity"]; Core -- C5 [label=" Synthetic Handle"];

// SAR Insights ArylRing [label="Aromatic Ring (e.g., Phenyl)", pos="6,2!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Substituents [label="Substituents (e.g., -Cl, -OCH3)\nFine-tune electronics", pos="6,0!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

C2 -- ArylRing [style=dashed]; ArylRing -- Substituents [style=dashed, label=" Modify"]; } dot Caption: Structure-Activity Relationship (SAR) for Imidazole Derivatives.

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the in vitro cytotoxicity of representative imidazole derivatives against common cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency; a lower value indicates higher potency. For comparison, data for established chemotherapy agents are included.

Compound ClassSpecific Derivative ExampleTarget Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Citation
1-Substituted-2-Aryl Imidazoles Compound with Phenyl on N1MDA-MB-468 (Breast)0.08 - 1.0Doxorubicin4.17[3]
2-Phenyl Benzimidazoles Compound 35MCF-7 (Breast)3.37Doxorubicin4.17[3]
Imidazole-Thiones Compound 5HCT-116 (Colon)< 5.0DocetaxelNot Specified
Imidazo[1,2-a]pyrazines Compound 4hKelly (Neuroblastoma)~0.01Colchicine~0.01[2]
Thiazole-Tetralin Hybrids Compound 6cA549 (Lung)15.695-FUNot Specified
Imidazole-Triazole Hybrids Compound 4kMCF-7 (Breast)0.38DoxorubicinNot Specified

Note: IC₅₀ values can vary based on experimental conditions. This table is for comparative purposes.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism through which many imidazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the cytoskeleton and the mitotic spindle.[2] Their proper function is critical for cell division, motility, and intracellular transport.

Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. They are broadly classified as:

  • Stabilizing Agents (e.g., Paclitaxel): Promote polymerization and prevent disassembly, leading to abnormal microtubule bundles and mitotic arrest.

  • Destabilizing Agents (e.g., Vinca alkaloids, Colchicine): Inhibit polymerization, leading to the disassembly of the mitotic spindle and cell cycle arrest.

Many imidazole-based compounds, including those derived from the this compound scaffold, function as microtubule destabilizing agents.[1] They often bind to the colchicine-binding site on β-tubulin.[1][2] This binding event prevents the tubulin dimers from assembling into microtubules. The disruption of the mitotic spindle activates the spindle assembly checkpoint, ultimately arresting the cell cycle in the G2/M phase and inducing apoptosis (programmed cell death).[2]

Pathway_Diagram Imidazole Imidazole Block Block Imidazole->Block Binds to Tubulin (Colchicine Site) MT MT

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are essential. The following protocols are representative of the workflows used to synthesize and evaluate these compounds.

Protocol 1: General Synthesis of a 1,2-Disubstituted Imidazole Derivative

Causality: This multi-step synthesis is designed to build complexity around the core imidazole ring. The initial protection with the trityl group is crucial for regioselectivity, ensuring that subsequent reactions occur at the desired positions. Each step is followed by purification to ensure the starting material for the next step is free of confounding impurities.

Step 1: Synthesis of 4-formyl-1-trityl-1H-imidazole

  • To a solution of 4-(hydroxymethyl)-1-trityl-1H-imidazole (the parent compound) in dichloromethane (DCM), add manganese dioxide (MnO₂).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture through a pad of Celite to remove the MnO₂.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

Step 2: Grignard Addition

  • Dissolve the purified aldehyde from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of an aryl magnesium bromide (e.g., phenylmagnesium bromide) in THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the resulting alcohol by column chromatography.

Step 3: Oxidation to Ketone

  • Dissolve the alcohol from Step 2 in DCM.

  • Add Dess-Martin periodinane (DMP) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with DCM, wash the combined organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the ketone by column chromatography.

Step 4: Deprotection and Final Product Formation

  • Dissolve the trityl-protected ketone in a mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir at room temperature for 1-2 hours until the trityl group is cleaved (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the final product.

  • Purify by chromatography or recrystallization to yield the final 1,2-disubstituted imidazole derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay is a colorimetric, self-validating system for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability after drug treatment.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the synthesized imidazole derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Replace the medium in the wells with 100 µL of the medium containing the various drug concentrations. Include wells with medium alone (negative control) and medium with a known chemotherapy drug (positive control).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

Derivatives of this compound represent a fertile ground for the development of novel anticancer agents. The accumulated evidence strongly indicates their potential as potent inhibitors of tubulin polymerization, a clinically validated and highly effective strategy for cancer treatment. The structure-activity relationship data reveal that modifications at the N1 and C2 positions of the imidazole ring are key to optimizing antiproliferative activity, with some derivatives showing potency in the nanomolar range, comparable to or exceeding that of established drugs.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their oral bioavailability and reduce potential off-target toxicities. The synthesis of hybrid molecules, which combine the imidazole scaffold with other pharmacophores, could lead to dual-action agents capable of targeting multiple cancer pathways simultaneously, potentially overcoming drug resistance mechanisms. As our understanding of the nuanced interactions between these derivatives and the tubulin protein deepens, the path toward developing a clinically successful imidazole-based therapeutic becomes increasingly clear.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Evaluation of (1-Trityl-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the benchtop to potential clinical application is a rigorous process of validation. (1-Trityl-1h-imidazol-5-yl)methanol, a compound with a core imidazole structure, represents a class of molecules known for a wide spectrum of biological activities. While this specific molecule is primarily documented as a synthetic intermediate, its structural motifs are present in compounds with demonstrated anti-cancer and enzyme-inhibiting properties.

This guide provides a comprehensive, albeit prospective, framework for the preclinical evaluation of this compound. In the absence of published biological data for this exact compound, we will outline a logical, evidence-based progression from foundational in vitro assays to more complex in vivo models. This comparative analysis will illuminate the distinct advantages and limitations of each experimental system, offering insights into how data from each stage informs the next, ultimately building a robust profile of the compound's therapeutic potential and liabilities.

Part 1: The In Vitro Foundation - Target Identification and Cellular Effects

The initial phase of investigation for any new compound is to assess its biological activity in controlled, isolated systems. In vitro assays are rapid, cost-effective, and essential for determining mechanism of action, potency, and selectivity before committing to resource-intensive animal studies. Given the known activities of related imidazole-containing compounds, a logical starting point is to investigate potential anti-proliferative and enzyme-inhibiting effects.

Assessing Cytotoxicity in Cancer Cell Lines

A primary question is whether this compound exhibits cytotoxic or cytostatic effects against cancer cells. The MTT assay is a standard, colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][2]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-715.20.8
A54925.81.2
HCT11618.50.9
Mechanistic Insight: Tubulin Polymerization and Aromatase Inhibition

Many imidazole-based compounds exert their anti-cancer effects by targeting specific cellular machinery. Two plausible mechanisms to investigate are the disruption of microtubule dynamics and the inhibition of key enzymes like aromatase, which is crucial in estrogen-dependent breast cancers.

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[3]

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin to a concentration of 2 mg/mL in a general tubulin buffer containing GTP and a fluorescent reporter.[3]

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a known polymerization inhibitor (e.g., Nocodazole) and an enhancer (e.g., Paclitaxel) as controls.

  • Initiation and Measurement: Initiate the polymerization by adding the tubulin reaction mix to each well. Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity over time (e.g., every minute for 60 minutes).[4]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibitory activity.

This assay measures the activity of human recombinant aromatase by detecting the conversion of a non-fluorescent substrate to a fluorescent product.[5]

  • Reaction Setup: In a 96-well plate, combine human recombinant aromatase, a NADPH generating system, and the test compound at various concentrations.[6] Letrozole, a known aromatase inhibitor, should be used as a positive control.[5]

  • Pre-incubation: Incubate the plate for 10-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths.[5]

  • Data Analysis: Calculate the reaction rates and determine the percent inhibition and IC50 value for the compound.

In_Vitro_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action (MoA) Studies Cell_Lines Cancer Cell Lines (MCF-7, A549, HCT116) MTT_Assay MTT Viability Assay Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Tubulin_Assay Tubulin Polymerization Assay IC50->Tubulin_Assay If cytotoxic Aromatase_Assay Aromatase Inhibition Assay IC50->Aromatase_Assay If cytotoxic in ER+ cells MoA_Conclusion Identify Potential Mechanisms Tubulin_Assay->MoA_Conclusion Aromatase_Assay->MoA_Conclusion

Caption: Workflow for in vitro evaluation of this compound.

Part 2: The In Vivo Translation - Efficacy, Safety, and Pharmacokinetics

Positive in vitro results provide the justification for advancing a compound to in vivo studies. Animal models, while more complex and costly, are indispensable for understanding how a compound behaves in a whole biological system, providing critical data on efficacy, pharmacokinetics (PK), and toxicology.

Efficacy in a Xenograft Mouse Model

To determine if the in vitro anti-cancer activity translates to an in vivo setting, a xenograft model is employed. This involves implanting human cancer cells into immunocompromised mice.[7][8]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) mixed with Matrigel into the flank of female immunodeficient mice (e.g., NSG mice).[7][9]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Randomize mice into treatment and vehicle control groups.[9]

  • Drug Administration: Administer this compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at one or more dose levels for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the general health of the animals daily.[9]

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).

Treatment GroupMean Final Tumor Volume (mm³)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1250 ± 150-+5.2
Compound (10 mg/kg)875 ± 12030+4.8
Compound (30 mg/kg)450 ± 9564-2.1
Understanding Exposure: Pharmacokinetic (PK) Studies

A critical aspect of in vivo testing is to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. PK studies determine the drug's concentration in the bloodstream over time, which is essential for correlating dose with efficacy and toxicity.[10]

  • Dosing: Administer a single dose of the compound to mice via intravenous (for bioavailability) and the intended therapeutic route (e.g., oral).[11]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via methods like submandibular or cardiac puncture.[10]

  • Plasma Analysis: Process the blood to plasma and store at -80°C. Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.[9]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[9]

Preliminary Safety and Tolerability Assessment

Early assessment of a compound's safety profile is crucial. This involves monitoring for overt signs of toxicity and conducting basic clinical pathology at the end of the efficacy study.

  • In-Life Observations: During the efficacy study, monitor animals for clinical signs of toxicity, including changes in weight, activity, and grooming.[12]

  • Histopathology: Perform a gross necropsy and collect major organs (liver, kidneys, spleen, etc.).[13] Preserve these tissues in formalin for histopathological examination to identify any microscopic changes.

In_Vivo_Workflow cluster_0 Efficacy Study cluster_1 Pharmacokinetics (PK) cluster_2 Preliminary Toxicology Xenograft Establish Xenograft Model (e.g., MCF-7 in NSG mice) Treatment Treat with Compound & Vehicle Control Xenograft->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Tox_Monitoring In-Life Observations Treatment->Tox_Monitoring Concurrent Monitoring Efficacy_Endpoint Determine Tumor Growth Inhibition Monitoring->Efficacy_Endpoint PK_Parameters Calculate Cmax, AUC, t1/2 PK_Dosing Single Dose Administration (IV & PO) Blood_Sampling Serial Blood Collection PK_Dosing->Blood_Sampling LCMS LC-MS/MS Analysis Blood_Sampling->LCMS LCMS->PK_Parameters Safety_Profile Assess Safety Profile Pathology Clinical & Anatomic Pathology Tox_Monitoring->Pathology Pathology->Safety_Profile

Caption: Integrated workflow for in vivo evaluation of a test compound.

Part 3: Synthesizing the Data - The In Vitro-In Vivo Correlation

The ultimate goal of this phased approach is to establish a meaningful in vitro-in vivo correlation (IVIVC). For this compound, this would involve answering key questions:

  • Potency Translation: Does the in vitro IC50 for cytotoxicity translate to effective plasma concentrations in the in vivo efficacy model? PK data is essential here to determine if the efficacious doses in mice achieve exposures that are relevant to the in vitro potency.

  • Mechanism Confirmation: Can the in vitro mechanism of action (e.g., tubulin polymerization inhibition) be confirmed in vivo? This can be investigated through biomarker analysis of tumor tissue from the xenograft study.

  • Safety Window: How do the concentrations causing toxicity in vitro (if any) compare to the plasma concentrations achieved at efficacious doses in vivo? This provides an early indication of the therapeutic index.

References

A Senior Application Scientist's Guide to Benchmarking Novel PDE2A Inhibitors: A Comparative Analysis of a (1-Trityl-1h-imidazol-5-yl)methanol Derivative Against BAY 60-7550

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting Phosphodiesterase 2A

In the intricate landscape of cellular signaling, cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) function as critical second messengers, orchestrating a vast array of physiological processes. The intracellular concentrations of these messengers are meticulously regulated by a superfamily of enzymes known as phosphodiesterases (PDEs). Among these, Phosphodiesterase 2A (PDE2A) has emerged as a compelling therapeutic target, particularly in the fields of neuroscience and cardiovascular disease.

PDE2A is a dual-substrate enzyme, unique in its ability to be allosterically activated by cGMP, which in turn enhances its hydrolysis of cAMP. This intricate interplay places PDE2A at a crucial nexus of the cGMP and cAMP signaling pathways. Inhibition of PDE2A can therefore lead to an elevation of both cyclic nucleotides, a mechanism that holds significant promise for treating conditions characterized by deficient cyclic nucleotide signaling, such as cognitive impairments and cardiovascular disorders.

This guide provides a comprehensive framework for the preclinical benchmarking of a novel, hypothetical PDE2A inhibitor, "TIM-5-Methanol Derivative X," derived from the versatile synthetic building block, (1-Trityl-1h-imidazol-5-yl)methanol. This novel compound will be rigorously compared against the well-established and highly selective PDE2A inhibitor, BAY 60-7550 . We will delve into the requisite in vitro and in vivo assays, providing detailed, field-tested protocols to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate novel chemical entities targeting the PDE2A enzyme.

The Competitors: A Head-to-Head Comparison

A successful benchmarking study hinges on a thorough understanding of the compounds under investigation. Here, we profile our novel investigational compound, TIM-5-Methanol Derivative X, and the established benchmark, BAY 60-7550.

FeatureTIM-5-Methanol Derivative X (Hypothetical)BAY 60-7550 (Benchmark)
Core Scaffold 1-Trityl-1h-imidazol-5-ylImidazo[5,1-f][1][2][3]triazin-4(1H)-one
Reported Target Phosphodiesterase 2A (PDE2A)Phosphodiesterase 2A (PDE2A)
Human PDE2A IC50 To be determined4.7 nM[3][4][5]
Bovine PDE2A IC50 To be determined2.0 nM[1][4][5][6]
Selectivity Profile To be determined>50-fold vs PDE1; >100-fold vs PDE3B, 4B, 5, 7B, 8A, 9A, 10A, & 11A[3][6]
Known Effects Putative cognitive and cardiovascular benefitsEnhances synaptic plasticity, improves memory, promotes vasodilation[3][6][7]

The Underlying Biology: PDE2A in the cAMP/cGMP Signaling Cascade

To appreciate the significance of PDE2A inhibition, it is essential to understand its role within the broader signaling network. The following diagram illustrates the interplay between cGMP and cAMP pathways and the central role of PDE2A.

PDE2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hormones/NTs_sGC NO sGC Soluble Guanylate Cyclase (sGC) Hormones/NTs_sGC->sGC Activates Hormones/NTs_AC Hormones/ Neurotransmitters GPCR GPCR Hormones/NTs_AC->GPCR Binds cGMP cGMP sGC->cGMP Converts GTP to AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP GPCR->AC Activates GTP GTP GTP->sGC ATP ATP ATP->AC PDE2A PDE2A cGMP->PDE2A Allosterically Activates cGMP->PDE2A PKG Protein Kinase G (PKG) cGMP->PKG Activates cAMP->PDE2A PKA Protein Kinase A (PKA) cAMP->PKA Activates 5_GMP 5'-GMP PDE2A->5_GMP Hydrolyzes cGMP to 5_AMP 5'-AMP PDE2A->5_AMP Hydrolyzes cAMP to Cellular_Response_cGMP Cellular Response (e.g., Vasodilation) PKG->Cellular_Response_cGMP Cellular_Response_cAMP Cellular Response (e.g., Synaptic Plasticity) PKA->Cellular_Response_cAMP Inhibitor TIM-5-Methanol Derivative X or BAY 60-7550 Inhibitor->PDE2A Inhibits

Caption: PDE2A Signaling Pathway.

Experimental Protocols: A Step-by-Step Guide to Benchmarking

The following protocols are designed to provide a robust comparison of TIM-5-Methanol Derivative X and BAY 60-7550.

I. In Vitro Characterization: Potency and Selectivity

The initial phase of benchmarking focuses on the direct interaction of the inhibitors with the target enzyme.

In_Vitro_Workflow cluster_potency Potency Determination cluster_selectivity Selectivity Profiling A Recombinant Human PDE2A Enzyme Assay B Fluorescence Polarization (FP) Detection A->B C IC50 Curve Generation B->C F Determination of Fold-Selectivity D Panel of Recombinant PDE Enzymes (PDE1, 3-11) E FP-Based Inhibition Assays D->E E->F

Caption: In Vitro Benchmarking Workflow.

This assay quantitatively measures the potency of an inhibitor by determining the concentration required to inhibit 50% of the PDE2A enzyme activity.

  • Principle: This homogeneous assay relies on a fluorescently labeled cAMP substrate (FAM-cAMP). When hydrolyzed by PDE2A to FAM-AMP, a specific binding agent can bind to the monophosphate, causing a change in the fluorescence polarization (FP) signal. Inhibitors will prevent this hydrolysis, thus maintaining a low FP signal.

  • Materials:

    • Recombinant human PDE2A enzyme

    • FAM-Cyclic-3',5'-AMP substrate

    • PDE Assay Buffer

    • Binding Agent (specific for FAM-AMP)

    • TIM-5-Methanol Derivative X and BAY 60-7550

    • 384-well, low-volume, black microplates

    • Microplate reader capable of measuring fluorescence polarization

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 10-point serial dilution series of TIM-5-Methanol Derivative X and BAY 60-7550 in DMSO, followed by a further dilution in PDE Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Reagent Preparation:

      • Dilute the FAM-Cyclic-3',5'-AMP substrate stock solution to the working concentration (e.g., 200 nM) in PDE Assay Buffer.

      • Dilute the recombinant PDE2A enzyme to the working concentration (e.g., 25 pg/µl) in PDE Assay Buffer. Keep the enzyme on ice.

    • Assay Plate Setup:

      • Add 5 µL of the diluted compound or vehicle (for positive and negative controls) to the appropriate wells of the 384-well plate.

      • Add 12.5 µL of the diluted FAM-Cyclic-3',5'-AMP substrate to all wells.

      • To initiate the reaction, add 10 µL of the diluted PDE2A enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of PDE Assay Buffer to the "Negative Control" wells.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Detection:

      • Dilute the Binding Agent according to the manufacturer's instructions.

      • Add 50 µL of the diluted Binding Agent to all wells.

      • Incubate for another 30 minutes at room temperature.

    • Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

To be a viable drug candidate, an inhibitor must be selective for its target. This protocol assesses the inhibitory activity of TIM-5-Methanol Derivative X and BAY 60-7550 against a panel of other PDE family members.

  • Principle: The same fluorescence polarization assay principle described in Protocol 1 is applied, but with a panel of different recombinant PDE enzymes (e.g., PDE1, PDE3, PDE4, PDE5, etc.).

  • Methodology:

    • Follow the procedure outlined in Protocol 1 for each PDE enzyme in the panel.

    • Determine the IC50 value for TIM-5-Methanol Derivative X and BAY 60-7550 against each PDE enzyme.

    • Calculate the fold-selectivity by dividing the IC50 value for each off-target PDE by the IC50 value for PDE2A. A higher ratio indicates greater selectivity for PDE2A.

II. Cell-Based Assays: Target Engagement and Downstream Effects

Moving from a purified enzyme system to a cellular context is a critical step to confirm that the inhibitor can cross the cell membrane and engage its target in a more physiologically relevant environment.

This protocol measures the accumulation of intracellular cAMP and cGMP in response to PDE2A inhibition.

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the levels of cAMP and cGMP in cell lysates. These are competitive immunoassays where cellular cyclic nucleotides compete with a labeled analog for binding to a specific antibody.

  • Materials:

    • HEK293 cells or primary neurons

    • Cell culture medium and supplements

    • TIM-5-Methanol Derivative X and BAY 60-7550

    • Stimulating agents (e.g., Forskolin to stimulate cAMP production, or a NO donor like SNP to stimulate cGMP production)

    • Commercially available HTRF or ELISA kits for cAMP and cGMP

    • Cell lysis buffer

    • Plate reader (HTRF-compatible or standard ELISA reader)

  • Step-by-Step Methodology:

    • Cell Culture: Plate HEK293 cells or primary neurons in 96-well plates and allow them to adhere and grow to a suitable confluency.

    • Compound Treatment: Pre-incubate the cells with various concentrations of TIM-5-Methanol Derivative X, BAY 60-7550, or vehicle for 30 minutes.

    • Stimulation: Add a stimulating agent (e.g., Forskolin or SNP) to the wells to induce the production of cAMP or cGMP, respectively. Incubate for a defined period (e.g., 15-30 minutes).

    • Cell Lysis: Aspirate the medium and lyse the cells according to the assay kit manufacturer's protocol.

    • Quantification: Perform the HTRF or ELISA procedure as per the kit's instructions to measure the concentration of cAMP or cGMP in the cell lysates.

    • Data Analysis: Generate dose-response curves by plotting the cyclic nucleotide concentration against the inhibitor concentration.

III. In Vivo Evaluation: Assessing Cognitive Enhancement

The final stage of preclinical benchmarking involves evaluating the compound's efficacy in a relevant animal model. Given the role of PDE2A in cognitive function, the Novel Object Recognition Test (NORT) is a suitable choice.

The NORT assesses an animal's ability to recognize a novel object in a familiar environment, a measure of learning and memory.

  • Principle: This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. A higher discrimination index for the novel object indicates better memory.

  • Materials:

    • Adult male rats

    • An open-field arena (e.g., 50 cm x 50 cm x 40 cm)

    • A variety of objects with different shapes, colors, and textures (in triplicate)

    • Video recording and tracking software

  • Step-by-Step Methodology:

    • Habituation: For 2-3 days prior to testing, allow each rat to explore the empty open-field arena for 10 minutes per day to acclimate to the environment.

    • Dosing: On the test day, administer TIM-5-Methanol Derivative X, BAY 60-7550 (e.g., 1-3 mg/kg, i.p. or p.o.), or vehicle to the rats 30-60 minutes before the familiarization phase.[6][7][8]

    • Familiarization Phase (T1): Place two identical objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).

    • Inter-Trial Interval (ITI): Return the rat to its home cage for a specific delay period (e.g., 1 hour or 24 hours).

    • Test Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for 5 minutes.

    • Data Analysis:

      • Measure the time spent exploring the familiar object (Tf) and the novel object (Tn). Exploration is typically defined as the rat's nose being within 2 cm of the object and pointing towards it.

      • Calculate the Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf).

      • A significantly positive DI indicates that the rat remembers the familiar object and prefers the novel one. Compare the DI between the different treatment groups.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of TIM-5-Methanol Derivative X against the established PDE2A inhibitor, BAY 60-7550. By systematically assessing in vitro potency and selectivity, confirming cellular target engagement, and evaluating in vivo efficacy in a relevant behavioral model, researchers can generate the critical data necessary to make an informed go/no-go decision for further development. The successful translation of a novel chemical entity from a promising building block to a potential therapeutic requires this level of rigorous, comparative, and scientifically sound investigation.

References

The Strategic Application of (1-Trityl-1H-imidazol-5-yl)methanol in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel kinase inhibitors, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Imidazole-based scaffolds are central to the design of many potent kinase inhibitors, including those targeting p38 MAP kinase and BRAF.[1][2][3][4][5] The strategic use of protecting groups on the imidazole core is paramount to achieving desired chemical transformations. This guide provides an in-depth comparison of (1-Trityl-1H-imidazol-5-yl)methanol, a key intermediate, with alternative synthetic strategies, supported by experimental insights.

The Central Role of Imidazole in Kinase Inhibition

The imidazole ring is a privileged structure in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of kinases.[6] Its nitrogen atoms can act as hydrogen bond donors and acceptors, mimicking the hinge-binding motif of the natural ATP ligand. This has led to the development of numerous imidazole-containing drugs that have entered clinical trials for a range of diseases, including cancer and inflammatory conditions.[1][7][8]

The Trityl Group: A Bulky Guardian in Multi-Step Synthesis

The synthesis of complex, multi-substituted imidazole derivatives often necessitates the use of protecting groups to prevent unwanted side reactions at the imidazole nitrogen. The triphenylmethyl (trityl) group in this compound serves this purpose. The trityl group is a bulky protecting group that effectively shields the N-1 position of the imidazole ring, allowing for selective functionalization at other positions. Its removal is typically achieved under acidic conditions.

The selection of a protecting group is a critical decision in a synthetic campaign, influencing reaction yields, purification strategies, and the overall convergency of the synthesis. Below is a comparative analysis of the trityl group against other common N-protecting groups for imidazoles.

Comparative Analysis of Imidazole N-Protecting Groups
Protecting GroupIntroduction ConditionsCleavage ConditionsAdvantagesDisadvantages
Trityl (Tr) Trityl chloride, base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., DMF, CH2Cl2).Mild acidic conditions (e.g., TFA in CH2Cl2, formic acid), catalytic hydrogenation.Stable to a wide range of reaction conditions (organometallics, reductions, oxidations). The bulky nature can direct metallation to the C2 position. The trityl cation released upon cleavage can be easily scavenged.Can be challenging to remove in the presence of other acid-labile groups. The bulkiness may sometimes hinder reactions at adjacent positions.
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)2O, base (e.g., DMAP, Et3N) in an aprotic solvent.Strong acidic conditions (e.g., TFA, HCl in dioxane).Stable to a variety of nucleophilic and basic conditions.Requires strong acid for removal, which may not be compatible with sensitive functional groups.
2-(Trimethylsilyl)ethoxymethyl (SEM) SEM chloride, base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF, THF).Fluoride sources (e.g., TBAF), or acidic conditions.Cleavage conditions are orthogonal to many other protecting groups.Can be more expensive than other protecting groups. Cleavage can sometimes be sluggish.
p-Toluenesulfonyl (Tosyl, Ts) Tosyl chloride, base (e.g., pyridine, NaOH).Strong reducing agents (e.g., Na/NH3) or strong acids (e.g., HBr/AcOH).Very stable to a wide range of reaction conditions.Harsh cleavage conditions limit its applicability in complex syntheses.

Experimental Workflow: Synthesis of a p38 MAP Kinase Inhibitor Precursor

The following experimental workflow illustrates the application of a trityl-protected imidazole intermediate in the synthesis of a precursor for a p38 MAP kinase inhibitor. This protocol is a representative example based on established synthetic routes for similar compounds.

Diagram of the Synthetic Workflow

G A 1. This compound B 2. Oxidation to Aldehyde A->B  Dess-Martin periodinane, CH2Cl2 C 3. Wittig Reaction B->C  Phosphonium ylide, THF D 4. Suzuki Coupling C->D  Aryl boronic acid, Pd catalyst, base E 5. Deprotection D->E  TFA, CH2Cl2 F Kinase Inhibitor Precursor E->F

Caption: Synthetic workflow for a kinase inhibitor precursor.

Step-by-Step Experimental Protocol

Step 1: Oxidation of this compound to the corresponding aldehyde.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Wittig Reaction with the aldehyde.

  • To a suspension of a suitable phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as n-butyllithium (1.1 eq) at -78 °C.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Cool the reaction mixture back to -78 °C and add a solution of the aldehyde from Step 1 (1.0 eq) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Step 3: Suzuki Coupling.

  • In a reaction vessel, combine the product from Step 2 (1.0 eq), an appropriate aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water as the solvent.

  • Degas the mixture and heat to reflux for 12-16 hours under an inert atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 4: Trityl Group Deprotection.

  • Dissolve the trityl-protected compound from Step 3 (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

  • Purify the final precursor by recrystallization or column chromatography.

Logical Framework for Selecting a Protecting Group Strategy

The choice between the trityl group and other protecting groups is dictated by the overall synthetic plan and the nature of the target molecule.

G cluster_0 Synthetic Strategy Considerations cluster_1 Protecting Group Choice A Target Molecule Complexity Trityl Trityl A->Trityl High Boc Boc A->Boc Moderate B Presence of Acid-Labile Groups B->Trityl No SEM SEM B->SEM Yes C Orthogonality Requirements C->Trityl Moderate C->SEM High D Cost and Scalability D->Trityl Moderate D->Boc High Other Other

Caption: Decision matrix for protecting group selection.

Conclusion

This compound is a valuable and strategic building block in the synthesis of complex imidazole-based pharmaceuticals, particularly kinase inhibitors. The trityl protecting group offers a robust and reliable method for masking the imidazole nitrogen, enabling a wide range of subsequent chemical transformations. While alternative protecting groups exist, the choice of the trityl group is often justified by its stability and the relatively mild conditions required for its removal. A thorough understanding of the comparative advantages and disadvantages of different protecting group strategies is essential for the efficient and successful development of novel drug candidates.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Trityl-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling (1-Trityl-1h-imidazol-5-yl)methanol (CAS No. 172498-89-4). The recommendations herein are synthesized from the known hazard profiles of the imidazole core structure and related trityl-containing compounds to ensure a comprehensive and cautious approach to laboratory safety.

Hazard Assessment: Understanding the Risks

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure allows us to infer a reliable hazard profile. The molecule consists of an imidazole ring, known for its potential to cause skin and eye irritation, and a bulky trityl (triphenylmethyl) group.

The primary hazards are associated with the imidazole functional group. Imidazole itself is classified as a corrosive material that can cause severe skin burns, serious eye damage, and is harmful if swallowed.[1][2] An SDS for a closely related isomer, [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol, explicitly warns that it causes skin and serious eye irritation and may be harmful if swallowed.[3] Furthermore, as a solid powder, this compound presents a risk of forming combustible dust concentrations in the air and poses an inhalation hazard.[1][4]

Therefore, all handling procedures must be designed to mitigate risks of:

  • Dermal Contact: Skin irritation or potential burns.

  • Ocular Contact: Serious eye irritation or damage.

  • Inhalation: Respiratory tract irritation from airborne powder.

  • Ingestion: Potential oral toxicity.

Core Personal Protective Equipment (PPE) Requirements

A multi-tiered approach to PPE is necessary to ensure operator safety across different handling scenarios. The following table summarizes the minimum required PPE. Specific laboratory conditions or protocols may demand a higher level of protection.

Protection Type Specific Equipment Rationale and Authoritative Standard
Eye and Face Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A full-face shield is required when handling quantities >5g or when there is a significant splash risk.The imidazole moiety is known to cause serious eye damage.[1][2] Goggles provide primary protection, while a face shield protects the entire face from splashes and airborne particles.
Skin and Body Protection Nitrile gloves (ensure compatibility via manufacturer's chart) and a fully-buttoned laboratory coat.Nitrile gloves offer broad protection against many laboratory chemicals.[2][4] A lab coat prevents incidental skin contact with the compound.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.Required when handling the solid outside of a certified chemical fume hood or if dust generation is likely, to prevent inhalation of the fine powder.[5][6]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills and falling objects.

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following workflow outlines the key stages of handling this compound.

Handling and PPE Selection Workflow

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase A 1. Conduct Risk Assessment B 2. Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C 3. Assemble All Materials & PPE B->C D 4. Don PPE (Lab Coat, Goggles, Gloves) C->D E Is Dust/Aerosol Generation Likely? D->E F 5a. Don Respirator & Face Shield E->F Yes G 5b. Handle Compound Inside Fume Hood E->G No F->G H 6. Perform Experiment G->H I 7. Decontaminate Work Area H->I J 8. Segregate & Label Waste I->J K 9. Doff PPE Correctly J->K L 10. Wash Hands Thoroughly K->L

Caption: Workflow for safe handling of this compound.

Detailed Handling Protocol

1. Preparation and Engineering Controls:

  • Always handle this compound within a properly functioning and certified laboratory chemical fume hood to control potential dust and vapors.[1][4][5]

  • Ensure that a safety shower and an eyewash station are unobstructed and within a 10-second travel distance of the workstation.[1][5]

  • Designate a specific area for handling and clearly label it.

2. Weighing and Transferring the Solid:

  • When weighing the powder, use a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates.

  • Use anti-static weigh boats or liners to minimize the dispersal of the powder.

  • Handle the compound gently to avoid creating dust clouds.[5][6]

3. Preparing Solutions:

  • Add the solid slowly to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Keep the container covered as much as possible during the process.

4. Post-Handling Decontamination:

  • Wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Properly doff PPE, removing gloves using a technique that avoids touching the outer surface with bare skin.[4]

  • Wash hands thoroughly with soap and water after removing gloves.[4][7]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[7][8] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult, provide oxygen. Seek medical help if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][5] Avoid creating dust.

  • Ventilate the area and wash the spill site after the material has been completely removed.

Waste Disposal Plan

Proper disposal is a critical final step in the safe handling workflow. Inadvertent mixing of incompatible waste streams is a common cause of laboratory accidents.

  • Waste Collection: All materials contaminated with this compound, including disposable PPE, spill cleanup materials, and empty containers, must be collected in a designated, sealable, and clearly labeled hazardous waste container.[1][4][10]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag that clearly identifies the contents, including "this compound."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, segregated from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][4]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office. Do not pour chemical waste down the drain or dispose of it in the regular trash.[10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.